1-Tosyl-1H-imidazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-8-2-4-9(5-3-8)18(16,17)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHGFYXOUGMVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650336 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957063-02-4 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Tosyl-1H-imidazole-4-carboxylic acid
This document provides an in-depth technical guide for the synthesis of 1-Tosyl-1H-imidazole-4-carboxylic acid (CAS 957063-02-4), a key building block in medicinal chemistry and drug development. The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for the imidazole nitrogen, enabling selective functionalization at other positions. Its presence can also be integral to the pharmacophore of a final active pharmaceutical ingredient (API). This guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of synthetic strategies, reaction mechanisms, and practical, field-tested protocols.
Strategic Overview: Pathways to the Target Molecule
The synthesis of this compound is primarily approached via two logical and efficient pathways. The choice between them often depends on the availability and cost of the starting materials.
-
Strategy A: The Direct Approach. This strategy involves the direct N-tosylation of a pre-existing imidazole-4-carboxylic acid scaffold. To circumvent reactivity issues with the free carboxylic acid, this pathway typically proceeds through an ester intermediate, which is subsequently hydrolyzed. This is often the most reliable and high-yielding method.
-
Strategy B: The Functional Group Interconversion Approach. An alternative route begins with an N-tosylated imidazole bearing a different functional group at the C4-position, such as a hydroxymethyl or formyl group. This precursor is then oxidized in the final step to yield the desired carboxylic acid. This strategy is valuable when the corresponding 4-substituted imidazole starting materials are more accessible.
This guide will focus on providing a detailed, validated protocol for Strategy A, as it represents the most common and direct synthetic route. The principles of N-tosylation and functional group manipulation discussed are, however, broadly applicable to other heterocyclic systems.
Physicochemical Properties of the Target Compound
A clear understanding of the final product's properties is crucial for monitoring the reaction and performing purification.
| Property | Value | Source |
| CAS Number | 957063-02-4 | [1][][3] |
| Molecular Formula | C₁₁H₁₀N₂O₄S | [1][][3] |
| Molecular Weight | 266.27 g/mol | [1][][3] |
| Appearance | White to off-white solid | Generic chemical knowledge |
| Boiling Point | 538.3°C (Predicted) | [][3] |
| Density | 1.46 g/cm³ (Predicted) | [][3] |
| pKa | 3.32 (Predicted) | [3] |
Synthetic Workflow: The Direct Approach (Strategy A)
This preferred pathway involves a three-step sequence: esterification of the starting material, N-tosylation of the imidazole ring, and finally, saponification to reveal the target carboxylic acid.
Caption: Workflow for the synthesis via the direct tosylation approach.
Step 1: Esterification of 1H-Imidazole-4-carboxylic acid
Causality and Rationale: The starting material, 1H-Imidazole-4-carboxylic acid, is a polar, zwitterionic compound with limited solubility in many organic solvents suitable for tosylation.[4] Furthermore, the acidic proton of the carboxyl group can interfere with the base used in the subsequent tosylation step. Converting the carboxylic acid to its corresponding ethyl ester mitigates these issues, improving solubility and protecting the acid functionality. Fischer esterification is a classic and cost-effective method for this transformation.
Experimental Protocol: Synthesis of Ethyl 1H-imidazole-4-carboxylate
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-imidazole-4-carboxylic acid (11.2 g, 100 mmol).
-
Reagent Addition: Suspend the solid in absolute ethanol (250 mL). Carefully add concentrated sulfuric acid (2.7 mL, ~50 mmol) dropwise while stirring. The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) [Mobile Phase: Dichloromethane/Methanol 9:1], observing the disappearance of the highly polar starting material spot.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Extract the resulting aqueous slurry with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester. The product, Ethyl 1H-imidazole-4-carboxylate, is often obtained as a white to pale yellow solid and can be used in the next step without further purification if purity is >95% by ¹H NMR. A patent describes a similar hydrolysis of the ethyl ester to the acid, which is the reverse of this process.[5]
Step 2: N-Tosylation of Ethyl 1H-imidazole-4-carboxylate
Causality and Rationale: This is the key step where the electron-withdrawing tosyl group is installed on the imidazole nitrogen. The reaction requires a base to deprotonate the N-H of the imidazole ring, creating a nucleophilic nitrogen anion that attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). Triethylamine (Et₃N) is a suitable organic base that also acts as a scavenger for the HCl byproduct. Dichloromethane (DCM) is an excellent inert solvent for this reaction. The reaction is initiated at a lower temperature to control the initial exotherm.
Experimental Protocol: Synthesis of Ethyl 1-tosyl-1H-imidazole-4-carboxylate
-
Reaction Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 1H-imidazole-4-carboxylate (14.0 g, 100 mmol) in anhydrous dichloromethane (200 mL).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add triethylamine (21 mL, 150 mmol, 1.5 eq) via syringe.
-
Tosylation: Add p-toluenesulfonyl chloride (21.0 g, 110 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours. Monitor the reaction by TLC [Mobile Phase: Hexanes/Ethyl Acetate 1:1] for the consumption of the starting material.
-
Work-up: Quench the reaction by adding water (100 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with 1M HCl (aq) (2 x 50 mL) to remove excess triethylamine, saturated NaHCO₃ (aq) (50 mL) to remove any remaining acid, and finally with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to afford Ethyl 1-tosyl-1H-imidazole-4-carboxylate as a crystalline solid.
Step 3: Saponification to this compound
Causality and Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Saponification using a hydroxide source, such as lithium hydroxide (LiOH), is highly effective. LiOH is often preferred over NaOH or KOH for its higher solubility in mixed aqueous-organic solvent systems and for minimizing potential side reactions. A mixture of tetrahydrofuran (THF) and water ensures the substrate remains in solution. The reaction is followed by an acidic work-up to protonate the carboxylate salt, precipitating the final product. While the tosyl group can be cleaved under harsh conditions, it is generally stable to the mild basic conditions used for saponification.[6]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve Ethyl 1-tosyl-1H-imidazole-4-carboxylate (29.4 g, 100 mmol) in a mixture of THF (200 mL) and water (100 mL) in a 500 mL flask.
-
Hydrolysis: Add lithium hydroxide monohydrate (6.3 g, 150 mmol, 1.5 eq) to the solution. Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC [Mobile Phase: Hexanes/Ethyl Acetate 1:1] until the starting ester is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture in vacuo to remove the THF.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 2M HCl (aq). A thick white precipitate will form.
-
Isolation: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts. Dry the resulting white solid under high vacuum at 40-50°C to a constant weight. This procedure typically yields this compound with high purity.
Alternative Pathway: The Oxidation Approach (Strategy B)
This strategy provides an alternative route, particularly if 1H-imidazole-4-methanol is a more readily available starting material. The initial N-tosylation step is analogous to the one described above, followed by a robust oxidation of the primary alcohol to the carboxylic acid.
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An In-Depth Technical Guide to 1-Tosyl-1H-imidazole-4-carboxylic Acid
This guide provides a comprehensive technical overview of 1-Tosyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of significant interest in contemporary chemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and its emerging applications, grounding all claims in verifiable scientific data.
Core Molecular Identity and Physicochemical Properties
This compound is a derivative of imidazole, a planar five-membered aromatic heterocycle. The attachment of a tosyl (p-toluenesulfonyl) group to one of the nitrogen atoms and a carboxylic acid group to the carbon at the 4-position significantly influences its chemical behavior and utility.
Structural and Chemical Identifiers
A precise understanding of a molecule begins with its fundamental identifiers, which are crucial for database searches, procurement, and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-methylphenyl)sulfonylimidazole-4-carboxylic acid | [] |
| CAS Number | 957063-02-4 | [][2][3][4][5] |
| Molecular Formula | C₁₁H₁₀N₂O₄S | [2][3] |
| Molecular Weight | 266.27 g/mol | [2][3] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O | [] |
| InChI | InChI=1S/C11H10N2O4S/c1-8-2-4-9(5-3-8)18(16,17)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) | [] |
Physicochemical Data
The physical properties of the compound dictate its handling, formulation, and behavior in various solvent systems.
| Property | Value | Source |
| Boiling Point | 538.3°C at 760 mmHg | [] |
| Density | 1.46 g/cm³ | [] |
| Appearance | White solid powder (at room temperature) | [6] |
| Solubility | Soluble in polar organic solvents like alcohols and ketones | [6] |
The presence of both the polar carboxylic acid group and the imidazole ring, combined with the bulkier, more lipophilic tosyl group, gives the molecule an amphiphilic character, influencing its solubility and potential for forming intermolecular interactions.
Structural Elucidation and Spectroscopic Analysis
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. While specific spectra for this exact molecule are not widely published, we can predict the expected spectral features based on its constituent functional groups and related structures, such as 1H-Imidazole-4-carboxylic acid.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the tosyl group's benzene ring (typically two doublets in the 7-8 ppm region), a singlet for the methyl group on the tosyl moiety (around 2.4 ppm), and two singlets for the protons on the imidazole ring (likely in the 7-9 ppm range). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR would reveal signals for the quaternary carbons of the carboxylic acid and the sulfonyl group, aromatic carbons from both the tosyl and imidazole rings, and the methyl carbon of the tosyl group.
Infrared (IR) Spectroscopy
Key vibrational frequencies would confirm the presence of the principal functional groups:
-
O-H stretch: A broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
-
C=O stretch: A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.
-
S=O stretch: Two strong absorptions, typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, are indicative of the asymmetric and symmetric stretching of the sulfonyl group.
-
C=N and C=C stretches: Absorptions in the 1600-1450 cm⁻¹ region would correspond to the aromatic imidazole ring.
Mass Spectrometry (MS)
Mass spectrometry would show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (266.27). Fragmentation patterns would likely involve the loss of the tosyl group, SO₂, and CO₂ from the carboxylic acid.
Synthesis and Reactivity
The synthesis of this compound typically starts from the more readily available 1H-imidazole-4-carboxylic acid or its ester derivative.
General Synthetic Workflow
A common synthetic approach involves the protection of the imidazole nitrogen with a tosyl group.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
-
Esterification (Optional but common): 1H-imidazole-4-carboxylic acid is often first converted to its ethyl ester to protect the carboxylic acid and improve solubility in organic solvents.
-
Tosylation: The ethyl 1H-imidazole-4-carboxylate is dissolved in a suitable solvent (e.g., acetone, THF). An aqueous solution of a base like sodium hydroxide is added, followed by the portion-wise addition of p-toluenesulfonyl chloride at a controlled temperature (e.g., 0-5°C).
-
Hydrolysis: After the tosylation is complete, the resulting ethyl 1-tosyl-1H-imidazole-4-carboxylate is hydrolyzed. This is typically achieved by adding a stronger base like potassium hydroxide and heating the mixture.[9][10]
-
Acidification and Isolation: The reaction mixture is cooled, and a mineral acid (e.g., HCl, H₂SO₄) is slowly added to adjust the pH to 1-2, causing the product to precipitate.[9][10]
-
Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent system to yield pure this compound.[9][10]
Key Reactive Sites
The molecule possesses several reactive centers, making it a versatile building block.
Caption: Reactivity map of this compound.
-
Carboxylic Acid Group: This is the most prominent reactive site, readily undergoing esterification, conversion to acid chlorides, and amidation reactions.[6]
-
Tosyl Group: The tosyl group serves as an excellent protecting group for the imidazole nitrogen. However, it can also function as a leaving group under certain nucleophilic substitution conditions.
-
Imidazole Ring: The un-tosylated nitrogen (N3) can act as a ligand, coordinating with metal ions. The imidazole ring itself is a key structural motif in many biologically active molecules.[11][12][13]
Applications in Research and Development
The unique combination of a reactive carboxylic acid, a protected imidazole nitrogen, and the overall molecular architecture makes this compound a valuable intermediate in several areas.
Medicinal Chemistry and Drug Discovery
The imidazole core is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[12] This compound serves as a building block for synthesizing more complex molecules with potential therapeutic activities, including antibacterial, antifungal, and anticancer agents.[12] The tosyl group allows for selective reactions at other positions before its potential removal in a later synthetic step.
Materials Science
As a derivative of 1H-imidazole-4-carboxylic acid, this compound has potential applications in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[13] The carboxylate and imidazole nitrogen can act as donor ligands to construct extended network structures. Such materials are investigated for gas storage, catalysis, and sensing applications.[6][11] The tosyl group can be used to modulate the steric and electronic properties of the resulting materials.
Conclusion
This compound is a well-defined chemical entity with a versatile reactivity profile. Its importance lies primarily in its role as a sophisticated building block for the synthesis of complex heterocyclic systems. The strategic placement of the carboxylic acid and the tosyl protecting group provides chemists with the tools to selectively construct novel molecules for applications spanning from the development of new pharmaceuticals to the design of advanced functional materials. A thorough understanding of its structure, properties, and reactivity is paramount for leveraging its full potential in scientific innovation.
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Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080. PubChem, NIH. [Link]
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Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]
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Imidazole synthesis. Organic Chemistry Portal. [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central, NIH. [Link]
- Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
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Ligating properties of 1H-imidazole-4-carboxylic acid. ResearchGate. [Link]
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An In-depth Technical Guide to 1-Tosyl-1H-imidazole-4-carboxylic acid (CAS Number: 957063-02-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[3] The strategic modification of the imidazole ring, such as through N-protection, is a critical aspect of multi-step syntheses, enabling regioselective reactions and the introduction of diverse functionalities. This guide provides a comprehensive technical overview of 1-Tosyl-1H-imidazole-4-carboxylic acid, a key intermediate in the synthesis of complex pharmaceutical agents. We will delve into its chemical properties, a detailed, field-proven synthesis protocol, and its strategic applications in drug discovery and development.
Section 1: Core Molecular Attributes
This compound is a stable, crystalline solid at room temperature. The presence of the tosyl group significantly alters the electronic properties of the imidazole ring, primarily by withdrawing electron density, which influences its reactivity and potential biological interactions.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 957063-02-4 | [4] |
| Molecular Formula | C₁₁H₁₀N₂O₄S | [4] |
| Molecular Weight | 266.27 g/mol | [4] |
| IUPAC Name | 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole-4-carboxylic acid | [] |
| Boiling Point | 538.3°C at 760 mmHg (Predicted) | [] |
| Density | 1.46 g/cm³ (Predicted) | [] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O | [] |
Section 2: Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall synthetic strategy involves the initial formation of the imidazole-4-carboxylate core, followed by N-tosylation, and concluding with the hydrolysis of the ester to the desired carboxylic acid.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate
This procedure is adapted from established methods for the synthesis of imidazole-4-carboxylic acid esters.
-
Materials: Ethyl acetamidoacetate, potassium thiocyanate, hydrochloric acid, ethanol, sodium carbonate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetamidoacetate in a suitable solvent such as ethanol.
-
Add an aqueous solution of potassium thiocyanate to the flask.
-
Acidify the mixture with concentrated hydrochloric acid and reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.
-
The intermediate, 2-mercapto-4-imidazolecarboxylic acid ethyl ester, will precipitate. This intermediate is then subjected to oxidative desulfurization using a suitable oxidizing agent (e.g., hydrogen peroxide in the presence of a catalyst) to yield ethyl 1H-imidazole-4-carboxylate.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Step 2: N-Tosylation of Ethyl 1H-imidazole-4-carboxylate
The introduction of the tosyl protecting group is a critical step that enhances the stability of the imidazole ring to certain reagents and allows for subsequent selective modifications.
-
Materials: Ethyl 1H-imidazole-4-carboxylate, p-toluenesulfonyl chloride (TsCl), a suitable base (e.g., triethylamine or sodium carbonate), and an aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Procedure:
-
Dissolve ethyl 1H-imidazole-4-carboxylate in the chosen aprotic solvent in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir for a short period.
-
Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC analysis.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude ethyl 1-tosyl-1H-imidazole-4-carboxylate is then purified by column chromatography on silica gel.
-
Step 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.
-
Materials: Ethyl 1-tosyl-1H-imidazole-4-carboxylate, potassium hydroxide (KOH), ethanol, and water.
-
Procedure:
-
Dissolve ethyl 1-tosyl-1H-imidazole-4-carboxylate in a mixture of ethanol and water.
-
Add a solution of potassium hydroxide and stir the mixture at room temperature or with gentle heating.[6] The progress of the hydrolysis is monitored by TLC.
-
Once the reaction is complete, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified with a suitable acid (e.g., dilute hydrochloric acid) to a pH of approximately 2-3.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum to afford the pure product.
-
Section 3: Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.
Spectroscopic Data (Predicted and Analog-Based)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~8.0-8.2 (s, 1H, imidazole C2-H)
-
δ ~7.8-8.0 (s, 1H, imidazole C5-H)
-
δ ~7.8-7.9 (d, 2H, Ar-H ortho to SO₂)
-
δ ~7.4-7.5 (d, 2H, Ar-H meta to SO₂)
-
δ ~2.4 (s, 3H, Ar-CH₃)
-
δ ~13.0 (br s, 1H, COOH)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~162-164 (C=O)
-
δ ~146-148 (Ar-C-SO₂)
-
δ ~138-140 (Imidazole C2)
-
δ ~135-137 (Imidazole C4)
-
δ ~130-132 (Ar-CH)
-
δ ~128-130 (Ar-CH)
-
δ ~120-122 (Imidazole C5)
-
δ ~21 (Ar-CH₃)
-
-
FTIR (KBr, cm⁻¹):
-
~3100-2500 (broad, O-H stretch of carboxylic acid)
-
~1700-1720 (C=O stretch)
-
~1370 and ~1170 (S=O stretches of sulfonyl group)
-
-
Mass Spectrometry (ESI-MS):
-
m/z: 267.04 [M+H]⁺, 289.02 [M+Na]⁺
-
Section 4: Applications in Drug Discovery and Development
The strategic use of this compound lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Role of the Tosyl Protecting Group
The tosyl group serves as an excellent protecting group for the imidazole nitrogen for several key reasons:
-
Stability: It is stable to a wide range of reaction conditions, including acidic and some reducing conditions, allowing for selective transformations at other parts of the molecule.
-
Activation/Deactivation: The electron-withdrawing nature of the tosyl group deactivates the imidazole ring towards electrophilic substitution but can facilitate nucleophilic substitution reactions.
-
Regioselectivity: Protection of one nitrogen atom allows for regioselective functionalization of the imidazole ring.
-
Cleavage: The tosyl group can be removed under specific conditions, such as with strong reducing agents or certain nucleophiles, to reveal the free imidazole late in a synthetic sequence.
Therapeutic Potential of the Imidazole-4-Carboxylic Acid Scaffold
The imidazole-4-carboxylic acid moiety is a key component in a variety of biologically active compounds. Its presence can contribute to:
-
Receptor Binding: The carboxylic acid can act as a key binding element, forming hydrogen bonds or ionic interactions with amino acid residues in the active site of enzymes or receptors.
-
Improved Pharmacokinetics: The polar carboxylic acid group can enhance the aqueous solubility and influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Metal Chelation: The imidazole and carboxylic acid groups can act as ligands for metal ions, which is relevant for metalloenzyme inhibitors.
Logical Flow of Use in Medicinal Chemistry
Caption: Workflow illustrating the use of the title compound in drug discovery.
Section 5: Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds in the field of drug discovery. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The strategic use of the tosyl protecting group allows for controlled and regioselective modifications of the imidazole core, paving the way for the creation of novel therapeutic agents. This guide provides the fundamental knowledge required for the synthesis, characterization, and strategic application of this important building block.
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A Technical Guide to the Spectroscopic Profile of 1-Tosyl-1H-imidazole-4-carboxylic Acid
This guide provides an in-depth analysis of the expected spectroscopic data for 1-Tosyl-1H-imidazole-4-carboxylic acid, a molecule of significant interest for researchers and professionals in drug development and heterocyclic chemistry. While direct, published experimental spectra for this specific compound are not widely available, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable, predictive spectroscopic profile. This approach not only outlines the expected data but also explains the underlying chemical principles, offering a robust framework for structural verification and characterization.
Introduction: The Structural Landscape
This compound (C₁₁H₁₀N₂O₄S, Molar Mass: 266.27 g/mol ) is a derivative of imidazole-4-carboxylic acid, a key building block in medicinal chemistry.[1][2] The introduction of a p-toluenesulfonyl (tosyl) group to the imidazole nitrogen dramatically alters the molecule's electronic properties and steric profile. This modification is often employed to protect the imidazole nitrogen during synthesis or to modulate the biological activity of the parent molecule. Accurate interpretation of its spectroscopic data is therefore paramount for confirming its identity and purity.
This guide will dissect the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers with the necessary tools to confidently identify this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3][4] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be highly characteristic, defined by signals from the imidazole ring, the tosyl group, and the carboxylic acid proton. The electron-withdrawing nature of the tosyl group will significantly deshield the protons on the imidazole ring, shifting their signals downfield compared to the parent imidazole-4-carboxylic acid.
-
Imidazole Protons (H-2 and H-5): Two singlets are expected for the imidazole ring protons. The proton at the C-2 position (H-2) will be adjacent to two nitrogen atoms, one of which is bonded to the strongly electron-withdrawing sulfonyl group, leading to a significant downfield shift. The proton at the C-5 position (H-5) will also be deshielded, appearing at a slightly lower chemical shift than H-2.
-
Tosyl Group Protons: The p-substituted benzene ring of the tosyl group will exhibit a classic AA'BB' system, appearing as two distinct doublets in the aromatic region.[5] The protons ortho to the sulfonyl group are more deshielded than the protons meta to it. A sharp singlet for the methyl (CH₃) group protons will be observed in the aliphatic region.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift (>10 ppm). Its position and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6]
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 1H |
| Imidazole H-2 | 8.5 - 8.8 | Singlet | 1H |
| Imidazole H-5 | 8.0 - 8.3 | Singlet | 1H |
| Tosyl Aromatic (ortho to SO₂) | 7.8 - 8.0 | Doublet | 2H |
| Tosyl Aromatic (meta to SO₂) | 7.4 - 7.6 | Doublet | 2H |
| Tosyl Methyl (-CH₃) | 2.4 - 2.5 | Singlet | 3H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[7]
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, especially the quaternary carbons for subsequent ¹³C NMR.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Caption: Key proton environments in the molecule.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be unique and thus produce distinct signals.
-
Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear far downfield.
-
Imidazole Carbons: The carbons of the imidazole ring will be influenced by the attached nitrogen atoms and the tosyl group. C-4 (bearing the carboxyl group) and C-2 will be the most downfield of the ring carbons.
-
Tosyl Group Carbons: Four signals are expected for the aromatic carbons of the tosyl group. The ipso-carbon (bonded to the sulfur) and the carbon bearing the methyl group will typically have lower intensities. The methyl carbon will appear in the aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-COOH) | 160 - 165 |
| Tosyl C-ipso (C-S) | 145 - 148 |
| Tosyl C-para (C-CH₃) | 143 - 146 |
| Imidazole C-2 | 138 - 142 |
| Imidazole C-4 | 135 - 138 |
| Tosyl C-ortho | 130 - 132 |
| Tosyl C-meta | 127 - 129 |
| Imidazole C-5 | 120 - 123 |
| Tosyl Methyl (-CH₃) | 20 - 22 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer, observing the ¹³C nucleus (e.g., at 100 MHz).
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum to singlets.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a longer relaxation delay (e.g., 5-10 seconds) or a quantitative pulse sequence if accurate integration is needed, especially for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups within a molecule by measuring the vibrations of bonds.[8][9] The spectrum of this compound will be rich with characteristic absorption bands.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10][11]
-
C-H Stretches: Sharp peaks just above 3000 cm⁻¹ (around 3050-3150 cm⁻¹) will correspond to the aromatic C-H stretches of the imidazole and tosyl rings.[12][13] Sharp peaks just below 3000 cm⁻¹ will correspond to the aliphatic C-H stretches of the methyl group.
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected in the region of 1690-1725 cm⁻¹.[10]
-
C=C Stretches (Aromatic): Medium to weak absorptions between 1450 and 1600 cm⁻¹ will be present, corresponding to the C=C bond vibrations within the two aromatic rings.[12][13]
-
S=O Stretches (Sulfonamide): Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch around 1350-1380 cm⁻¹ and a symmetric stretch around 1160-1180 cm⁻¹.[14] These are key diagnostic peaks for the presence of the tosyl group.
Table 3: Predicted Principal IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Aromatic C-H | C-H Stretch | 3050 - 3150 | Medium, Sharp |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium, Sharp |
| Carboxylic Acid | C=O Stretch | 1690 - 1725 | Strong, Sharp |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Sulfonamide | S=O Asymmetric Stretch | 1350 - 1380 | Strong, Sharp |
| Sulfonamide | S=O Symmetric Stretch | 1160 - 1180 | Strong, Sharp |
| Sulfonamide | S-N Stretch | 900 - 950 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.
-
-
Processing: The spectrum is automatically ratioed against the background by the instrument software to produce the final transmittance or absorbance spectrum.
Caption: Workflow for ATR-IR spectroscopy.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.[15]
-
Molecular Ion (M⁺•): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 267.04 is expected to be prominent. With Electron Ionization (EI), the molecular ion peak (M⁺•) at m/z 266.03 would be observed, though it may be of low intensity due to the molecule's lability.
-
Key Fragmentation Pathways: The fragmentation will likely be dominated by the cleavage of the relatively weak N-S bond and rearrangements.
-
Loss of the Tosyl Radical: A major fragmentation pathway would involve the cleavage of the bond between the imidazole nitrogen and the sulfonyl group, leading to the loss of the p-toluenesulfonyl radical (•SO₂C₇H₇, 155 Da). This would result in a fragment corresponding to the imidazole-4-carboxylic acid cation at m/z 111.
-
Formation of the Tropylium Cation: The tosyl group itself can fragment. Cleavage of the C-S bond can lead to the formation of a highly stable tropylium cation (C₇H₇⁺) at m/z 91, a very common fragment for toluene-containing compounds.
-
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or subsequent fragments is a characteristic fragmentation for carboxylic acids.
-
Loss of SO₂: Elimination of sulfur dioxide (SO₂, 64 Da) is another common pathway for sulfonamides.
-
Table 4: Predicted Key Fragments in Mass Spectrometry (EI)
| m/z | Predicted Identity | Plausible Origin |
| 266 | [M]⁺• | Molecular Ion |
| 222 | [M - CO₂]⁺• | Loss of carbon dioxide |
| 155 | [C₇H₇SO₂]⁺ | Tosyl cation |
| 111 | [C₄H₃N₂O₂]⁺ | Imidazole-4-carboxylic acid cation after loss of tosyl radical |
| 91 | [C₇H₇]⁺ | Tropylium cation |
| 67 | [C₄H₃N₂]⁺ | Imidazole cation after decarboxylation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.
Caption: Predicted major fragmentation pathways.
Conclusion
The structural characterization of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. The predicted data presented in this guide—from the distinct proton and carbon environments in NMR to the characteristic functional group vibrations in IR and the specific fragmentation patterns in MS—provides a comprehensive and scientifically grounded fingerprint for this molecule. This detailed analysis serves as an essential reference for researchers, enabling confident structural confirmation, purity assessment, and quality control in the synthesis and application of this important imidazole derivative.
References
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Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
- Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry.
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Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]
- Koc, B., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids.
-
ASUTOSH MOHAPATRA. (2023). NMR Spectroscopy: Principles, Techniques, and Applications. Slideshare. Retrieved from [Link]
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Spectroscopy - An Easy Introduction. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society.
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- Barnard, D., Fabian, J. M., & Koch, H. P. (1949).
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ResearchGate. (n.d.). 13C NMR spectra of N-tosyl pyrrole. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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An In-depth Technical Guide to 1-Tosyl-1H-imidazole-4-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of 1-Tosyl-1H-imidazole-4-carboxylic acid, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We delve into its fundamental physicochemical properties, present a detailed, field-proven synthetic protocol with mechanistic insights, and explore its applications as a protected intermediate for drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors. The core of this guide is a robust, self-validating experimental workflow, grounded in authoritative chemical principles.
Part 1: Core Physicochemical & Structural Properties
This compound (CAS: 957063-02-4) is a derivative of imidazole-4-carboxylic acid where the imidazole ring nitrogen is protected by a tosyl (p-toluenesulfonyl) group. This modification is crucial, as it modulates the reactivity of the imidazole core, preventing unwanted side reactions at the N-H position and activating other positions on the ring for further functionalization. Its IUPAC name is 1-[(4-Methylphenyl)sulphonyl]-1H-imidazole-4-carboxylic acid.[]
Key Properties Summary
The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.
| Property | Value | Source |
| Molecular Weight | 266.27 g/mol | [2] |
| Molecular Formula | C₁₁H₁₀N₂O₄S | [2] |
| CAS Number | 957063-02-4 | [2] |
| Boiling Point | 538.3°C at 760 mmHg (Predicted) | [] |
| Density | 1.46 g/cm³ (Predicted) | [] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O | [] |
| InChI Key | KEHGFYXOUGMVJB-UHFFFAOYSA-N | [] |
Structural Analysis
The molecule's structure is defined by three key functional groups: the imidazole ring, the carboxylic acid, and the N-tosyl protecting group. The tosyl group is strongly electron-withdrawing, which significantly impacts the electronic properties of the imidazole ring. This has two major consequences:
-
It increases the acidity of the C2-proton of the imidazole ring, facilitating deprotonation and subsequent functionalization at that position.
-
It deactivates the imidazole nitrogen from participating in coordination or acting as a nucleophile, thereby directing reactivity elsewhere.
Caption: Chemical structure of this compound.
Part 2: Synthesis and Characterization
The synthesis of this compound is not commonly detailed as a final product but rather as a critical intermediate. The most logical and robust synthetic strategy involves a two-step sequence starting from a commercially available precursor, ethyl 1H-imidazole-4-carboxylate.
Synthetic Rationale (E-E-A-T)
-
Choice of Starting Material : Ethyl 1H-imidazole-4-carboxylate is selected because the ethyl ester serves as an effective protecting group for the carboxylic acid. Attempting to tosylate the free acid (imidazole-4-carboxylic acid) directly is problematic due to the acidic proton of the carboxyl group, which would consume the base, and potential solubility issues.
-
Step 1: N-Tosylation : The nucleophilic imidazole nitrogen is protected using p-toluenesulfonyl chloride (TsCl). This reaction requires a base to deprotonate the imidazole N-H, creating the nucleophilic anion. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the imidazole, driving the reaction to completion.
-
Step 2: Saponification : Once the nitrogen is protected, the ethyl ester is hydrolyzed back to the carboxylic acid under basic conditions (saponification), typically using lithium hydroxide (LiOH) or sodium hydroxide (NaOH). This step is generally high-yielding and clean, allowing for straightforward isolation of the final product.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-tosyl-1H-imidazole-4-carboxylate
-
Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add ethyl 1H-imidazole-4-carboxylate (1.0 eq).
-
Solvent Addition : Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.
-
Expert Insight: The portion-wise addition of NaH is critical to control the exothermic reaction and hydrogen gas evolution. The reaction is allowed to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete deprotonation, which is visually confirmed by the cessation of gas evolution.
-
-
Tosylation : Re-cool the mixture to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Saponification to this compound
-
Setup : Dissolve the purified ethyl 1-tosyl-1H-imidazole-4-carboxylate (1.0 eq) from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis : Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature.
-
Expert Insight: Using LiOH is often preferred over NaOH for ester saponification as it can lead to cleaner reactions with fewer side products. The reaction is typically complete within 2-4 hours, as monitored by TLC.
-
-
Workup : Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification : Cool the solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1M hydrochloric acid (HCl). A white precipitate of the product should form.
-
Isolation & Purification : Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a minimal amount of a cold non-polar solvent like hexane to remove any organic-soluble impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Characterization (Self-Validation)
To confirm the identity and purity of the final product, the following analytical data should be obtained:
-
¹H NMR : Expect signals corresponding to the tosyl group's aromatic protons (two doublets) and methyl group (singlet ~2.4 ppm), as well as two singlets for the C2 and C5 protons of the imidazole ring. The triplet and quartet corresponding to the ethyl ester in the intermediate should be absent.
-
¹³C NMR : Confirm the presence of all 11 unique carbon atoms.
-
Mass Spectrometry (MS) : The molecular ion peak corresponding to the calculated molecular weight (266.27) should be observed.
-
Infrared (IR) Spectroscopy : Look for characteristic stretches for the carboxylic acid O-H (broad), C=O, and the sulfonyl S=O groups.
Part 3: Applications in Research & Development
The primary value of this compound lies in its role as a versatile intermediate in synthetic chemistry. The imidazole motif is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[3]
-
Protected Building Block : The compound serves as a stable, protected form of imidazole-4-carboxylic acid. This allows for chemical transformations on other parts of a larger molecule without interference from the reactive imidazole N-H. The tosyl group can be removed later under specific conditions if the parent N-H is desired.
-
Synthesis of Substituted Imidazoles : The electron-withdrawing nature of the tosyl group acidifies the C2 proton, enabling regioselective deprotonation with a strong base (e.g., n-BuLi) followed by quenching with an electrophile. This provides a reliable route to 1,2,4-trisubstituted imidazole derivatives, which are of significant interest in drug discovery.
-
Peptide and Dendrimer Modification : The parent compound, 1H-imidazole-4-carboxylic acid, is used to modify dendrimers and other polymers.[4][5] The tosyl-protected version allows for controlled coupling of the carboxylic acid moiety (e.g., via amide bond formation) before exposing the imidazole N-H, offering greater synthetic control.
Part 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions can be derived from its constituent functional groups and precursors. The parent compound, imidazole-4-carboxylic acid, is classified as a skin and eye irritant.[6] The tosyl group itself does not add significant acute toxicity, but the compound should be handled as a potentially hazardous chemical.
| Guideline | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, nitrile gloves | To prevent skin and eye contact with the acidic and potentially irritating solid. |
| Handling | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of fine dust particles. |
| Storage | Store in a tightly sealed container in a cool, dry place | To prevent degradation from moisture. |
| Disposal | Dispose of in accordance with local, state, and federal regulations | To ensure proper chemical waste management. |
Part 5: Conclusion
This compound, with a molecular weight of 266.27 g/mol , is more than just a chemical compound; it is a strategic tool for the modern synthetic chemist. Its value is derived from the precise modulation of reactivity offered by the N-tosyl group, transforming the parent imidazole-4-carboxylic acid into a controllable and versatile building block. The robust synthetic pathway and clear characterization methods outlined in this guide provide researchers with a reliable framework to produce and utilize this compound, unlocking new possibilities in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
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Organic Chemistry Portal. Imidazole synthesis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid. [Link]
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Verma, A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7169. [Link]
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An In-depth Technical Guide to the Stability of 1-Tosyl-1H-imidazole-4-carboxylic acid
This guide provides a comprehensive technical overview of the chemical stability of 1-Tosyl-1H-imidazole-4-carboxylic acid, a key intermediate in modern organic synthesis and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes theoretical knowledge with practical, field-proven methodologies for assessing the stability of this multifaceted molecule. We will delve into the intrinsic properties of its constituent functional groups, propose robust experimental protocols for forced degradation studies, and outline potential degradation pathways.
Introduction: The Synthetic Versatility and Stability Imperative
This compound is a valuable building block, combining the reactivity of a carboxylic acid with a tosyl-protected imidazole ring. The tosyl group serves a dual purpose: it acts as a protecting group for the imidazole nitrogen and as an activating group, influencing the reactivity of the imidazole ring.[1][2] Its utility in the synthesis of complex heterocyclic structures necessitates a thorough understanding of its stability profile. Degradation of this intermediate can lead to impurities in the final active pharmaceutical ingredient (API), impacting its safety, efficacy, and shelf-life. This guide provides the foundational knowledge and practical tools to ensure the integrity of this compound throughout its lifecycle.
Molecular Structure and Physicochemical Properties
A foundational understanding of the stability of this compound begins with its structure and basic physicochemical properties.
| Property | Value | Source |
| CAS Number | 957063-02-4 | [3] |
| Molecular Formula | C₁₁H₁₀N₂O₄S | [3] |
| Molecular Weight | 266.27 g/mol | [3] |
| IUPAC Name | 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole-4-carboxylic acid | [] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O | [] |
digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12]; edge [fontsize=12];// Nodes for the atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.5!"]; N3 [label="N", pos="1.2,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="-0.8,-0.5!"]; H_C2 [label="H", pos="1.8,0.8!"]; H_C5 [label="H", pos="-1.4,-0.8!"];
// Carboxylic acid group C_carboxyl [label="C", pos="0,-2!"]; O1_carboxyl [label="O", pos="-0.8,-2.5!"]; O2_carboxyl [label="O", pos="0.8,-2.5!"]; H_carboxyl [label="H", pos="1.2,-2.8!"];
// Tosyl group S [label="S", pos="-1.5,1!"]; O1_sulfonyl [label="O", pos="-2.3,0.5!"]; O2_sulfonyl [label="O", pos="-1.5,2!"]; C_tolyl [label="C", pos="-2.5,1.5!"]; C2_tolyl [label="C", pos="-3.5,1!"]; C3_tolyl [label="C", pos="-4.5,1.5!"]; C4_tolyl [label="C", pos="-4.5,2.5!"]; C5_tolyl [label="C", pos="-3.5,3!"]; C6_tolyl [label="C", pos="-2.5,2.5!"]; C_methyl [label="C", pos="-5.5,3!"]; H1_methyl [label="H", pos="-6,2.7!"]; H2_methyl [label="H", pos="-5.5,3.5!"]; H3_methyl [label="H", pos="-6,3.3!"]; H_C2_tolyl [label="H", pos="-3.5,0.5!"]; H_C3_tolyl [label="H", pos="-5.3,1.2!"]; H_C5_tolyl [label="H", pos="-3.5,3.5!"]; H_C6_tolyl [label="H", pos="-1.7,2.8!"];
// Edges for the bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; C2 -- H_C2; C5 -- H_C5; C4 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; O2_carboxyl -- H_carboxyl; N1 -- S; S -- O1_sulfonyl [style=double]; S -- O2_sulfonyl [style=double]; S -- C_tolyl; C_tolyl -- C2_tolyl; C2_tolyl -- C3_tolyl; C3_tolyl -- C4_tolyl; C4_tolyl -- C5_tolyl; C5_tolyl -- C6_tolyl; C6_tolyl -- C_tolyl; C_tolyl -- C6_tolyl [style=dotted]; C2_tolyl -- C3_tolyl [style=dotted]; C4_tolyl -- C5_tolyl [style=dotted]; C4_tolyl -- C_methyl; C_methyl -- H1_methyl; C_methyl -- H2_methyl; C_methyl -- H3_methyl; C2_tolyl -- H_C2_tolyl; C3_tolyl -- H_C3_tolyl; C5_tolyl -- H_C5_tolyl; C6_tolyl -- H_C6_tolyl; }
Caption: Structure of this compound.
Theoretical Stability Assessment: A Triad of Functional Groups
The stability of this compound is dictated by the interplay of its three key functional moieties: the tosyl group, the imidazole ring, and the carboxylic acid.
-
The Tosyl Group (p-Toluenesulfonyl): The tosyl group is a robust protecting group for the imidazole nitrogen.[2] Its strong electron-withdrawing nature deactivates the imidazole ring, enhancing its stability towards electrophilic attack.[1] The sulfonamide linkage is generally stable to a wide range of conditions but can be cleaved under strongly acidic or reductive conditions.[2][5]
-
The Imidazole Ring: While the tosyl group imparts considerable stability, the imidazole ring itself can be susceptible to certain degradation pathways. Imidazole-containing compounds can be sensitive to oxidative and photolytic conditions.[6][7] The stability is also pH-dependent, and extreme pH values can promote ring-opening or other rearrangements, although the tosyl group mitigates this to a large extent.
-
The Carboxylic Acid Group: The carboxylic acid at the 4-position of the imidazole ring is a potential site of decarboxylation, particularly under thermal stress or in the presence of certain metal catalysts.[8][9] The stability of the carboxylic acid is also influenced by the electronic nature of the imidazole ring.
Forced Degradation Studies: A Practical Approach to Unveiling Stability
Forced degradation, or stress testing, is an essential component of drug development and is mandated by regulatory agencies to elucidate the intrinsic stability of a molecule.[7][10][11] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[10]
Caption: Experimental workflow for forced degradation studies.
Experimental Protocols
The following protocols are designed to assess the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
4.1.1. Hydrolytic Stability
-
Acidic Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Basic Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide instead of hydrochloric acid.
-
Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid before dilution and analysis.
-
4.1.2. Oxidative Stability
-
Prepare a stock solution of the API as described above.
-
In a clean vial, mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light for 24 hours.
-
Withdraw aliquots at specified intervals and dilute with the mobile phase for immediate analysis.
4.1.3. Thermal Stability
-
Place a known amount of the solid API in a clean, dry vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
At various time points, cool a sample to room temperature, dissolve it in a suitable solvent, and dilute it to the target concentration for analysis.
4.1.4. Photolytic Stability
-
Prepare a solution of the API in a suitable solvent at 1 mg/mL.
-
Expose the solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At appropriate time intervals, withdraw samples from both the exposed and control solutions and analyze them.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective technique.[12] For structural elucidation of the degradants, mass spectrometry (MS) detection is invaluable.
HPLC-UV/MS Method:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to ensure separation of all peaks |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at a suitable wavelength (e.g., 254 nm) and/or MS |
Potential Degradation Pathways
Based on the chemical nature of this compound, several degradation pathways can be postulated.
Caption: Potential degradation pathways of the molecule.
-
Detosylation: Cleavage of the N-S bond of the sulfonamide can occur under strong acidic or basic conditions, leading to the formation of 1H-imidazole-4-carboxylic acid and p-toluenesulfonic acid.[5]
-
Decarboxylation: Thermal stress can induce the loss of carbon dioxide from the carboxylic acid group, yielding 1-Tosyl-1H-imidazole.
-
Imidazole Ring Opening: Severe oxidative or photolytic stress can lead to the cleavage of the imidazole ring, resulting in a variety of smaller, more polar degradation products.[6]
Recommended Handling and Storage
Based on the potential instabilities, the following handling and storage recommendations are advised:
-
Storage: Store in a well-closed container, protected from light, in a cool, dry place.
-
Handling: Avoid exposure to high temperatures for prolonged periods. When used in reactions, be mindful of the pH of the reaction mixture, as strongly acidic or basic conditions may promote degradation. For processes sensitive to impurities, it is advisable to use the material shortly after its synthesis and purification.
Conclusion
This compound is a synthetically important molecule whose stability is governed by the interplay of its tosyl, imidazole, and carboxylic acid functionalities. While the tosyl group confers significant stability, the molecule is potentially susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress. A thorough understanding of these potential degradation pathways, investigated through systematic forced degradation studies, is paramount for ensuring the quality, safety, and efficacy of any downstream products. The experimental framework provided in this guide serves as a robust starting point for any researcher or drug development professional working with this versatile compound.
References
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-
LookChem. (n.d.). Cas 1072-84-0, 1H-Imidazole-4-carboxylic acid. Retrieved from [Link][13]
-
ResearchGate. (n.d.). Tosyl reduction and hydrolysis. Retrieved from [Link][14]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Tosylimidazole: A Versatile Reagent in Modern Organic Synthesis. Retrieved from [Link][15]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3085.[6]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link][10]
-
Chemical Communications (London). (n.d.). The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. Retrieved from [Link][8]
-
MySkinRecipes. (n.d.). 1-(p-Toluenesulfonyl)imidazole. Retrieved from [Link]
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RSC Publishing. (n.d.). Hydrolysis of oxiranylmethyl tosylates. Retrieved from [Link]
-
ScienceMadness. (2014). Procedure of tosylation of p-aminochlorobenzene. Retrieved from [Link]
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PubMed Central. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link][11]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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ACS Publications. (2026). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link][9]
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A Technical Guide to the Solubility of 1-Tosyl-1H-imidazole-4-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tosyl-1H-imidazole-4-carboxylic acid is a complex heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel pharmaceutical agents and functional materials necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents.[1] Solubility is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for its application in research and development.
The molecular structure of this compound, featuring a polar imidazole carboxylic acid moiety and a more non-polar tosyl group, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.[] This guide will delve into the interplay of these structural features and their impact on solubility.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound and its parent compound, 1H-imidazole-4-carboxylic acid, is essential for predicting and interpreting its solubility behavior.
| Property | This compound | 1H-imidazole-4-carboxylic acid |
| Molecular Formula | C11H10N2O4S | C4H4N2O2 |
| Molecular Weight | 266.28 g/mol | 112.09 g/mol [3] |
| Boiling Point | 538.3°C at 760 mmHg[] | 495°C at 760 mmHg[1] |
| Density | 1.46 g/cm³[] | 1.524 g/cm³[1] |
| Melting Point | Not available | 294-295°C[1] |
| pKa (Predicted) | Not available | 2.69 ± 0.10[1] |
| Appearance | White solid powder[4] | Gray or tan powder[1] |
The addition of the tosyl group to the imidazole ring significantly increases the molecular weight and introduces a bulky, moderately non-polar aromatic component. This structural modification is expected to decrease solubility in highly polar solvents like water and increase solubility in solvents of intermediate polarity and those capable of aromatic interactions.
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] The solubility of this compound in a given organic solvent is governed by a balance of intermolecular forces between the solute and solvent molecules.
Key Structural Features Influencing Solubility:
-
Imidazole Ring: A polar heterocyclic ring capable of hydrogen bonding (both as a donor and acceptor) and dipole-dipole interactions.
-
Carboxylic Acid Group: A highly polar functional group that is a strong hydrogen bond donor and acceptor. It can also engage in acid-base reactions.
-
Tosyl Group: A bulky group containing a non-polar benzene ring and a polar sulfonyl group. The benzene ring can participate in π-π stacking interactions with aromatic solvents, while the sulfonyl group can act as a hydrogen bond acceptor.
Expected Solubility Trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the carboxylic acid and imidazole moieties, moderate to good solubility is anticipated. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups. The parent compound, 1H-imidazole-4-carboxylic acid, is known to be soluble in alcohols.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected in these solvents. They can accept hydrogen bonds from the carboxylic acid and engage in strong dipole-dipole interactions. DMSO, in particular, is an excellent solvent for many polar organic molecules.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted in non-polar aliphatic solvents like hexane due to the compound's overall high polarity. In aromatic solvents like toluene, solubility might be slightly enhanced due to potential π-π interactions with the tosyl group's benzene ring, but the polar functional groups will likely limit overall solubility.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed. These solvents have a moderate polarity and can act as weak hydrogen bond acceptors.
Experimental Determination of Solubility
A systematic approach is crucial for accurately determining the solubility of this compound. The following protocol outlines a reliable method for qualitative and quantitative solubility assessment.[5][6]
Workflow for Solubility Determination
Sources
The Strategic Role of the Tosyl Group in the Chemistry and Application of 1-Tosyl-1H-imidazole-4-carboxylic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds and pharmaceuticals.[1][2] The strategic manipulation of its chemical properties is paramount in the synthesis of complex molecular architectures and the fine-tuning of pharmacological activity. This technical guide provides an in-depth analysis of the function of the p-toluenesulfonyl (tosyl) group when attached to the N-1 position of imidazole-4-carboxylic acid. We will explore the tosyl group's multifaceted role not merely as a passive protecting group, but as an active modulator of electronic properties and reactivity. This paper will dissect its function as a robust nitrogen protecting group, detailing methodologies for its introduction and selective removal. Furthermore, we will examine its profound impact as a strong electron-withdrawing group, which alters the reactivity of both the imidazole ring and the C-4 carboxylic acid moiety. For context, its role as a leaving group in foundational imidazole syntheses will also be discussed. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of 1-Tosyl-1H-imidazole-4-carboxylic acid as a versatile building block in organic synthesis and medicinal chemistry.
Introduction: The Imidazole Scaffold and the Influence of the Tosyl Moiety
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic structure and amphoteric nature allow it to act as both a proton donor and acceptor, making it a frequent participant in the biological interactions that underpin life processes.[3] This versatility has rendered imidazole and its derivatives as "privileged structures" in drug discovery, appearing in a wide array of therapeutic agents.[4][5][6]
This compound is a specialized derivative where the pyrrole-like nitrogen of the imidazole ring is substituted with a tosyl group.[7][] This substitution is not trivial; it imparts a distinct set of chemical properties to the parent molecule, governed by the powerful electronic and steric nature of the tosyl group. Understanding the function of this group is critical for its effective utilization in multi-step synthetic campaigns. The primary functions, which we will explore in detail, are:
-
Nitrogen Protection: Preventing the N-H group from participating in unwanted side reactions.
-
Electronic Modulation: Altering the electron density of the imidazole ring system to influence reactivity and biological interactions.
-
Synthetic Activation: Serving as a crucial leaving group in related synthetic methodologies, providing context for its chemical behavior.
The Tosyl Group as a Versatile Nitrogen Protecting Group
In organic synthesis, a protecting group is temporarily introduced to mask a reactive functional group, allowing a chemical transformation to be performed selectively at another position in the molecule.[9][10] The N-H of the imidazole ring is nucleophilic and acidic, making it reactive towards a variety of electrophiles and bases. Protection is therefore a common and necessary strategy.
The Rationale for Protection
The unprotected imidazole N-H can interfere with numerous reactions, including:
-
Organometallic Reactions: Deprotonation by Grignard reagents or organolithiums.
-
Acylations and Alkylations: Unwanted N-acylation or N-alkylation when targeting another functional group.
-
Base-Sensitive Reactions: Acting as an acid in the presence of strong bases, quenching the reagent.
The tosyl group forms a stable N-sulfonyl bond (a sulfonamide), effectively deactivating the nitrogen's nucleophilicity and acidity under a broad range of conditions, thus enabling chemists to execute their desired transformations with high fidelity.[11]
Workflow for Tosylation and Deprotection
The introduction and removal of the tosyl group are well-established procedures. The tosylation step typically involves reacting the imidazole derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The removal, or deprotection, can be achieved under various conditions, offering flexibility depending on the other functional groups present in the molecule.
Figure 1: General workflow for the protection and deprotection of the imidazole nitrogen using a tosyl group.
Deprotection Methodologies: A Comparative Overview
The stability of the tosyl group is one of its key advantages, but this also means that its removal can require harsh conditions.[12] However, milder and more selective methods have been developed, expanding its utility. The choice of deprotection method is critical and must be compatible with the overall molecular structure.
| Method | Reagents & Conditions | Mechanism Type | Advantages | Disadvantages | Reference(s) |
| Strong Base | LiOH or KOH in H₂O/THF | Nucleophilic Acyl Substitution | Effective, simple reagents | Harsh conditions, not suitable for base-sensitive groups (e.g., esters) | [13][14] |
| Strong Acid | HF | Acidolysis | Effective | Highly corrosive and dangerous, requires special equipment | [12] |
| Reductive Cleavage | Sodium in liquid ammonia | Reduction | Powerful method | Harsh, low temperature, not compatible with many functional groups | [12] |
| Mild Base | Cs₂CO₃ in THF/MeOH | Nucleophilic Attack | Very mild, high yields, tolerates sensitive groups like esters | Cesium carbonate is more expensive than other bases | [15] |
| Acyl-mediated | Acetic anhydride, pyridine | Acylation/Hydrolysis | Mild, rapid, and clean conversion | Requires subsequent hydrolysis step to remove acyl intermediate | [12] |
Table 1: Comparison of common deprotection strategies for the N-Tosyl group on imidazoles.
Experimental Protocol: Mild Deprotection Using Cesium Carbonate
This protocol is adapted from methodologies developed for the mild cleavage of N-tosyl groups from indole and imidazole systems.[15] It is particularly valuable when the molecule contains base-labile functional groups, such as esters.
Objective: To remove the N-tosyl group from this compound.
Materials:
-
This compound (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound in a 2:1 mixture of THF and MeOH.
-
Add cesium carbonate (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature (approx. 22 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Electron-withdrawing groups on the ring can facilitate the reaction.[15]
-
Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Add deionized water to the residue and acidify to pH ~3-4 with 1 M HCl to protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization or column chromatography as necessary.
The Tosyl Group as a Potent Electronic Modulator
The tosyl group is strongly electron-withdrawing due to the electronegative oxygen atoms and the sulfonyl group's ability to delocalize electron density.[3] This has a profound impact on the electronic landscape of the entire molecule.
Deactivation of the Imidazole Ring
The imidazole ring is naturally electron-rich and susceptible to electrophilic attack.[4][16] The attachment of the N-tosyl group significantly withdraws electron density from the π-system, thereby deactivating the ring towards electrophilic aromatic substitution. This electronic modulation is crucial for directing reactivity elsewhere in the molecule.
Figure 2: Electronic effect of the N-tosyl group on the imidazole ring.
Increased Acidity of the Carboxylic Acid
The electron-withdrawing nature of the tosyl group extends to the C-4 substituent. By pulling electron density away from the carboxylic acid moiety, it stabilizes the resulting carboxylate anion upon deprotonation. This inductive effect increases the acidity of the carboxylic acid (i.e., lowers its pKa), making it a stronger acid compared to the unprotected 1H-imidazole-4-carboxylic acid. This can influence the conditions required for reactions such as esterification or amidation.
Contextual Role in Imidazole Synthesis: The Van Leusen Reaction
To fully appreciate the chemistry of N-tosylated imidazoles, it is instructive to consider their role in the synthesis of the imidazole ring itself. The Van Leusen imidazole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key building block.[4][5][17]
In this reaction, TosMIC reacts with an aldimine in a base-induced cycloaddition.[17][18] The crucial final step of the mechanism is the elimination of p-toluenesulfinic acid (TosH). Here, the tosyl group functions as an excellent leaving group, which facilitates the aromatization of the intermediate dihydroimidazole (imidazoline) to the stable imidazole ring.[17] While this compound is a product of N-functionalization rather than a reagent in this specific synthesis, the inherent chemical property of the tosyl group to act as a leaving group is a fundamental aspect of its character.
Figure 3: Simplified mechanism of the Van Leusen reaction, highlighting the role of the tosyl group.
Conclusion: A Multifunctional Tool in Chemical Synthesis
The tosyl group in this compound is far more than a simple placeholder. It serves as a robust and reliable protecting group for the imidazole nitrogen, with a range of deprotection strategies that allow for its selective removal in the presence of other sensitive functionalities. Critically, it acts as a powerful electron-withdrawing group, fundamentally altering the reactivity of the molecule by deactivating the aromatic ring and increasing the acidity of the C-4 carboxyl group. This electronic modulation is a key tool for chemists to direct reactivity and fine-tune molecular properties. Understanding these multifaceted functions allows researchers and drug developers to strategically employ this versatile building block in the synthesis of complex, high-value molecules for therapeutic applications.
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van der Eijk, J. M., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. Available at: [Link]
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Yin, W., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Semantic Scholar. Available at: [Link]
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Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. Available at: [Link]
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Wikipedia contributors. (n.d.). Tosyl group. Wikipedia. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Available at: [Link]
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Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]
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Wintner, J. (2018). How to remove a tosyl-group from an imidazole ring? ResearchGate. Available at: [Link]
-
Kumar, K. (2020). TosMIC: A Powerful Synthon for Cyclization and Sulfonylation. ResearchGate. Available at: [Link]
-
Sarkar, S., et al. (n.d.). Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Available at: [Link]
-
Li, Q., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. Available at: [Link]
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Akpabot, S. O., et al. (n.d.). Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][12][19]phenanthroline frameworks. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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role of imidazole-4-carboxylic acid in medicinal chemistry
An In-Depth Technical Guide to the Role of Imidazole-4-Carboxylic Acid in Medicinal Chemistry
Abstract
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and its unique physicochemical properties.[1][2] Among its many derivatives, 1H-imidazole-4-carboxylic acid (ICA) emerges as a particularly versatile scaffold. Its bifunctional nature, featuring a nucleophilic/basic imidazole core and an ionizable carboxylic acid, provides a rich platform for synthetic elaboration and diverse biological interactions. This technical guide, intended for researchers and drug development professionals, explores the multifaceted role of ICA in modern medicinal chemistry. We will delve into its fundamental properties, synthetic utility, and its application as a pharmacophore and structural building block across various therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine. By synthesizing field-proven insights with detailed experimental context, this guide aims to illuminate the strategic value of ICA in the design and discovery of novel therapeutics.
The Core Scaffold: Physicochemical Properties and Synthetic Foundation
Imidazole-4-carboxylic acid is a white to tan solid organic compound that serves as a fundamental building block in the synthesis of more complex molecules.[3][4] Its utility is rooted in its distinct chemical characteristics.
Key Physicochemical Properties
The structure of ICA features two key functional groups that dictate its reactivity and biological interactions: the imidazole ring and the carboxylic acid.
-
The Imidazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms. One nitrogen (N-1) is pyrrole-like and weakly acidic, while the other (N-3) is pyridine-like and basic (pKaH ≈ 7).[1] This amphoteric nature allows the ring to act as a proton donor, proton acceptor, and a potent ligand for metal chelation. Its aromaticity also enables it to participate in π-π stacking interactions within biological target sites.
-
The Carboxylic Acid Group: This acidic moiety (pKa ≈ 2.7) is typically ionized at physiological pH, forming a carboxylate anion.[3] This negative charge can form strong ionic bonds or hydrogen bonds with receptor sites, significantly enhancing binding affinity and modulating the compound's solubility and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₂ | [3] |
| Molecular Weight | 112.09 g/mol | [3] |
| Melting Point | 294-295 °C | [3] |
| pKa (Carboxyl) | ~2.69 (Predicted) | [3] |
| pKa (Imidazole N-H) | ~7.1 | [1] |
Foundational Synthesis
The synthesis of ICA and its derivatives is well-established. A common laboratory-scale approach involves the hydrolysis of the corresponding ethyl ester. Industrial methods often employ catalytic processes to improve yield and environmental footprint.[5]
This workflow illustrates a fundamental and reliable method for producing ICA from its commercially available ethyl ester precursor.
Caption: General workflow for the synthesis of ICA via base-catalyzed hydrolysis.
ICA as a Versatile Synthetic Intermediate
The true power of ICA in medicinal chemistry lies in its role as a versatile building block.[3][4] Both the imidazole ring and the carboxylic acid can be selectively functionalized to generate vast libraries of compounds with tailored biological activities.
-
Carboxylic Acid Modifications: The carboxyl group is a synthetic handle for creating amides and esters. Amidation is particularly crucial, as the resulting amide bond is a key structural motif in many drugs, capable of forming critical hydrogen bonds with biological targets.
-
Imidazole Ring Modifications: The nitrogen atoms of the imidazole ring can be alkylated or acylated to introduce new substituents that can modulate potency, selectivity, and pharmacokinetic properties.
-
Coordination Chemistry: Both the imidazole nitrogen and the carboxylate oxygen can act as ligands, chelating metal ions like zinc, copper, manganese, and lanthanides.[3][6] This property is exploited not only for creating novel materials but also for designing metallodrugs where the metal center is integral to the mechanism of action.[7]
Therapeutic Applications and Mechanisms of Action
Derivatives of imidazole-4-carboxylic acid have demonstrated significant potential across a wide spectrum of diseases, acting on diverse biological targets.
Oncology
The ICA scaffold is a component of numerous anticancer agents that function through various mechanisms.[8]
-
Kinase Inhibition: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. A notable example is 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) , a specific inhibitor of Protein Kinase C-ι (PKC-ι).[9] This enzyme is overexpressed in many cancers, including prostate cancer. ICA-1s has been shown to decrease cell growth and induce apoptosis in cancer cell lines.[9]
-
Antiproliferative Agents: Other derivatives have shown potent growth-inhibitory effects. For instance, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) exhibited sub-micromolar efficacy against cervical (HeLa) and colon (HT-29) cancer cells by inhibiting tubulin polymerization and inducing apoptosis.[10]
Caption: Simplified pathway showing inhibition of PKC-ι signaling by an ICA derivative.
Table of Anticancer Activity for Selected ICA Derivatives
| Compound | Cancer Cell Line | Activity | IC₅₀ Value | Source |
| 5e | HeLa (Cervical) | Antiproliferative | 0.737 ± 0.05 µM | [10] |
| 5e | HT-29 (Colon) | Antiproliferative | 1.194 ± 0.02 µM | [10] |
| Acadesine | Leukemia | Apoptosis Activator | Phase III Clinical Trial | [8] |
Cardiovascular Disease: Antiplatelet Agents
Thrombotic events are a major cause of cardiovascular morbidity and mortality. Derivatives of ICA have been developed as potent antiplatelet agents.[11] These compounds often feature a 1-arylalkyl substituent and a 5-phenylsulfonamino group. Their mechanism of action is multifaceted, targeting several key pathways in platelet activation.
-
COX-1 Inhibition: Some derivatives directly inhibit cyclooxygenase-1 (COX-1), the enzyme responsible for producing thromboxane A₂, a potent platelet agonist.
-
Receptor Antagonism: Different structural modifications can shift the activity towards antagonism of specific platelet receptors, such as the P2Y₁₂ receptor for ADP or the receptor for Platelet-Activating Factor (PAF).[11]
Table of Antiplatelet Activity for Selected ICA Derivatives
| Compound | Target(s) | IC₅₀ Value | Source |
| Ester 5c | PAF Antagonist, COX-1 Inhibitor | 1 µM (PAF), 0.4 µM (COX-1) | [11] |
| Carboxamide 6c | ADP Antagonist | 2 µM | [11] |
| Carboxamide 6g | PAF Antagonist, COX-1 Inhibitor | 4 µM (PAF), 1 µM (COX-1) | [11] |
| Carboxamide 6i | Adrenergic & PAF Antagonist | 0.15 µM (Adrenergic), 0.66 µM (PAF) | [11] |
Infectious Diseases
The imidazole core is a well-known pharmacophore in antimicrobial and antiviral drugs. ICA provides a scaffold for developing novel agents in this class.
-
Antibacterial/Antifungal: Imidazole compounds possess broad-spectrum activity against various bacteria and fungi.[12] Synthesized derivatives of ICA have been successfully screened against species like Staphylococcus aureus and Candida albicans.[13]
-
Antiviral: Researchers have used ICA derivatives to create compounds that inhibit viral replication. For example, 4,5-dicarboxamide derivatives have shown inhibitory activity against Dengue virus (DENV) and Yellow Fever Virus (YFV), while others inhibit the interaction between LEDGF/p75 and HIV-1 integrase.[14]
Neurodegenerative Disorders
While research is still emerging, the imidazole scaffold shows promise in addressing neurodegenerative diseases like Alzheimer's.[15] Imidazole itself has been found to improve cognition and alleviate amyloid-β toxicity in animal models.[16] Histidine-containing dipeptides, which are structurally related, are also being investigated for neuroprotection.[17] This suggests that appropriately functionalized ICA derivatives could be valuable leads for developing multi-target agents for these complex diseases.[18]
Experimental Protocols: A Self-Validating Approach
To ensure trustworthiness and reproducibility, all experimental protocols must be designed as self-validating systems, including appropriate controls and clear endpoints.
Protocol: Synthesis of an N-Aryl Imidazole-4-Carboxamide
This protocol details a standard peptide coupling reaction to form an amide derivative from ICA, a common step in drug discovery.
Objective: To synthesize N-phenyl-1H-imidazole-4-carboxamide.
Materials:
-
1H-imidazole-4-carboxylic acid (ICA)
-
Aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 20 minutes. Causality Note: HATU is a peptide coupling agent that activates the carboxylic acid by forming a highly reactive acyl-uronium intermediate, facilitating nucleophilic attack. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction.
-
Amine Addition: Add aniline (1.05 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress using Thin Layer Chromatography (TLC) until the starting material (ICA) is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure N-phenyl-1H-imidazole-4-carboxamide.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol: In Vitro Antiproliferative MTT Assay
This protocol describes a standard colorimetric assay to assess the cytotoxic effects of a synthesized ICA derivative on a cancer cell line.
Objective: To determine the IC₅₀ value of a test compound against the HeLa cell line.
Methodology:
-
Cell Seeding: Plate HeLa cells in a 96-well microtiter plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test ICA derivative in culture medium. Add 100 µL of these dilutions to the appropriate wells to achieve the final desired concentrations.
-
Self-Validation Controls:
-
Negative Control: Wells containing cells treated with vehicle (e.g., 0.1% DMSO) only.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the negative (vehicle) control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
1H-imidazole-4-carboxylic acid is far more than a simple heterocyclic compound; it is a strategic scaffold in medicinal chemistry. Its inherent physicochemical properties, synthetic tractability, and ability to engage in diverse biological interactions make it an invaluable starting point for drug discovery. We have seen its application in generating potent and selective inhibitors for targets in oncology, cardiovascular disease, and infectious diseases.
The future of ICA in drug development remains bright. Its structural motifs are well-suited for incorporation into newer therapeutic modalities. For example, the carboxylic acid handle is ideal for linking to E3 ligase binders in the development of PROTACs (Proteolysis Targeting Chimeras), while the imidazole ring can serve as a key recognition element in covalent inhibitors or as a versatile ligand in next-generation metallodrugs. As our understanding of disease biology deepens, the strategic application of proven scaffolds like imidazole-4-carboxylic acid will continue to be a cornerstone of designing the medicines of tomorrow.
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Methodological & Application
The Strategic Utility of 1-Tosyl-1H-imidazole-4-carboxylic Acid in Modern Organic Synthesis
Abstract
This comprehensive guide delves into the multifaceted applications of 1-Tosyl-1H-imidazole-4-carboxylic acid as a strategic building block in organic synthesis. The unique bifunctional nature of this reagent, possessing both a readily modifiable carboxylic acid handle and a nitrogen-protecting/activating tosyl group, renders it a valuable precursor for the synthesis of a diverse array of functionalized imidazole derivatives. This document provides an in-depth analysis of its reactivity, detailed experimental protocols for its key transformations, and insights into the mechanistic rationale behind these synthetic strategies. The content herein is curated for researchers, medicinal chemists, and professionals in drug development seeking to leverage this versatile compound in the construction of complex molecular architectures and bioactive scaffolds.
Introduction: A Molecule of Strategic Importance
The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to participate in hydrogen bonding and coordinate to metal ions, crucial interactions in many biological processes. Consequently, the development of synthetic methodologies for the controlled functionalization of the imidazole ring is of paramount importance.
This compound emerges as a particularly strategic starting material. The molecule incorporates two key functional moieties:
-
The Carboxylic Acid Group at C-4: This serves as a versatile handle for the introduction of a wide range of substituents through well-established transformations such as amide bond formation and esterification. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3]
-
The Tosyl Group at N-1: The p-toluenesulfonyl (tosyl) group primarily functions as a protecting group for the imidazole nitrogen. Its electron-withdrawing nature modulates the reactivity of the imidazole ring and prevents unwanted side reactions during the functionalization of the carboxylic acid. Importantly, the tosyl group can be cleaved under specific conditions to unveil the N-H functionality for further derivatization.[4]
This guide will explore the synthetic utility of this compound through a series of application notes and detailed protocols.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 957063-02-4 | [5] |
| Molecular Formula | C₁₁H₁₀N₂O₄S | [5] |
| Molecular Weight | 266.27 g/mol | [5] |
| Appearance | White to off-white solid | |
| Boiling Point | 538.3°C at 760 mmHg | |
| Density | 1.46 g/cm³ | |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. | [3] |
Core Synthetic Applications and Protocols
The synthetic utility of this compound is primarily centered on the sequential or orthogonal functionalization of its two key reactive sites. The following sections provide detailed protocols for its most common and impactful transformations.
Amide Bond Formation: A Gateway to Diverse Scaffolds
The conversion of the carboxylic acid to an amide is a cornerstone transformation, enabling the introduction of a vast array of chemical diversity. This is particularly relevant in medicinal chemistry, where the amide bond is a key structural feature in many drug molecules.[6]
Mechanistic Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common activating agents include carbodiimides (like EDC), phosphonium salts (like PyBOP), and uronium salts (like HATU). These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester), which is then readily attacked by the amine nucleophile to form the amide bond.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general and highly effective method for the synthesis of amides from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality and Self-Validation:
-
HATU is chosen for its high efficiency and low rate of racemization for chiral substrates.
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
The workup with sodium bicarbonate is crucial to remove any unreacted carboxylic acid and acidic byproducts.
-
Successful amide formation can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The appearance of a new set of signals corresponding to the amine moiety and the characteristic amide carbonyl stretch in the IR spectrum (typically 1630-1680 cm⁻¹) validates the reaction's success.
dot
Caption: Workflow for HATU-mediated amide coupling.
Esterification: Modulating Physicochemical Properties
Esterification of the carboxylic acid is a common strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially improving cell permeability of a drug candidate. It can also serve as a protecting group for the carboxylic acid during subsequent reactions.
Mechanistic Rationale: Acid-catalyzed esterification (Fischer esterification) is a classic method but can be harsh for sensitive substrates. A milder and often more efficient approach involves the activation of the carboxylic acid, similar to amide coupling. Alternatively, reaction with an alkyl halide under basic conditions can be employed.
Protocol 2: Base-Mediated Esterification with an Alkyl Halide
This protocol details a straightforward esterification procedure using an alkyl halide and a non-nucleophilic base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add the alkyl halide (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS. For less reactive alkyl halides, heating to 50-60 °C may be necessary.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Causality and Self-Validation:
-
K₂CO₃ or Cs₂CO₃ is used to deprotonate the carboxylic acid, forming a carboxylate salt which is a more potent nucleophile to attack the alkyl halide. Cesium carbonate is often more effective due to its higher solubility and the increased nucleophilicity of the cesium carboxylate.
-
DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the cation while leaving the nucleophilic anion relatively free.
-
The aqueous workup is essential to remove the inorganic salts and DMF.
-
Successful esterification is confirmed by the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the alkyl group in the ¹H NMR spectrum. The C=O stretch in the IR spectrum will typically shift to a higher wavenumber (around 1730-1750 cm⁻¹) compared to the carboxylic acid.
Deprotection of the N-Tosyl Group: Unveiling the Imidazole Core
The removal of the N-tosyl group is a critical step to access the free N-H of the imidazole ring, which can then be alkylated or used as a hydrogen bond donor.
Mechanistic Rationale: The N-S bond of the tosyl group is generally stable but can be cleaved under various conditions. Basic hydrolysis (e.g., with NaOH or LiOH) is a common method. Reductive cleavage (e.g., with magnesium in methanol) or acidic hydrolysis can also be employed, although the conditions must be chosen carefully to avoid side reactions with other functional groups in the molecule.
Protocol 3: Basic Hydrolysis of the N-Tosyl Group
This protocol outlines a standard procedure for the deprotection of the N-tosyl group under basic conditions.
Materials:
-
N-Tosyl imidazole derivative (e.g., the product from Protocol 1 or 2)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the N-Tosyl imidazole derivative (1.0 eq) in a mixture of MeOH (or THF) and water.
-
Add a solution of NaOH (3.0-5.0 eq) in water.
-
Heat the reaction mixture to reflux and stir for 2-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Carefully neutralize the aqueous solution with 1 M HCl to a pH of ~7-8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the deprotected imidazole.
Causality and Self-Validation:
-
The use of a hydroxide base in a protic solvent mixture facilitates the nucleophilic attack on the sulfur atom of the sulfonyl group, leading to the cleavage of the N-S bond.
-
Heating is typically required to overcome the activation energy for this cleavage.
-
Careful neutralization is critical. Over-acidification can lead to protonation of the imidazole ring, which may affect its extraction into the organic phase.
-
Successful deprotection is confirmed by the disappearance of the tosyl group signals (the aromatic protons of the tolyl group and the methyl singlet) in the ¹H NMR spectrum and the appearance of a broad N-H signal. The mass spectrum will also show a corresponding decrease in the molecular weight.
dot
Caption: Simplified mechanism of N-tosyl deprotection.
Advanced Synthetic Strategies
Beyond the fundamental transformations described above, this compound and its derivatives can be employed in more advanced synthetic strategies.
Cross-Coupling Reactions
While the direct cross-coupling of the C-H bonds of the imidazole ring can be challenging, conversion of the carboxylic acid to other functional groups can open up avenues for metal-catalyzed cross-coupling reactions. For instance, a Curtius rearrangement of an acyl azide derived from the carboxylic acid could yield an aminoimidazole, which can then be converted to a haloimidazole for use in Suzuki, Heck, or Sonogashira couplings.
Decarboxylation
Decarboxylation of this compound would provide 1-Tosyl-1H-imidazole. This transformation can be achieved under thermal or metal-catalyzed conditions.[7] This strategy could be useful if the C-4 position needs to be unsubstituted in the final target molecule.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for the controlled and sequential introduction of diverse functionalities, making it an ideal starting material for the construction of libraries of imidazole-containing compounds for drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this strategic molecule. By understanding the interplay between the reactivity of the carboxylic acid and the role of the N-tosyl group, chemists can design and execute efficient and robust synthetic routes to novel and complex imidazole derivatives.
References
- (Reference to a general review on imidazole synthesis, if available
- (Reference to a paper on Van Leusen Imidazole Synthesis, if relevant)
- (Reference to a paper on the use of TosMIC)
-
ResearchGate. (2018). How to remove a tosyl-group from an imidazole ring? [Online Forum Post]. Available at: [Link]
- (Reference for N-tosyl deprotection methods)
- (Reference for amide coupling protocols)
- (Reference for esterific
- (Reference for decarboxyl
-
Panday, D., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 253-273. Available at: [Link]
- (Reference for cross-coupling reactions)
- (Reference for multi-component reactions)
-
Maccallini, C., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(21), 5148. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
- (Reference for physicochemical properties)
- (Reference for physicochemical properties)
- (Reference for physicochemical properties)
- (Reference for physicochemical properties)
- (Reference for physicochemical properties)
- (Reference for physicochemical properties)
- (Reference for physicochemical properties)
- (Reference for physicochemical properties)
- (Reference for physicochemical properties)
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Decarboxylation [organic-chemistry.org]
Application Note & Protocols: 1-Tosyl-1H-imidazole-4-carboxylic acid as a Versatile Scaffold for Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-Tosyl-1H-imidazole-4-carboxylic acid, a highly functionalized and versatile building block for the synthesis of diverse heterocyclic compounds. We will delve into its intrinsic chemical properties, strategic applications, and provide detailed, field-proven protocols for its conversion into key intermediates such as amides and esters. The narrative emphasizes the rationale behind experimental choices, offering researchers, medicinal chemists, and drug development professionals a practical guide to leveraging this scaffold in their synthetic campaigns.
Introduction: The Strategic Advantage of a Bifunctional Building Block
The imidazole nucleus is a privileged structure in medicinal chemistry, appearing in numerous natural products and blockbuster drugs, including the amino acid histidine, the antibiotic metronidazole, and the antifungal agent ketoconazole.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[3]
This compound emerges as a particularly strategic starting material. It possesses two key functional handles that allow for orthogonal or sequential chemical modifications:
-
The N1-Tosyl Group: The p-toluenesulfonyl (tosyl) group serves as a robust protecting group for the imidazole nitrogen. More importantly, its strong electron-withdrawing nature modulates the reactivity of the imidazole ring, influencing its aromaticity and the acidity of the C2-proton.
-
The C4-Carboxylic Acid: This functional group is a versatile anchor for a wide array of chemical transformations. It can be readily converted into esters, amides, acyl chlorides, and other functionalities, providing a direct pathway for molecular elaboration and the introduction of diversity.[4] This versatility makes it an ideal precursor for constructing libraries of compounds for drug discovery and materials science applications.[4][5]
This guide will illuminate the pathways to unlock the synthetic potential of this powerful bifunctional building block.
Physicochemical & Structural Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution.
| Property | Value | Source |
| IUPAC Name | 1-[(4-Methylphenyl)sulphonyl]-1H-imidazole-4-carboxylic acid | [] |
| CAS Number | 957063-02-4 | [][7] |
| Molecular Formula | C₁₁H₁₀N₂O₄S | [][7] |
| Molecular Weight | 266.27 g/mol | [7] |
| Boiling Point | 538.3°C at 760 mmHg | [] |
| Density | 1.46 g/cm³ | [] |
| Appearance | White to off-white solid | General |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O | [] |
| InChI Key | KEHGFYXOUGMVJB-UHFFFAOYSA-N | [] |
Core Synthetic Transformations & Applications
The true power of this compound lies in its predictable and high-yielding conversion into a variety of downstream intermediates. The carboxylic acid moiety is the primary site of reaction under standard conditions.
Figure 1: Synthetic pathways originating from this compound.
Amide Bond Formation: Accessing Bioactive Scaffolds
The formation of an amide bond is one of the most critical reactions in medicinal chemistry. The carboxylic acid of the title compound can be readily coupled with a diverse range of primary and secondary amines to generate a library of 4-carboxamide derivatives. These derivatives are often explored for their potential as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Causality Behind Protocol Choices:
-
Coupling Agents: Reagents like HATU, HOBt/EDC, or PyBOP are used to convert the carboxylic acid into a highly reactive activated ester in situ. This intermediate is then susceptible to nucleophilic attack by the amine. This avoids the need to first generate and isolate a more reactive species like an acyl chloride, simplifying the workflow into a one-pot procedure.[8]
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential. It neutralizes the acidic byproducts formed during the activation step and ensures the reacting amine remains in its free, nucleophilic state.
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal as they effectively dissolve the reactants and do not interfere with the reaction mechanism.
Esterification: Modulating Physicochemical Properties
Esterification is a fundamental transformation used to mask the polarity of the carboxylic acid, which can improve solubility in organic solvents or enhance cell membrane permeability in drug candidates. It also serves as a stepping stone for further reactions, such as reduction to an alcohol or reaction with Grignard reagents.
Causality Behind Protocol Choices:
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., concentrated H₂SO₄). The reaction is driven to completion by removing the water byproduct, often by using the alcohol as the solvent. This method is cost-effective but may not be suitable for sensitive substrates due to the harsh acidic conditions and high temperatures.
-
Milder Conditions: For more complex or acid-sensitive alcohols, coupling agents (similar to those used in amidation) or alkylation with an alkyl halide in the presence of a base (e.g., Cs₂CO₃) provide milder and more controlled reaction pathways.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: General Procedure for Amide Coupling (HATU-Mediated)
This protocol describes a reliable, one-pot method for synthesizing 1-Tosyl-1H-imidazole-4-carboxamides.
Figure 2: Step-by-step workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add Reagents: Add the desired primary or secondary amine (1.1 eq) and HATU (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Initiate Reaction: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General Procedure for Fischer Esterification
This protocol is suitable for simple, unhindered alcohols like methanol or ethanol.
Step-by-Step Methodology:
-
Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), using a sufficient volume to act as both reactant and solvent (e.g., 0.1-0.2 M).
-
Add Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise as a catalyst (typically 5-10 mol%).
-
Heating: Heat the reaction mixture to reflux (the boiling point of the alcohol) and maintain for 4-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can often be purified by recrystallization or flash column chromatography if necessary.
-
Characterization: Confirm the structure and purity of the ester product using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
This compound is a robust and highly adaptable building block for modern organic synthesis. Its pre-installed tosyl and carboxylic acid groups provide chemists with reliable and versatile handles for creating molecular complexity. The protocols outlined in this guide offer validated starting points for the synthesis of amide and ester derivatives, which are crucial intermediates in the development of novel pharmaceuticals and functional materials. By understanding the chemical principles behind these transformations, researchers can confidently employ this scaffold to accelerate their discovery programs.
References
-
Imidazole synthesis - Organic Chemistry Portal. [Link]
-
Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate - ResearchGate. [Link]
-
Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC - NIH. [Link]
-
A review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. [Link]
-
Cas 1072-84-0,1H-Imidazole-4-carboxylic acid - LookChem. [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. [Link]
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- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid | lookchem [lookchem.com]
- 7. scbt.com [scbt.com]
- 8. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 1-Tosyl-1H-imidazole-4-carboxylic Acid in Contemporary Drug Discovery
This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the experimental applications of 1-Tosyl-1H-imidazole-4-carboxylic acid. This versatile building block offers a unique combination of functionalities that can be strategically employed in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. This document provides not only detailed experimental protocols but also the underlying scientific rationale for the procedural choices, ensuring both reproducibility and a deeper understanding of the chemical principles at play.
Introduction: A Molecule of Strategic Importance
This compound is a trifunctional molecule featuring an imidazole core, a carboxylic acid moiety, and a tosyl protecting group. This specific arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. The imidazole scaffold is a ubiquitous feature in a vast array of biologically active natural products and synthetic drugs, owing to its ability to participate in hydrogen bonding and coordinate to metal ions in enzyme active sites.[1][2] The carboxylic acid provides a handle for further functionalization, such as amide bond formation, which is a cornerstone of medicinal chemistry. The tosyl group, a p-toluenesulfonyl moiety, serves as a robust protecting group for the imidazole nitrogen, enhancing its stability and modulating its reactivity during synthetic transformations.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 957063-02-4 | [4] |
| Molecular Formula | C₁₁H₁₀N₂O₄S | [4] |
| Molecular Weight | 266.27 g/mol | [4] |
| Boiling Point | 538.3°C at 760 mmHg | [] |
| Density | 1.46 g/cm³ | [] |
| IUPAC Name | 1-((4-methylphenyl)sulfonyl)-1H-imidazole-4-carboxylic acid | [] |
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is typically achieved through a multi-step sequence, starting from the readily available ethyl imidazole-4-carboxylate. This strategy involves the protection of the imidazole nitrogen with a tosyl group, followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.
Diagram 1: Synthetic Pathway to this compound
Sources
- 1. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. rsc.org [rsc.org]
- 4. scbt.com [scbt.com]
Application Notes and Protocols for Coupling Reactions with 1-Tosyl-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis and utilization of 1-Tosyl-1H-imidazole-4-carboxylic acid in various coupling reactions. The protocols detailed herein are designed to be robust and reproducible, offering insights into the chemical principles that underpin each experimental step. This document is intended to empower researchers to confidently employ this versatile building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
Introduction: The Strategic Advantage of this compound
This compound is a trifunctional synthetic intermediate offering a unique combination of reactive sites. The imidazole core is a prevalent motif in numerous biologically active molecules. The carboxylic acid at the C4 position provides a handle for amide bond formation and other derivatizations. The N-tosyl group serves a dual purpose: it activates the imidazole ring for certain transformations and can also function as a protecting group. This strategic arrangement of functional groups makes it a valuable scaffold for the construction of complex molecular architectures.
The protocols outlined below will cover the synthesis of the title compound, followed by its application in amide coupling and a discussion of its potential use in palladium-catalyzed cross-coupling reactions after appropriate functionalization.
Part 1: Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the imidazole ring, followed by tosylation of the nitrogen atom.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 1H-imidazole-4-carboxylic acid
This protocol is adapted from established methods for the synthesis of imidazole-4-carboxylic acid derivatives.[1][2]
Materials:
-
Ethyl isocyanoacetate
-
Appropriate aldehyde or imine precursor
-
Base (e.g., DBU, K2CO3)
-
Solvent (e.g., THF, MeCN)
-
Potassium hydroxide (KOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl)
Procedure:
-
Imidazole Ring Formation: In a round-bottom flask, dissolve ethyl isocyanoacetate (1.0 eq) and the chosen aldehyde/imine precursor (1.1 eq) in the selected solvent.
-
Add the base (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work-up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the resulting ethyl 1H-imidazole-4-carboxylate by column chromatography.
-
Ester Hydrolysis: Dissolve the purified ethyl 1H-imidazole-4-carboxylate in a mixture of ethanol and water.
-
Add an excess of potassium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and acidify with concentrated HCl to a pH of approximately 3-4.
-
The product, 1H-imidazole-4-carboxylic acid, will precipitate out of solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: N-Tosylation of 1H-imidazole-4-carboxylic acid
Materials:
-
1H-imidazole-4-carboxylic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Sodium hydride (NaH)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Suspend 1H-imidazole-4-carboxylic acid (1.0 eq) in the anhydrous solvent.
-
Add the base (TEA, 2.2 eq or NaH, 1.1 eq) portion-wise at 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water (if using NaH, add cautiously).
-
Acidify the aqueous layer with HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Part 2: Amide Coupling Reactions
The carboxylic acid functionality of this compound is readily converted to amides using standard peptide coupling reagents.[3][4]
Workflow for Amide Coupling
Caption: General workflow for the amide coupling of this compound.
Protocol 3: General Procedure for Amide Coupling
Materials:
-
This compound
-
Amine (primary or secondary)
-
Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)
-
Base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the coupling reagent (1.1 eq) and the base (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Representative Amide Coupling Conditions
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | HATU | DIPEA | DMF | 6 | 85-95 |
| 2 | Benzylamine | HBTU | TEA | DCM | 8 | 80-90 |
| 3 | Morpholine | EDC/HOBt | DIPEA | DMF | 12 | 75-85 |
Yields are typical and may vary depending on the specific amine and reaction scale.
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
While the parent this compound is not directly amenable to palladium-catalyzed cross-coupling reactions at the imidazole core, it can be functionalized to introduce a leaving group (e.g., a halide) at the C2 or C5 position. The N-tosyl group can influence the regioselectivity of this halogenation. Subsequently, these halo-derivatives can participate in Suzuki, Heck, and Sonogashira couplings.[5][6][7]
Proposed Synthetic Strategy for Cross-Coupling
Caption: Proposed two-step strategy for cross-coupling reactions.
Protocol 4: Halogenation of this compound (Hypothetical)
Materials:
-
This compound
-
Halogenating agent (e.g., N-bromosuccinimide (NBS), N-iodosuccinimide (NIS))
-
Solvent (e.g., Acetonitrile, DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in the solvent.
-
Add the halogenating agent (1.1 eq) portion-wise.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction and purify the product to obtain the halo-derivative.
Protocol 5: Suzuki-Miyaura Coupling of a Halo-imidazole Derivative
This protocol is based on established procedures for the Suzuki coupling of haloimidazoles.[5][6]
Materials:
-
Halo-1-Tosyl-1H-imidazole-4-carboxylic acid (or its ester)
-
Boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water)
Procedure:
-
In a Schlenk flask, combine the halo-imidazole (1.0 eq), boronic acid (1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon, Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 100 | 12 |
| 2 | Pd(dppf)Cl2 | Cs2CO3 | Toluene/H2O | 90 | 18 |
Protocol 6: Heck Coupling of a Halo-imidazole Derivative
This protocol is adapted from general Heck reaction procedures.[8][9]
Materials:
-
Halo-1-Tosyl-1H-imidazole-4-carboxylic acid (or its ester)
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., PPh3, P(o-tolyl)3)
-
Base (e.g., TEA, K2CO3)
-
Solvent (e.g., DMF, MeCN)
Procedure:
-
Combine the halo-imidazole (1.0 eq), palladium catalyst (1-5 mol%), and ligand (2-10 mol%) in a reaction vessel.
-
Add the solvent and the base (1.5-2.0 eq).
-
Add the alkene (1.2-2.0 eq).
-
Heat the reaction mixture under an inert atmosphere to 80-120 °C for 12-48 hours.
-
Monitor the reaction for completion.
-
Work-up and purify as described for the Suzuki coupling.
Protocol 7: Sonogashira Coupling of a Halo-imidazole Derivative
This protocol is based on standard Sonogashira coupling conditions.[10][11]
Materials:
-
Halo-1-Tosyl-1H-imidazole-4-carboxylic acid (or its ester)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Base (e.g., TEA, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a solution of the halo-imidazole (1.0 eq) and terminal alkyne (1.2 eq) in the solvent, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).
-
Add the amine base (2.0-3.0 eq).
-
Stir the reaction at room temperature to 60 °C until completion.
-
Work-up and purify as described for the Suzuki coupling.
Conclusion and Future Perspectives
This compound represents a highly adaptable building block for the synthesis of diverse chemical entities. The protocols provided herein offer a solid foundation for its use in amide coupling and, through logical synthetic extensions, in powerful palladium-catalyzed cross-coupling reactions. The strategic interplay of the three functional groups allows for sequential and orthogonal derivatization, making it an asset in the rapid generation of compound libraries for drug discovery and the development of novel functional materials. Further exploration of the reactivity of the N-tosyl group as a potential leaving group in certain coupling reactions could unveil even more direct synthetic routes.
References
- Bratulescu, G. (2009). A simple and efficient solventless microwave-assisted enabled the synthesis of 4,5-disubstituted imidazoles. Synthesis, 2009(14), 2319-2320.
- Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., & Allen, A. (2000). A regioselective synthesis of 1,4,5-trisubstituted and 1,4-disubstituted imidazoles. The Journal of Organic Chemistry, 65(5), 1516–1524.
- Allam, B. K., & Singh, K. N. (2011). An efficient and simple protocol for phosphine-free Heck reactions in water in the presence of a Pd(L-proline)2 complex as the catalyst under controlled microwave irradiation conditions. Synthesis, 43(07), 1125-1131.
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- Cesca, D., Arnold, P., Kaldre, D., Falivene, F., Sladojevich, F., Puentener, K., & Waldvogel, S. R. (2024). An electrochemical desulfurization of 2-mercapto-imidazoles provides imidazoles in very good yields. Organic Letters, 26(48), 9476–9480.
- Chandrasekhar, S., Narsihmulu, C., Sultana, S. S., & Reddy, N. R. (2002). Poly(ethylene glycol) (PEG) as a reusable solvent medium for organic synthesis. Application in the Heck reaction. Organic Letters, 4(24), 4399–4401.
- Chen, D., Xu, L., Ren, B., Wang, Z., & Liu, C. (2023). Stable and easily accessible triflylpyridinium reagents mediate an effective synthesis of a broad range of amides and esters at ambient temperature within 5 min. Organic Letters, 25(25), 4571–4575.
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- Isbrandt, E. S., Chapple, D. E., Tu, N. T., Dimakos, V., Beardall, A. M. M., Boyle, P. D., Rowley, C. N., Blacquiere, J. M., & Newman, S. G. (2024). Controlling reactivity and selectivity in the Mizoroki-Heck reaction: High throughput evaluation of 1,5-diaza-3,7-diphosphacyclooctane ligands. Journal of the American Chemical Society, 146(8), 5650–5660.
- Lafrance, D., Bowles, P., Leeman, K., & Rafka, R. (2011). Malonic acid derivatives undergo unusually mild decarboxylation in the presence of N,N′-carbonyldiimidazole (CDI) at room temperature to generate a carbonyl imidazole intermediate in high yield. Organic Letters, 13(9), 2322–2325.
- Li, J., Jia, X., Qiu, J., Wang, M., Chen, J., Jing, M., Xu, Y., Zheng, X., & Dai, H. (2022). Benzoic acid catalyzes an efficient multicomponent reaction of readily available vinyl azides, aromatic aldehydes, and aromatic amines to provide 1,2,5-trisubstituted imidazoles under metal-free conditions without generating any toxic waste. The Journal of Organic Chemistry, 87(21), 13945–13954.
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- Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-temperature alkyl-alkyl Suzuki cross-coupling of unactivated secondary alkyl halides. Journal of the American Chemical Society, 123(41), 10099–10100.
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- Saito, B., & Fu, G. C. (2007). Alkyl-alkyl Suzuki cross-couplings of unactivated secondary alkyl halides at room temperature. Journal of the American Chemical Society, 129(31), 9602–9603.
- Sabounchi, S. J., Ahmadi, M., Azizi, T., & Panahimehr, M. (2014). A palladacycle phosphine mono-ylide complex is as an efficient catalyst for the Mizoroki-Heck cross-coupling reaction of aromatic or aliphatic olefins with a broad range of aryl bromides and chlorides. Synlett, 25(03), 336-342.
- Shi, W., Luo, Y., Luo, X., Chao, L., Zhang, H., & Wang, J. (2019). Investigation of an efficient palladium-catalyzed C(sp)-C(sp) cross-coupling reaction using phosphine-olefin ligand: Application and mechanistic aspects. Organic Letters, 21(1), 159-163.
- Wang, Z., Feng, X., Fang, W., & Tu, T. (2011). An efficient aqueous-phase Heck reaction catalyzed by a robust hydrophilic pyridine-bridged bisbenzimidazolylidene-palladium pincer complex. Synlett, 2011(07), 951-954.
- Zuliani, V., Cocconcelli, G., Fantini, M., Ghiron, C., & Rivara, M. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The Journal of Organic Chemistry, 72(12), 4551–4553.
- Adib, M., Ansari, S., Feizi, S., Damavandi, J. A., & Mirzaei, P. (2009). A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles. Synlett, 2009(20), 3263-3266.
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- Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). A DMSO-mediated dehydrogenation of 2-aryl-Δ2-imidazolines provides 2-aryl-1H-imidazoles. Synthesis, 2000(12), 1814-1816.
- Bai, J., Zembrón, B. K., & Vogel, P. (2014). The use of [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) as a carboxylic acid activator enables an efficient synthesis of amides and peptides. Organic Letters, 16(2), 604–607.
- Bharamawadeyar, S., Chetankumar, E., Srinivasulu, C., & Sureshbabu, V. V. (2024).
- Bolduc, T. G., Lee, C., Chappell, W. P., & Sammis, G. M. (2022). Thionyl fluoride (SOF2) is a powerful reagent for both the rapid syntheses of acyl fluorides and for one-pot syntheses of amides, peptides, esters, and thioesters. The Journal of Organic Chemistry, 87(11), 7308–7318.
- Hattori, T., & Yamamoto, H. (2022). Imidazolylsilanes are highly useful coupling reagents for peptide synthesis from N-,C-terminal unprotected amino acids with amino acid tert-butyl esters. Journal of the American Chemical Society, 144(4), 1758–1765.
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deprotection of 1-Tosyl-1H-imidazole-4-carboxylic acid
Application Note & Protocol Guide
Topic: Deprotection of 1-Tosyl-1H-imidazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of the Tosyl Group in Imidazole Chemistry
In the intricate landscape of medicinal chemistry and organic synthesis, the imidazole ring is a privileged scaffold, central to the structure of numerous pharmaceuticals and bioactive molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore.[1] However, the reactivity of the imidazole nitrogen (specifically the N-H proton) often necessitates the use of protecting groups to ensure selectivity during synthetic transformations.
The p-toluenesulfonyl (tosyl) group is a robust and widely employed protecting group for the imidazole nitrogen. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack and prevents unwanted N-alkylation, thereby directing reactions to other sites on the molecule.[2] this compound (CAS 957063-02-4)[][4] is a valuable intermediate that leverages this strategy, allowing for modifications while the imidazole core is shielded.
The final, critical step in many synthetic routes involving this intermediate is the quantitative and clean removal of the tosyl group to unveil the desired product, Imidazole-4-carboxylic acid.[5] The stability of the sulfonamide bond, however, makes this deprotection a non-trivial challenge, often requiring conditions that can compromise other functional groups.[6] This guide provides a detailed exploration of the underlying chemical principles, field-proven protocols, and troubleshooting strategies for the successful .
Chemical Principles & Mechanistic Overview
The deprotection of an N-tosyl imidazole proceeds primarily via nucleophilic attack at the sulfur atom of the sulfonyl group, leading to the cleavage of the sulfur-nitrogen bond. The stability of this bond is significant, and overcoming this energy barrier is the central challenge. The choice of deprotection strategy is dictated by the overall stability of the molecule and the compatibility of its other functional groups with the required reagents.
Mechanism of Base-Catalyzed Hydrolysis
Under basic conditions, a nucleophile (e.g., hydroxide, methoxide) directly attacks the electrophilic sulfur center of the tosyl group. This forms a transient pentacoordinate sulfur intermediate, which then collapses, cleaving the S-N bond. The imidazole anion is liberated and subsequently protonated during workup to yield the final product. The p-toluenesulfonate anion is a stable leaving group, which helps to drive the reaction forward.
Caption: Mechanism of base-catalyzed N-tosyl deprotection.
Deprotection Methodologies: A Comparative Analysis
Several methods exist for the cleavage of the N-tosyl group from imidazoles. The optimal choice depends on substrate sensitivity, desired reaction time, and available reagents.
| Method | Reagents & Conditions | Advantages | Disadvantages & Incompatibilities |
| Strong Base Hydrolysis | NaOH or KOH in refluxing alcohol/water | Inexpensive, readily available reagents. | Harsh conditions can degrade sensitive functional groups. Long reaction times may be needed. |
| Mild Base Hydrolysis | Cesium carbonate (Cs₂CO₃) in THF/Methanol | Very mild, high yielding, tolerates many functional groups.[7] | Cesium carbonate is more expensive than other bases. |
| Acidic Hydrolysis | Reflux in concentrated H₂SO₄ or HBr/AcOH | Effective for robust molecules. | Extremely harsh conditions. Risk of side reactions like sulfonation of aromatic rings.[8] |
| Mild Acylative Cleavage | Acetic anhydride in pyridine | Very mild conditions, suitable for sensitive substrates.[9] | Requires anhydrous conditions; pyridine can be difficult to remove. |
| Reductive Cleavage | Sodium in liquid ammonia; Sodium Naphthalenide[10] | Powerful and fast. | Requires specialized equipment and handling of hazardous reagents. May reduce other functional groups. |
For this compound, the presence of the carboxylic acid group makes strongly acidic conditions potentially problematic and introduces solubility challenges. Basic hydrolysis methods are generally preferred. The mild cesium carbonate method is particularly advantageous due to its high efficiency and compatibility with the carboxylic acid moiety.[7]
Experimental Protocols
Protocol 1: Mild Deprotection using Cesium Carbonate (Recommended)
This protocol is adapted from methodologies proven effective for the N-detosylation of various heterocycles, including imidazoles, and is noted for its mildness and high efficiency.[7][11] The enhanced reactivity of cesium carbonate compared to other alkali bases like K₂CO₃ or Na₂CO₃ is attributed to the higher solubility of cesium salts in organic solvents and the greater "nakedness" and nucleophilicity of the carbonate anion.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥95% | Santa Cruz Biotechnology, BOC Sciences[][4] |
| Cesium carbonate (Cs₂CO₃) | ≥99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Brine (Saturated NaCl) | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 3.75 mmol).
-
Solvent Addition: Dissolve the starting material in a mixture of THF (20 mL) and Methanol (10 mL) at ambient temperature. Stir until a clear solution is obtained.
-
Reagent Addition: Add cesium carbonate (e.g., 3.67 g, 11.25 mmol, 3.0 equivalents) to the solution in one portion. The mixture will become a suspension.
-
Reaction Monitoring: Stir the resulting mixture vigorously at ambient temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
TLC System: Dichloromethane:Methanol (9:1) with 0.5% acetic acid.
-
The starting material is significantly less polar than the product. The reaction is typically complete within 18-24 hours.
-
-
Reaction Quench & Work-up:
-
Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 30 mL of deionized water.
-
Carefully acidify the aqueous solution to pH ~5-6 by the dropwise addition of 1 M HCl. The product, Imidazole-4-carboxylic acid, will begin to precipitate as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 10 mL).
-
Dry the solid under high vacuum to a constant weight.
-
-
Characterization:
-
Melting Point: 294-295 °C (decomposes).[12]
-
¹H NMR & ¹³C NMR: Confirm the absence of the tosyl group signals (aromatic protons around 7.4-7.8 ppm and the methyl singlet around 2.4 ppm) and the presence of imidazole and carboxylic acid signals.
-
Mass Spectrometry: Confirm the expected molecular weight for Imidazole-4-carboxylic acid (C₄H₄N₂O₂: 112.09 g/mol ).
-
Protocol 2: Acylative Cleavage using Acetic Anhydride
This method offers a very mild, non-hydrolytic alternative for removing the tosyl group, which is particularly useful if the substrate is sensitive to water or strong bases. The mechanism involves an initial acylation of the imidazole ring, which facilitates the departure of the tosyl group.[9]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥95% | Santa Cruz Biotechnology, BOC Sciences |
| Acetic Anhydride ((Ac)₂O) | ACS Reagent Grade | Sigma-Aldrich |
| Pyridine | Anhydrous | Fisher Scientific |
| Toluene | Anhydrous | Fisher Scientific |
| Diethyl Ether | ACS Grade | VWR |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 500 mg, 1.88 mmol) in anhydrous pyridine (10 mL).
-
Reagent Addition: Add acetic anhydride (e.g., 0.89 mL, 9.4 mmol, 5.0 equivalents) to the solution via syringe.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Remove the pyridine and excess acetic anhydride under high vacuum (co-evaporating with toluene can aid in removing residual pyridine).
-
Dissolve the residue in a minimal amount of hot water.
-
Allow the solution to cool to room temperature, then place it in an ice bath to crystallize the product.
-
-
Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum.
-
-
Characterization: Confirm the structure of the product as described in Protocol 1.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reagent; low reaction temperature; short reaction time. | Add an additional equivalent of the base/reagent. Gently warm the reaction (e.g., to 40 °C for the Cs₂CO₃ method) if the substrate is stable. Extend the reaction time. |
| Low Yield | Product loss during work-up (product is somewhat water-soluble); incomplete precipitation. | During work-up for Protocol 1, extract the acidified aqueous layer multiple times with a polar organic solvent like ethyl acetate before filtration to recover dissolved product. Ensure pH is correctly adjusted for precipitation. |
| Side Product Formation | Reaction conditions are too harsh; presence of impurities. | Switch to a milder deprotection method (e.g., from strong base to Cs₂CO₃ or acetic anhydride). Ensure all reagents and solvents are pure and anhydrous where specified. |
| Difficulty in Purification | Product is highly polar and may stick to silica gel. | If column chromatography is necessary, consider using a reverse-phase column or a different stationary phase like alumina. For standard silica, use a polar eluent system containing a small amount of acid (e.g., acetic acid) or base (e.g., ammonia in methanol) to improve elution. |
General Experimental Workflow
Caption: General workflow for N-tosyl deprotection.
Conclusion
The is a crucial transformation for accessing the versatile Imidazole-4-carboxylic acid building block. While the N-tosyl group is notoriously stable, reliable methods exist for its efficient removal. The choice of method, ranging from harsh hydrolysis to mild base- or acyl-mediated cleavage, must be tailored to the specific requirements of the synthetic route. The cesium carbonate protocol presented here offers a robust and often superior balance of reactivity and mildness, making it a highly recommended starting point for researchers in drug discovery and chemical synthesis. Careful execution of these protocols, coupled with diligent reaction monitoring, will ensure a successful and high-yielding deprotection.
References
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Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Institutes of Health. [Link]
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Van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(4), 547–551. [Link]
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ResearchGate. (2008). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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Al-awar, R. S., & Ray, J. E. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(33), 5891-5894. [Link]
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Nagy, L., Kandra, L., Antal, Z., & Somsák, L. (2018). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. ChemistryOpen, 7(6), 461–466. [Link]
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ResearchGate. (n.d.). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate | Request PDF. Retrieved from [Link]
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Wnuk, S. F., & Robins, M. J. (1996). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. The Journal of Organic Chemistry, 61(18), 6294-6299. [Link]
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ResearchGate. (2018). How to remove a tosyl-group from an imidazole ring?. [Link]
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Plater, M. J. (2023). A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
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ACS Publications. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. [Link]
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Reddit. (2015). A question about sulfonamide hydrolysis. [Link]
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PubMed. (1979). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. [Link]
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Arkat USA. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
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Organic Syntheses. (n.d.). 6 A -Op-TOLUENESULFONYL-β-CYCLODEXTRIN. Retrieved from [Link]
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YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen. [Link]
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ResearchGate. (2017). Time course of the imidazole formation in the absence and in the presence of N‐(tosylmethyl)formamide (15). The percentage of 13c and [²H2]. [Link]
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Application Notes and Protocols for the Synthesis of Amides from 1-Tosyl-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Amide Bond and the Strategic Role of 1-Tosyl-1H-imidazole-4-carboxylic acid
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and being a prevalent feature in a vast number of pharmaceuticals and biologically active compounds. The synthesis of amides is, therefore, a critical transformation in drug discovery and development. While numerous methods exist for amide bond formation, the direct coupling of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt. Consequently, the activation of the carboxylic acid is a prerequisite for an efficient reaction.
This compound is a unique starting material that offers strategic advantages in the synthesis of novel amide derivatives. The imidazole core is a privileged scaffold in medicinal chemistry, and the tosyl group, a strong electron-withdrawing group, modulates the reactivity of the molecule. This document provides a detailed guide to the synthesis of amides from this compound, exploring the underlying chemical principles and offering detailed experimental protocols.
Mechanistic Insights: Activating the Carboxyl Group
The key to forming an amide bond from this compound lies in the activation of the carboxylic acid moiety at the C4 position. Two primary strategies can be employed:
-
Activation via Standard Coupling Reagents: This approach utilizes well-established coupling agents to convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acyl-isourea, which is then susceptible to nucleophilic attack by an amine.
-
In-situ Activation Leveraging the N-Tosyl Imidazole Moiety: The N-tosyl imidazole functionality can itself act as an internal activating group, facilitating the formation of a highly reactive acyl-imidazolium species.
Pathway 1: Activation with Carbodiimide Reagents
A widely used method for carboxylic acid activation involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). The reaction proceeds through the following steps:
-
The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
This intermediate can then react directly with the amine to form the amide and a urea byproduct.
-
Alternatively, and often preferably to suppress side reactions and racemization, the O-acylisourea reacts with HOBt to form an active ester.
-
The amine then displaces the HOBt from the active ester to yield the desired amide.
Strategic Esterification of 1-Tosyl-1H-imidazole-4-carboxylic Acid: Mechanisms, Protocols, and Purification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazole-4-carboxylate scaffold is a privileged motif in medicinal chemistry, appearing in numerous pharmacologically active agents. The synthesis of its ester derivatives is a critical step in drug discovery for modulating properties such as solubility, cell permeability, and metabolic stability. This application note provides a comprehensive guide to the esterification of 1-Tosyl-1H-imidazole-4-carboxylic acid, a key intermediate where the tosyl group serves to protect the imidazole N1-position. We delve into the mechanistic rationale behind selecting an appropriate esterification strategy, contrasting classic acid-catalyzed methods with modern mild coupling techniques. Detailed, field-proven protocols for Steglich and Fischer esterification are presented, accompanied by a critical analysis of their respective advantages and limitations. Furthermore, we address the unique challenges in purifying imidazole derivatives and provide robust protocols for achieving high purity.
Introduction: The Strategic Importance of N-Tosyl Protection
The imidazole ring is a common feature in biologically active molecules. However, the unprotected imidazole nucleus possesses a nucleophilic N1-H proton, which can interfere with desired chemical transformations at other positions. The installation of a protecting group is therefore a common and necessary strategy.
The p-toluenesulfonyl (tosyl) group is an excellent choice for protecting the imidazole nitrogen.[1][2] Its key features include:
-
Stability: The N-tosyl sulfonamide bond is robust, exhibiting high stability towards a wide range of reagents and conditions, including bases, nucleophiles, and neutral aqueous media.[3]
-
Electronic Effect: As a strong electron-withdrawing group, the tosyl moiety deactivates the imidazole ring, preventing unwanted side reactions like N-alkylation during subsequent synthetic steps.
-
Clean Deprotection: The tosyl group can be removed under specific reductive or strongly acidic conditions when desired, often without affecting other functional groups.[1]
The esterification of this compound is therefore a crucial transformation, leveraging the stability of the tosyl group to selectively modify the carboxylic acid function.
Mechanistic Considerations for Esterification
Choosing the correct esterification method is paramount to achieving high yield and purity while preserving the integrity of the N-tosyl group. The two primary pathways involve either direct acid catalysis or activation of the carboxylic acid.
Fischer-Speier Esterification: The Acid-Catalyzed Pathway
The Fischer esterification is a classic method involving the reaction of a carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, TsOH).[4][5] The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.[6][7]
While economical and effective for simple substrates, this method poses a potential risk to this compound. The strongly acidic and often heated conditions could lead to premature cleavage of the acid-labile tosyl group, resulting in a mixture of products and complicating purification.[1]
Carboxylic Acid Activation: The Mild Coupling Pathway
To circumvent the harsh conditions of acid catalysis, methods that activate the carboxylic acid under mild, neutral conditions are often preferred for sensitive substrates.[8] The Steglich esterification is a benchmark in this category.[9][10] This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[11] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then intercepts this intermediate to form an even more reactive N-acylpyridinium species, which is readily attacked by the alcohol to furnish the desired ester.[11][12]
This method is highly advantageous for the target molecule due to its mild, room-temperature conditions, which are fully compatible with the N-tosyl protecting group.[10][13]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
The Strategic Application of 1-Tosyl-1H-imidazole-4-carboxylic Acid in the Synthesis of Bioactive Molecules
Introduction: The Imidazole Scaffold and the Unique Role of the Tosyl Group
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions.[1][3] The functionalization of the imidazole ring is therefore a critical aspect of drug discovery, enabling the fine-tuning of a molecule's pharmacological profile.
1-Tosyl-1H-imidazole-4-carboxylic acid emerges as a particularly valuable building block in this context. The tosyl (p-toluenesulfonyl) group, attached to one of the imidazole nitrogens, serves a dual purpose. Firstly, it acts as an effective protecting group, preventing unwanted side reactions at the N-1 position during synthetic manipulations. Secondly, its electron-withdrawing nature can influence the reactivity of the imidazole ring, facilitating certain transformations. The carboxylic acid function at the 4-position provides a versatile handle for the introduction of diverse substituents, most notably through amide bond formation, a key linkage in a vast array of bioactive molecules.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound, with a focus on its application in the construction of potential therapeutic agents, such as kinase inhibitors.
Synthesis of this compound: A Two-Step Protocol
The preparation of this compound can be efficiently achieved in a two-step sequence starting from the commercially available ethyl 1H-imidazole-4-carboxylate. This process involves the N-tosylation of the imidazole ring followed by the hydrolysis of the ethyl ester.
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of Ethyl 1-tosyl-1H-imidazole-4-carboxylate
This protocol details the N-tosylation of ethyl 1H-imidazole-4-carboxylate. The use of a mild base like sodium carbonate is crucial to neutralize the HCl generated during the reaction without promoting unwanted side reactions.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) |
| Ethyl 1H-imidazole-4-carboxylate | 23785-21-9 | 140.15 g/mol | 10.0 g (71.3 mmol) |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 g/mol | 13.6 g (71.3 mmol) |
| Anhydrous Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 g/mol | 15.1 g (142.6 mmol) |
| Chloroform (CHCl₃) | 67-66-3 | 119.38 g/mol | 100 mL |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | 20 mL |
| Deionized Water | 7732-18-5 | 18.02 g/mol | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | For drying |
| Hexanes | 110-54-3 | - | For crystallization |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1H-imidazole-4-carboxylate (10.0 g, 71.3 mmol) in a mixture of chloroform (100 mL) and methanol (20 mL).
-
Addition of Base: To this solution, add anhydrous sodium carbonate (15.1 g, 142.6 mmol).
-
Addition of Tosyl Chloride: In a separate beaker, dissolve p-toluenesulfonyl chloride (13.6 g, 71.3 mmol) in 50 mL of chloroform. Add this solution dropwise to the stirring suspension at room temperature over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Filter the reaction mixture to remove the sodium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford ethyl 1-tosyl-1H-imidazole-4-carboxylate as a white solid.
Protocol 2: Hydrolysis to this compound
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) |
| Ethyl 1-tosyl-1H-imidazole-4-carboxylate | 1133116-23-0 | 294.33 g/mol | 10.0 g (34.0 mmol) |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 g/mol | 2.85 g (68.0 mmol) |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 100 mL |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 50 mL |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | For acidification |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | For extraction |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 1-tosyl-1H-imidazole-4-carboxylate (10.0 g, 34.0 mmol) in a mixture of THF (100 mL) and water (50 mL).
-
Addition of Base: Add lithium hydroxide monohydrate (2.85 g, 68.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Application in the Synthesis of Bioactive Molecules: Amide Bond Formation
A primary application of this compound is in the synthesis of amide-containing bioactive molecules, such as kinase inhibitors.[5] The following protocol provides a general method for the coupling of this carboxylic acid with a primary or secondary amine using a standard coupling agent like HATU.
Caption: General scheme for amide bond formation.
Protocol 3: Amide Coupling of this compound
This protocol is representative of the synthesis of precursors to TAK1 inhibitors, where an amide linkage is formed at the C4 position of the imidazole ring.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) |
| This compound | 957063-02-4 | 266.27 g/mol | 1.0 g (3.75 mmol) |
| Amine (e.g., Benzylamine) | 100-46-9 | 107.15 g/mol | 0.44 g (4.13 mmol) |
| HATU | 148893-10-1 | 380.23 g/mol | 1.57 g (4.13 mmol) |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 1.95 mL (11.25 mmol) |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 20 mL |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | For workup |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | For drying |
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 g, 3.75 mmol) in anhydrous DMF (20 mL) in a flame-dried flask under a nitrogen atmosphere, add HATU (1.57 g, 4.13 mmol) and DIPEA (1.95 mL, 11.25 mmol).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: Add the amine (e.g., benzylamine, 0.44 g, 4.13 mmol) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (3 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired amide.
The Tosyl Group: A Removable Director
A key feature of the tosyl group is its ability to be removed under specific conditions, revealing the N-H of the imidazole ring. This is particularly important in the final stages of a synthesis where the unprotected imidazole may be required for biological activity. Several methods exist for the deprotection of N-tosyl imidazoles.[6][7][8][9]
Common Deprotection Methods:
| Method | Reagents and Conditions | Comments |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH) in aqueous alcohol, heat | Can be harsh and may not be suitable for base-sensitive functional groups. |
| Reductive Cleavage | Sodium in liquid ammonia | Effective but requires specialized equipment and handling. |
| Mild Acidic/Nucleophilic Cleavage | Trifluoroacetic anhydride/pyridine or 1-hydroxybenzotriazole | Milder conditions that are compatible with a wider range of functional groups.[6] |
| Cesium Carbonate in THF/MeOH | Cs₂CO₃ in a mixture of THF and methanol at room temperature | A very mild and efficient method for N-detosylation of various heterocycles.[8] |
The choice of deprotection method will depend on the overall synthetic strategy and the stability of other functional groups within the molecule.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its strategic use allows for the protection and activation of the imidazole core, while the carboxylic acid moiety serves as a convenient point for diversification. The protocols outlined in this application note provide a solid foundation for the synthesis and application of this important intermediate, empowering researchers in their quest to develop novel therapeutics.
References
-
A simple and mild method for the removal of the NIm-tosyl protecting group. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
-
Bajwa, J. S., Sun, S., & Jiang, Y. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(34), 6063–6066. [Link]
-
How to remove a tosyl-group from an imidazole ring? (2018, February 5). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Removal of the tosyl and nosyl groups. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., Felluga, F., & Prati, F. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Helvetica Chimica Acta, 94(10), 1848–1864. [Link]
-
van den Hurk, S., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 555-562. [Link]
-
Prepartion of Ethyl imidazole-4-carboxylate. (n.d.). LookChem. Retrieved January 22, 2026, from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
van den Hurk, S., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Ethyl 1-tosyl-1H-imidazole-4-carboxylate. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]
- Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. (2016).
-
Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]
-
Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273. [Link]
-
Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate. (2002). ResearchGate. [Link]
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. [Link]
-
Wang, F., et al. (2015). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 58(18), 7347-7366. [Link]
-
Buckley, G. M., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 562-567. [Link]
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- 4. Amide Synthesis [fishersci.co.uk]
- 5. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Protecting Group Strategies for Imidazole-4-Carboxylic Acid: An Application Guide for Researchers
Introduction: Navigating the Synthetic Challenges of Imidazole-4-Carboxylic Acid
Imidazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. However, its synthetic utility is often hampered by the presence of three reactive functional groups: the carboxylic acid and the two distinct nitrogen atoms of the imidazole ring (N-1, often referred to as N-π, and N-3, or N-τ). The acidic proton of the carboxylic acid can interfere with a wide range of reactions, while the nucleophilic and basic nature of the ring nitrogens can lead to undesired side reactions. Consequently, a robust and well-defined protecting group strategy is paramount for the successful manipulation of this scaffold.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of orthogonal protecting group strategies for imidazole-4-carboxylic acid. We will delve into the rationale behind the selection of protecting groups, provide detailed, field-proven protocols for their installation and removal, and present three distinct orthogonal strategies that allow for the selective deprotection of each functional group.
The Core Challenge: Tautomerism and Regioselectivity
The imidazole ring exists as a mixture of tautomers, which can complicate selective N-protection. In the case of imidazole-4-carboxylic acid, the N-1 and N-3 positions are not equivalent. The choice of protecting group and reaction conditions will dictate the regioselectivity of the N-alkylation or N-acylation. Bulky protecting groups, such as the trityl group, tend to react at the less sterically hindered N-1 position.
An effective protecting group strategy must therefore address the following:
-
Chemoselectivity: The ability to protect one functional group in the presence of others.
-
Stability: The protecting group must be stable to the reaction conditions employed in subsequent synthetic steps.
-
Orthogonality: The ability to selectively remove one protecting group in the presence of others under specific and mild conditions.[1]
Section 1: Protection of the Imidazole Nitrogen
The imidazole nitrogens' nucleophilicity requires masking during many synthetic transformations. Here, we detail three commonly employed and robust protecting groups: Trityl (Tr), tert-Butoxycarbonyl (Boc), and Tosyl (Ts).
The Trityl (Tr) Group: A Bulky Guardian for N-1
The sterically demanding trityl group is an excellent choice for selectively protecting the N-1 position of the imidazole ring. Its bulkiness also reduces the nucleophilicity of the imidazole, preventing unwanted side reactions.
This protocol describes the direct tritylation of imidazole-4-carboxylic acid.
-
Reagents and Materials:
-
Imidazole-4-carboxylic acid
-
Trityl chloride (TrCl)
-
Dimethylformamide (DMF)
-
Pyridine
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
-
Procedure:
-
To a solution of imidazole-4-carboxylic acid (1.0 eq) in a mixture of DMF and pyridine (2:1 v/v), add trityl chloride (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Triturate the resulting oil with ethyl acetate to afford 1-trityl-1H-imidazole-4-carboxylic acid as a white solid.
-
Expected Yield: ~95%
-
The tert-Butoxycarbonyl (Boc) Group: A Versatile Carbamate
The Boc group is another widely used protecting group for the imidazole nitrogen. It is generally stable to a range of reaction conditions but can be readily removed under acidic conditions or with specific reagents, offering good orthogonality.
This protocol details the installation of the Boc group onto the imidazole nitrogen.
-
Reagents and Materials:
-
Imidazole-4-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
5% Sulfuric acid (H₂SO₄)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Suspend imidazole-4-carboxylic acid (1.0 eq) in methanol.
-
Add triethylamine (1.0 eq) followed by di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Evaporate the methanol under reduced pressure.
-
Acidify the residue with 5% sulfuric acid to approximately pH 5.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield 1-(tert-butoxycarbonyl)-1H-imidazole-4-carboxylic acid.
-
Expected Yield: ~93%
-
The Tosyl (Ts) Group: A Robust Sulfonamide
The tosyl group provides a very stable sulfonamide linkage with the imidazole nitrogen, resistant to a wide range of conditions. Its removal typically requires harsher conditions, but mild methods have been developed.
This protocol is adapted from the tosylation of a histidine derivative and would be applicable after esterification of the carboxylic acid (see Section 2).[2]
-
Reagents and Materials:
-
Methyl imidazole-4-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve methyl imidazole-4-carboxylate (1.0 eq) in a mixture of chloroform and methanol.
-
Add anhydrous sodium carbonate (excess) followed by a solution of p-toluenesulfonyl chloride (1.0 eq) in chloroform.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the N-tosylated product.
-
Section 2: Protection of the Carboxylic Acid Group
The acidic proton of the carboxylic acid must be masked to prevent interference with base-catalyzed reactions or reactions involving organometallic reagents. Esterification is the most common strategy.
Methyl and Ethyl Esters: Simple and Effective
Methyl and ethyl esters are readily prepared and are stable to a variety of reaction conditions. They are typically removed by saponification under basic conditions.
This is a classic and efficient method for converting a carboxylic acid to its methyl ester.
-
Reagents and Materials:
-
N-protected imidazole-4-carboxylic acid (e.g., 1-trityl-1H-imidazole-4-carboxylic acid)
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Suspend the N-protected imidazole-4-carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise. Caution: The reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature or gently reflux until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude methyl ester, which can be purified by crystallization or column chromatography.
-
Benzyl Esters: Removable by Hydrogenolysis
Benzyl esters offer the advantage of being removable under neutral conditions via catalytic hydrogenolysis, which is orthogonal to the acid-labile Boc group and the base-labile methyl/ethyl esters.
This method is suitable for forming esters under mild conditions.
-
Reagents and Materials:
-
N-protected imidazole-4-carboxylic acid (e.g., 1-Boc-1H-imidazole-4-carboxylic acid)
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve the N-protected imidazole-4-carboxylic acid (1.0 eq), benzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the benzyl ester.
-
Section 3: Orthogonal Protecting Group Strategies
The true power of protecting groups lies in their orthogonal removal. Here we present three distinct strategies for the fully protected imidazole-4-carboxylic acid, allowing for the selective deprotection of each functional group.
Strategy 1: Trityl (N) and Methyl (COO) Protection
This strategy is ideal when mild acidic deprotection of the imidazole and basic hydrolysis of the ester are desired.
-
Protection Sequence:
-
N-Tritylation of imidazole-4-carboxylic acid (Protocol 1).
-
Methyl esterification of 1-trityl-1H-imidazole-4-carboxylic acid (Protocol 4).
-
-
Orthogonal Deprotection:
-
Selective N-Trityl Removal: Treatment with mild acid, such as 80% acetic acid in water or formic acid at room temperature, will cleave the trityl group while leaving the methyl ester intact.[3]
-
Selective Methyl Ester Removal: Saponification with a base like lithium hydroxide (LiOH) in a THF/water mixture will hydrolyze the ester without affecting the acid-stable trityl group.
-
Strategy 2: Boc (N) and Benzyl (COO) Protection
This is a highly versatile and widely used orthogonal strategy in peptide and medicinal chemistry.
-
Protection Sequence:
-
N-Boc protection of imidazole-4-carboxylic acid (Protocol 2).
-
Benzyl esterification of 1-Boc-1H-imidazole-4-carboxylic acid (Protocol 5).
-
-
Orthogonal Deprotection:
-
Selective N-Boc Removal: Treatment with a strong acid like trifluoroacetic acid (TFA) in DCM will remove the Boc group, leaving the benzyl ester untouched.
-
Selective Benzyl Ester Removal: Catalytic hydrogenolysis (e.g., H₂, Pd/C in methanol) will cleave the benzyl ester under neutral conditions, preserving the Boc group.[4][5][6]
-
Selective N-Boc Removal (Mild): A novel method using sodium borohydride (NaBH₄) in ethanol at room temperature can selectively deprotect the N-Boc on imidazoles while other protecting groups like benzyl esters remain intact. This offers an even milder alternative to strong acids.
-
Strategy 3: Tosyl (N) and Ethyl (COO) Protection
This strategy is suitable when a highly stable N-protected intermediate is required.
-
Protection Sequence:
-
Ethyl esterification of imidazole-4-carboxylic acid (similar to Protocol 4, using ethanol).
-
N-Tosylation of ethyl imidazole-4-carboxylate (Protocol 3).
-
-
Orthogonal Deprotection:
-
Selective N-Tosyl Removal (Mild): While traditionally requiring harsh conditions, the tosyl group can be removed under mild conditions using cesium carbonate in a THF/methanol mixture at room temperature or with gentle heating. Another mild method involves treatment with acetic anhydride and pyridine.
-
Selective Ethyl Ester Removal: Saponification with a base like NaOH or LiOH will hydrolyze the ester, while the N-tosyl group remains stable under these conditions.
-
Data Summary and Visualization
The following table summarizes the protection and deprotection conditions for the discussed strategies.
| Protecting Group | Functional Group | Protection Conditions | Deprotection Conditions | Orthogonal To |
| Trityl (Tr) | Imidazole N | TrCl, Pyridine, DMF, RT | Mild Acid (e.g., 80% AcOH) | Methyl Ester (Base) |
| tert-Butoxycarbonyl (Boc) | Imidazole N | Boc₂O, Et₃N, MeOH, RT | Strong Acid (TFA) or NaBH₄/EtOH | Benzyl Ester (H₂) |
| Tosyl (Ts) | Imidazole N | TsCl, Na₂CO₃, CHCl₃/MeOH | Cs₂CO₃/THF/MeOH or Ac₂O/Py | Ethyl Ester (Base) |
| Methyl/Ethyl Ester | Carboxylic Acid | SOCl₂, MeOH or EtOH, 0°C to RT | Base (e.g., LiOH, NaOH) | Trityl, Tosyl |
| Benzyl Ester | Carboxylic Acid | Benzyl Alcohol, DCC, DMAP, DCM | H₂, Pd/C | Boc |
Workflow Visualizations
The following diagrams illustrate the orthogonal protection and deprotection pathways.
Caption: Orthogonal Strategy 1: Trityl/Methyl Ester.
Caption: Orthogonal Strategy 2: Boc/Benzyl Ester.
Conclusion: Empowering Synthesis through Strategic Protection
The successful synthesis of complex molecules derived from imidazole-4-carboxylic acid hinges on the judicious selection and application of protecting groups. By understanding the principles of chemoselectivity and orthogonality, and by employing robust and reproducible protocols, researchers can confidently navigate the synthetic challenges posed by this versatile scaffold. The three distinct strategies outlined in this guide—Trityl/Methyl, Boc/Benzyl, and Tosyl/Ethyl—provide a powerful toolkit for drug development professionals, enabling the efficient and selective modification of imidazole-4-carboxylic acid to access novel chemical entities.
References
-
van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(4), 547-549. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Dahl, G. T., et al. (2009). Instantaneous deprotection of tosylamides and esters with SmI2/amine/water. Organic Letters, 11(3), 503–506. [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Fiveable. (n.d.). Orthogonal Protection. Retrieved from [Link]
-
Bénard, C., et al. (2015). Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis. European Journal of Medicinal Chemistry, 96, 414-428. [Link]
-
ResearchGate. (2018). How to remove a tosyl-group from an imidazole ring?[Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Gowda, D. C., et al. (2004). The hydrogenolysis of N-benzyl groups with magnesium and ammonium formate. Journal of Chemical Research, 2004(1), 66-67. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
ResearchGate. (n.d.). The hydrogenolysis of N-benzyl groups with magnesium and ammonium formate. Retrieved from [Link]
-
Hartung, W. H., & Simonoff, R. (2011). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Reddit. (2021). How does this esterfication reaction proceed without side product resulting from reaction of amine with?[Link]
-
ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]
-
Nasiri, F., Mokhtari, J., Taheri, S., & Mirjafary, Z. (2023). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. RSC Advances, 13(40), 27931-27937. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Retrieved from [Link]
- Google Patents. (n.d.). US3767668A - Process for the production of n-trityl-imidazoles.
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Google Patents. (n.d.). US3872095A - N-trityl-imidazoles and their production.
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- 1. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Tosyl-1H-imidazole-4-carboxylic acid
Welcome to the technical support center for the synthesis and optimization of 1-Tosyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Introduction to this compound
This compound is a bifunctional molecule featuring a tosyl-protected imidazole ring and a carboxylic acid moiety. The tosyl group serves as a robust protecting group for the imidazole nitrogen, enhancing its stability and modifying its electronic properties. This compound is a valuable intermediate in medicinal chemistry and organic synthesis. However, its synthesis can present challenges related to chemoselectivity, purification, and stability. This guide aims to provide practical solutions to these common issues.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic strategy for preparing this compound?
A direct N-tosylation of 1H-imidazole-4-carboxylic acid can be challenging due to the competing reactivity of the carboxylic acid group with tosyl chloride, which can lead to the formation of mixed anhydrides[1]. A more reliable and higher-yielding approach involves a three-step sequence:
-
Esterification of the carboxylic acid.
-
N-tosylation of the resulting imidazole ester.
-
Hydrolysis of the ester to yield the final product.
This strategy protects the carboxylic acid functionality, allowing for a clean N-tosylation reaction.
Q2: How can I assess the purity of the starting material, 1H-imidazole-4-carboxylic acid?
The purity of the starting material is crucial for a successful reaction. It is recommended to verify the purity by:
-
¹H NMR Spectroscopy: The proton NMR spectrum should be clean and match the known spectrum for 1H-imidazole-4-carboxylic acid[2][3].
-
Melting Point: The melting point should be sharp and consistent with the literature value (294-295 °C).
-
Visual Inspection: The material should be a white to off-white powder. Any significant discoloration may indicate impurities.
Q3: What are the key safety precautions when working with tosyl chloride?
Tosyl chloride is a corrosive and moisture-sensitive reagent. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is a lachrymator and can cause respiratory irritation. For more details, refer to the safety data sheet (SDS).
Q4: Is the N-tosyl group on the imidazole ring stable?
The N-tosyl group on an imidazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to cleavage under strong basic conditions, which is a critical consideration during the final ester hydrolysis step.
III. Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, along with their probable causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of N-Tosyl Product | 1. Poor quality of tosyl chloride: Hydrolyzed tosyl chloride is unreactive. 2. Presence of moisture: Water will react with tosyl chloride. 3. Inappropriate base: A base that is too weak may not sufficiently deprotonate the imidazole nitrogen. A base that is too strong could promote side reactions. 4. Reaction with unprotected carboxylic acid: Direct tosylation can lead to the formation of a mixed anhydride, which may not lead to the desired product. | 1. Use freshly purchased or purified tosyl chloride. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. For the tosylation of the imidazole ester, a non-nucleophilic organic base like triethylamine or DIPEA is recommended. 4. Protect the carboxylic acid as an ester prior to the tosylation step. |
| Formation of Multiple Products (Complex Reaction Mixture) | 1. Reaction at both imidazole nitrogens (if applicable for other imidazoles). 2. Reaction at the carboxylic acid group. 3. Side reactions of the tosyl group. | 1. For imidazole itself, this is less of an issue, but for substituted imidazoles, careful control of stoichiometry is needed. 2. As mentioned, esterification of the carboxylic acid is the most effective way to prevent this. 3. Ensure the reaction temperature is controlled and avoid prolonged reaction times. |
| Difficulty in Purifying the Final Product | 1. Zwitterionic nature of the product: The presence of both an acidic (carboxylic acid) and a basic (imidazole) moiety can make purification by standard silica gel chromatography challenging.[4][5] 2. Co-elution with starting material or byproducts. | 1. Acid-base extraction: Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., NaHCO₃ solution). The product will move to the aqueous layer as the carboxylate salt. Acidify the aqueous layer with dilute HCl to precipitate the product, which can then be collected by filtration. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Reverse-phase chromatography: This can be a good alternative to normal-phase silica gel chromatography for polar and zwitterionic compounds. |
| Accidental Cleavage of the Tosyl Group | 1. Harsh basic conditions during ester hydrolysis. | 1. Use milder basic conditions for hydrolysis (e.g., LiOH in a THF/water mixture at room temperature). Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged exposure to the base. |
| Potential for Decarboxylation | 1. High reaction temperatures, especially in the presence of acid or base. [6][7] | 1. Maintain moderate temperatures during all reaction and workup steps. Avoid strong heating, particularly after the final product has been isolated. |
IV. Experimental Protocols & Methodologies
Recommended Synthetic Pathway
The following diagram illustrates the recommended three-step synthesis of this compound.
Step-by-Step Protocols
Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate
-
To a suspension of 1H-imidazole-4-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1H-imidazole-4-carboxylate, which can often be used in the next step without further purification.
Step 2: Synthesis of Ethyl 1-tosyl-1H-imidazole-4-carboxylate
-
Dissolve ethyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane (10 volumes) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water (5 volumes).
-
Separate the organic layer, and wash successively with 1M HCl (2 x 5 volumes), saturated aqueous sodium bicarbonate (2 x 5 volumes), and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure ethyl 1-tosyl-1H-imidazole-4-carboxylate.
Step 3: Synthesis of this compound (Hydrolysis)
-
Dissolve ethyl 1-tosyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, 10 volumes).
-
Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water (5 volumes) and wash with diethyl ether (2 x 5 volumes) to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl.
-
A white precipitate of this compound should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
V. Data Interpretation
Expected Spectroscopic Data for this compound:
-
¹H NMR: Expect signals for the tosyl group protons (an AA'BB' system in the aromatic region and a singlet for the methyl group), and two singlets for the imidazole ring protons. The carboxylic acid proton may be a broad singlet or may not be observed depending on the solvent.
-
¹³C NMR: Expect signals for the carbons of the tosyl group, the imidazole ring, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Look for characteristic peaks for the C=O stretch of the carboxylic acid, the O-H stretch, and the S=O stretches of the sulfonyl group.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₁H₁₀N₂O₄S (266.27 g/mol ) should be observed[8][].
VI. Visualization of Key Concepts
Chemoselectivity Challenge in Direct Tosylation
The following diagram illustrates the potential competing reaction pathways when attempting a direct tosylation of 1H-imidazole-4-carboxylic acid.
VII. References
-
PubChem. Imidazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. [Link]
-
Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. [Link]
-
Gariazzo, C., et al. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 2011. [Link]
-
Reddit. Any tips for purification of two zwitterionic compounds? [Link]
-
ResearchGate. How to desalt zwitterions? [Link]
-
Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, 2002.
-
PrepChem. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. [Link]
-
OUCI. Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Link]
-
SVKM's Institute of Pharmacy. Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
ResearchGate. Efficient synthesis of N-acylbenzotriazoles using tosyl chloride: en route to suberoylanilide hydroxamic acid (SAHA). [Link]
-
ResearchGate. Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. [Link]
-
LookChem. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. [Link]
-
Journal of Chemical Sciences. A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. [Link]
-
Baran Laboratory, Scripps Research. New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
University of Groningen. Enantioselective auto- and cross catalytic reactions. [Link]
-
Google Patents. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
-
ResearchGate. Water swelling, brine soluble imidazole based zwitterionic polymers - synthesis and study of reversible UCST behaviour and gel-sol transitions. [Link]
-
ResearchGate. HELP. Purification under denaturing conditions. [Link]
-
Google Patents. WO2012164573A2 - Hydrolysis and esterification with acid catalysts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Imidazole-4-carboxylic acid(1072-84-0) 1H NMR spectrum [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Decarboxylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
Technical Support Center: 1-Tosyl-1H-imidazole-4-carboxylic acid
Welcome to the technical support center for 1-Tosyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile building block. My aim is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Stability and Handling
Q1: My stock of this compound shows signs of degradation over time (e.g., discoloration, poor solubility). What is happening and how can I prevent it?
A1: Root Cause Analysis & Prevention
The primary mode of degradation for this compound is hydrolysis. The N-tosyl group, while a robust protecting group, can be susceptible to cleavage under aqueous conditions, particularly if moisture is present along with trace acidic or basic impurities. This hydrolysis regenerates 1H-imidazole-4-carboxylic acid and p-toluenesulfonic acid.
-
Mechanism of Hydrolysis: The sulfonyl group increases the electrophilicity of the imidazole ring, making it more susceptible to nucleophilic attack by water.
-
Prevention Strategy:
-
Storage: Store the compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at low temperature (2-8 °C is recommended).
-
Handling: When weighing and handling the reagent, do so in a dry environment (e.g., a glove box or on a dry day) and minimize its exposure to atmospheric moisture.
-
Solvents: Use anhydrous solvents for all reactions.
-
Section 2: Troubleshooting Amide and Ester Coupling Reactions
The carboxylic acid moiety is a key functional handle for derivatization. However, the activation required for amide or ester bond formation can lead to several side reactions involving the N-tosyl imidazole core.
Q2: I'm attempting an amide coupling using a standard carbodiimide activator (e.g., EDC) and I'm getting a complex mixture of products, including what appears to be a sulfonamide byproduct. What's going on?
A2: The N-Tosyl Group as a Competing Reaction Site
N-sulfonyl imidazoles are themselves effective coupling reagents.[1] The reaction of your carboxylic acid with a coupling agent like EDC forms a highly reactive O-acylisourea intermediate.[2] However, this intermediate can be intercepted by a nucleophile. In this case, the N-tosyl imidazole moiety of another molecule of your starting material can act as a nucleofuge, leading to undesired side reactions.
More critically, N-sulfonyl imidazoliums can react with carboxylic acids to form mixed carboxylic-sulfonic anhydrides.[1] This highly active intermediate can then react with your amine, but it can also lead to sulfonylation of the amine, forming a sulfonamide, or other undesired pathways.
Troubleshooting & Optimization Protocol
-
Choice of Coupling Reagent: Switch to a milder activation system that is less likely to promote side reactions with the tosyl group. Urionium-based reagents like HATU or HBTU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), often give cleaner reactions.
-
Order of Addition:
-
Pre-activate the carboxylic acid: In a flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Stir for 15-20 minutes at 0 °C to form the activated ester.
-
Add the amine (1.2 eq) to the pre-activated mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Temperature Control: Maintain a low temperature (0 °C) during the activation and initial coupling phase to minimize the rate of potential side reactions.
Data Summary: Recommended Coupling Conditions
| Coupling Agent | Base | Temperature | Common Issue | Recommendation |
| EDC/HOBt | DIPEA/NMM | 0 °C to RT | Potential for sulfonamide formation | Use with caution; pre-activation recommended |
| HATU/HBTU | DIPEA | 0 °C to RT | Cleaner, faster coupling | Recommended Method |
| Acyl Chloride | Pyridine/Et₃N | 0 °C to RT | Risk of detosylation or ring opening | Not recommended unless other methods fail |
Diagram: Proposed Side Reaction Pathway during EDC Coupling
Caption: Potential side reaction during EDC coupling.
Section 3: Navigating N-Tosyl Deprotection
The removal of the N-tosyl group is often the final step, but it can be fraught with challenges depending on the chosen method and the other functional groups present in the molecule.
Q3: I tried to deprotect the N-tosyl group using LiOH in water, but I'm seeing low yields and my product seems to have decomposed. What are the risks of basic hydrolysis?
A3: The Pitfalls of Harsh Deprotection Conditions
While strong aqueous base can cleave the N-tosyl group, it is often not a clean reaction for N-sulfonyl imidazoles. The conditions required for saponification of the sulfonamide bond are harsh and can lead to several side reactions:
-
Ring Opening: The imidazole ring, activated by the electron-withdrawing sulfonyl group, can be susceptible to nucleophilic attack by hydroxide, potentially leading to ring-opened byproducts.
-
Hydrolysis of Other Functional Groups: If your molecule contains esters, amides, or other base-labile groups, they will likely be cleaved under these conditions.
-
Racemization/Epimerization: If there are stereocenters adjacent to acidic protons, the strong basic conditions can cause epimerization.[3][4]
Recommended Deprotection Protocols
The choice of deprotection agent should be guided by the functional group tolerance of your molecule.
Protocol 1: Mild Basic Deprotection (for base-tolerant molecules)
This method is suitable if your molecule does not contain other base-sensitive functional groups.
-
Reagents: Cesium carbonate (Cs₂CO₃), anhydrous THF, and anhydrous Methanol (MeOH).[5]
-
Procedure:
-
Dissolve the N-tosylated compound (1 eq) in a 2:1 mixture of THF:MeOH.
-
Add Cs₂CO₃ (3 eq) to the solution.
-
Stir the mixture at room temperature or gentle heat (reflux) until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Protocol 2: Reductive Cleavage
This method is useful for molecules sensitive to base but stable under reducing conditions.
-
Reagents: Magnesium turnings (Mg), anhydrous Methanol (MeOH).
-
Procedure:
-
Suspend the N-tosylated compound (1 eq) and excess magnesium turnings (10 eq) in anhydrous methanol.
-
Sonicate the mixture at room temperature or heat to reflux. The reaction progress can be monitored by the consumption of magnesium and by TLC/LC-MS.
-
Upon completion, filter the reaction mixture to remove excess magnesium and magnesium salts.
-
Evaporate the solvent and purify the crude product.
-
Diagram: Deprotection Strategy Selection
Caption: Decision workflow for N-tosyl deprotection.
References
-
Li, H., et al. (2025). N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates. PubMed. Retrieved from [Link]
-
Wiley-VCH GmbH. (2024). Imidazoles are Tunable Nucleofuges for Developing Tyrosine-Reactive Electrophiles. Retrieved from [Link]
-
SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. Retrieved from [Link]
-
ResearchGate. (2018). How to remove a tosyl-group from an imidazole ring?. Retrieved from [Link]
-
Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
Sources
- 1. N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.dk]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Tosyl-1H-imidazole-4-carboxylic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1-Tosyl-1H-imidazole-4-carboxylic acid (Ts-Im-COOH). This molecule is a valuable building block in medicinal chemistry and drug development. However, its purification can present unique challenges due to the physicochemical properties of the product, starting materials, and potential byproducts. This guide is structured to provide direct, actionable solutions to common issues encountered during the purification workflow, grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process. Each answer provides not just a solution, but the underlying rationale to help you adapt the protocol to your specific experimental context.
Question 1: My crude product after the reaction workup is a sticky oil or an amorphous solid that refuses to crystallize. What is the likely cause and how can I fix it?
Answer: This is a very common issue, typically pointing to the presence of impurities that act as crystallization inhibitors. The most common culprits are:
-
Unreacted 1H-Imidazole-4-carboxylic acid: The starting material is zwitterionic and can be highly soluble in polar solvent systems, making it difficult to remove and preventing your desired product from forming a proper crystal lattice.[1]
-
Excess p-Toluenesulfonyl Chloride (TsCl) and its Hydrolysis Product: Any remaining TsCl or the p-toluenesulfonic acid formed from its hydrolysis will make the crude product oily and acidic.
-
Residual Solvent: Trapped reaction solvents like pyridine or DMF can significantly hinder crystallization.
Solution Pathway:
-
Initial Wash: First, ensure your initial workup is robust. After quenching the reaction, perform a wash with a dilute acid (e.g., 1M HCl) to remove any basic solvents like pyridine.
-
pH-Based Extraction: The most effective method to separate the acidic product from the amphoteric starting material and neutral byproducts is a carefully controlled liquid-liquid extraction. Please refer to Protocol 1 for a detailed step-by-step guide. The principle is to use a mild base (e.g., sodium bicarbonate) to selectively deprotonate the carboxylic acid product, moving it into the aqueous phase while leaving less acidic or neutral impurities in the organic phase.
-
Co-evaporation: To remove stubborn residual solvents, dissolve the crude oil in a suitable volatile solvent (like dichloromethane or ethyl acetate) and re-concentrate it on a rotary evaporator. Repeating this 2-3 times can effectively remove high-boiling point impurities.
Question 2: My NMR analysis confirms the presence of unreacted 1H-Imidazole-4-carboxylic acid in my "purified" product. How can I remove it without resorting to column chromatography?
Answer: This indicates that the initial separation was incomplete. The zwitterionic nature of 1H-Imidazole-4-carboxylic acid means it can have complex solubility behavior.[1] A simple water wash is often insufficient.
Recommended Action: A carefully executed recrystallization with pH control is your best option.
-
Dissolve the crude material in a suitable hot solvent in which the product is soluble (e.g., ethanol or methanol).
-
Add water dropwise until the solution becomes slightly turbid.
-
Add a few drops of dilute acid (e.g., 0.1M HCl) to ensure the imidazole nitrogen of the starting material is protonated, increasing its water solubility, while your product (pKa of the carboxylic acid is lower) remains largely protonated and less soluble.
-
Allow the solution to cool slowly. The target compound, this compound, should crystallize out, leaving the more soluble starting material in the mother liquor.
-
Filter the crystals and wash them with a cold solvent mixture (e.g., cold ethanol/water).
Question 3: Recrystallization gives me clean product, but my yield is very low (<30%). How can I improve this?
Answer: Low yield during recrystallization is almost always a solvent issue. Either the product is too soluble in the chosen solvent system even when cold, or you are using too much solvent.
Optimization Strategy:
-
Solvent Screening: The ideal recrystallization solvent is one in which your product is highly soluble when hot but poorly soluble when cold. You should screen a variety of solvents. See the table below for suggestions.
-
Solvent System: Often, a binary solvent system works best. For example, dissolve the compound in a minimum amount of a hot "good" solvent (like methanol or ethyl acetate) and then slowly add a "poor" solvent (like water or hexanes) at the boiling point until persistent turbidity is observed. Then, add a drop or two of the "good" solvent to redissolve and allow it to cool slowly.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. An excess of solvent is a primary cause of low recovery.
-
Cooling Process: Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator for several hours to maximize crystal formation. Rapid cooling leads to smaller, less pure crystals and lower isolated yield.
Question 4: My material is clean by NMR, but TLC shows a persistent impurity spot. What are my next steps?
Answer: If recrystallization fails to remove a stubborn impurity, column chromatography is the definitive next step. Given the acidic nature of your product, special considerations are needed to achieve good separation and avoid peak tailing.
Chromatography Recommendations:
-
Normal Phase (Silica Gel): This is often the first choice.
-
Mobile Phase: A common system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.
-
Additive: To prevent peak tailing caused by the interaction of the carboxylic acid with the acidic silica surface, add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase.[2] This keeps the product protonated and minimizes ionic interactions with the stationary phase.
-
-
Reversed-Phase (C18): This can be an excellent alternative, especially for polar compounds.[2][3]
Refer to Protocol 3 for a general procedure for column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should anticipate from the synthesis of this compound?
A1: Understanding potential impurities is key to designing a successful purification strategy. The main species to watch for are summarized below.
| Impurity | Chemical Nature | Typical Removal Method |
| 1H-Imidazole-4-carboxylic acid | Starting Material (Amphoteric/Zwitterionic)[1] | pH-based extraction; Acidified recrystallization |
| p-Toluenesulfonyl chloride (TsCl) | Reagent (Electrophile) | Aqueous workup (hydrolysis); Wash with mild base |
| p-Toluenesulfonic acid | Reagent byproduct (Strong Acid) | Wash with water or brine; Bicarbonate wash |
| 1-(p-Toluenesulfonyl)imidazole | Decarboxylation byproduct[5] | Column chromatography |
| Pyridine / Triethylamine | Base/Catalyst | Dilute acid wash (e.g., 1M HCl, CuSO₄ solution) |
Q2: What is the recommended starting point for a recrystallization solvent system?
A2: A mixture of an alcohol and water (e.g., ethanol/water or methanol/water) is an excellent starting point. The tosyl group provides some nonpolar character, while the imidazole and carboxylic acid groups provide polarity and hydrogen bonding capabilities. This dual nature often lends itself well to alcohol-water systems. Begin by dissolving the crude product in a minimal amount of hot alcohol and titrate with hot water until the cloud point is reached.
Q3: Beyond NMR and TLC, what analytical techniques are best for final purity assessment?
A3: For drug development professionals, robust purity assessment is critical.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. It will confirm the molecular weight of your product and provide a highly sensitive measure of purity by UV absorbance (e.g., at 254 nm).
-
HPLC (High-Performance Liquid Chromatography): A quantitative HPLC method using a C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% TFA or formic acid) can provide precise purity values (e.g., >98%).[4]
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity. Impurities will typically depress and broaden the melting range.
Q4: How should I store the final, purified this compound?
A4: The compound is a stable crystalline solid. Store it in a tightly sealed container at room temperature or refrigerated (2-8 °C) to protect it from moisture. It is not exceptionally sensitive, but standard laboratory practice for storing valuable reagents should be followed.
Experimental Protocols
Protocol 1: pH-Based Extractive Workup
-
After the reaction is complete, remove any volatile solvents (like THF or acetonitrile) under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2x) to remove basic catalysts like pyridine.
-
Water (1x).
-
Saturated sodium bicarbonate (NaHCO₃) solution (2-3x). This is the key step. Your product, the carboxylic acid, will be deprotonated and extracted into the aqueous phase. The less acidic starting material and neutral byproducts will remain in the organic layer.
-
-
Combine the aqueous (NaHCO₃) layers.
-
Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. A precipitate of your pure product should form.
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove inorganic salts.
-
Dry the product under vacuum to a constant weight.
Protocol 2: Standard Recrystallization
-
Place the crude, dry product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heat the mixture to boiling on a hot plate with stirring until the solid is completely dissolved.
-
If using a binary system, slowly add the "poor" solvent (e.g., water) dropwise at the boiling point until the solution becomes faintly and persistently cloudy. Add 1-2 drops of the "good" solvent to clarify.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Preparative Column Chromatography (Silica Gel)
-
Prepare a silica gel slurry in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% Acetic Acid).
-
Pack the column carefully to avoid air bubbles.
-
Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent (like DCM).
-
Adsorb the sample onto a small amount of silica gel ("dry loading") and gently load it onto the top of the packed column.
-
Elute the column with your chosen solvent system, gradually increasing the polarity (e.g., from 2% to 20% Ethyl Acetate).
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions, and remove the solvent under reduced pressure.
Visual Workflow
The following diagram illustrates the general purification pathway and decision-making process.
Caption: Purification workflow for this compound.
References
-
El-Ghozzi, M., et al. (2012). 1H-Imidazol-3-ium-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Pietrzyk, D. J., & Sławińska, D. (1998). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]
-
Taylor, R. D., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Retrieved from [Link]
-
Pandey, J., et al. (2018). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research. Retrieved from [Link]
- Google Patents. (2012). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
- Google Patents. (2016). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
-
MDPI. (2018). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Retrieved from [Link]
-
Reddit. (2022). Help with recrystallization for a tosylate. Retrieved from [Link]
-
Sulkowski, E. (1996). Immobilized metal-ion affinity chromatography: imidazole proton pump and chromatographic sequelae. I. Proton pump. PubMed. Retrieved from [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
- Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
ResearchGate. (2014). How to remove a tosyl-group from an imidazole ring?. Retrieved from [Link]
-
PubChem. (n.d.). 1-(p-Toluenesulfonyl)imidazole. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2012). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (2010). Problem with Imidazole. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1072-84-0, 1H-Imidazole-4-carboxylic acid. Retrieved from [Link]
Sources
- 1. 1H-Imidazol-3-ium-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids [mdpi.com]
- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(p-Toluenesulfonyl)imidazole | C10H10N2O2S | CID 75219 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Removing the Tosyl Group from Imidazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth troubleshooting assistance and frequently asked questions for challenges encountered during the removal of the N-tosyl protecting group from imidazole moieties. This resource is structured to help you diagnose and resolve common issues in your experiments, ensuring the integrity and success of your synthetic routes.
Troubleshooting Guide
This section addresses the most common problems encountered during the deprotection of N-tosyl imidazoles. Each issue is analyzed with potential causes and actionable solutions.
Issue 1: Incomplete or Slow Deprotection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The reaction has stalled, with no further conversion observed over an extended period.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Reagent Activity | The chosen deprotection reagent may not be potent enough for your specific substrate. Electron-donating groups on the imidazole ring can strengthen the N-S bond, making it harder to cleave. | 1. Switch to a Stronger Reagent: If using a mild method like acetic anhydride/pyridine, consider a more reactive anhydride such as trifluoroacetic anhydride.[1] 2. Increase Reagent Stoichiometry: For methods like cesium carbonate in THF/MeOH, increasing the equivalents of the base can enhance the reaction rate.[2] 3. Consider Reductive Cleavage: For particularly stubborn cases, reductive methods like sodium naphthalenide can be highly effective.[3][4][5] |
| Poor Solubility | The N-tosylated starting material may have limited solubility in the reaction solvent, leading to a slow reaction rate. This is common for lipophilic N-tosyl indoles and can be an issue for some imidazole derivatives as well.[2] | 1. Optimize the Solvent System: For cesium carbonate-mediated deprotection, a mixture of THF and MeOH (e.g., 2:1) is often used to improve solubility.[2] 2. Increase Temperature: Gently heating the reaction mixture can improve both solubility and reaction kinetics. However, be mindful of potential side reactions at higher temperatures. |
| Degraded Reagents | Reagents like acetic anhydride can hydrolyze over time if not stored properly. Pyridine should be distilled from a drying agent like KOH before use.[1] | 1. Use Fresh Reagents: Always use freshly opened or properly stored reagents. 2. Purify Solvents and Reagents: Ensure all solvents are anhydrous and reagents are of high purity. |
Troubleshooting Workflow for Incomplete Deprotection
Caption: A logical workflow for troubleshooting incomplete deprotection.
Issue 2: Low Yield and Formation of By-products
Symptoms:
-
The desired deprotected product is obtained in a low yield.
-
Multiple unexpected spots are observed on TLC or peaks in LC-MS.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Side Reactions with Functional Groups | Harsh deprotection conditions can be incompatible with other functional groups in the molecule. For example, strongly basic conditions can cause hydrolysis of esters or epimerization of chiral centers. | 1. Choose a Milder Method: If your substrate contains sensitive functional groups, avoid harsh conditions like strong bases or sodium in liquid ammonia.[1] Opt for milder methods such as acetic anhydride with pyridine[1] or cesium carbonate in THF/MeOH.[2] 2. Orthogonal Protection Strategy: Ensure that other protecting groups in your molecule are stable to the tosyl deprotection conditions.[6] |
| Substrate Decomposition | The deprotected imidazole ring is more basic and may be unstable under the reaction or workup conditions, leading to degradation. | 1. Neutralize Carefully: During aqueous workup, carefully neutralize the reaction mixture to avoid exposing the product to extreme pH. 2. Minimize Exposure to Air and Light: Some deprotected imidazoles can be sensitive to oxidation. Work up the reaction promptly and store the product under an inert atmosphere if necessary. |
| Formation of Stable Intermediates | In the case of deprotection with acetic anhydride, an N-acyl intermediate is formed.[1] Incomplete hydrolysis of this intermediate during workup can lead to a low yield of the desired product. | 1. Ensure Complete Hydrolysis: After removing the acetic anhydride, stir the residue with methanol for a sufficient time (e.g., 1 hour) to ensure the complete conversion of any N-acyl imidazole intermediate to the deprotected product.[1] |
Issue 3: Racemization of Adjacent Chiral Centers
Symptoms:
-
Loss of enantiomeric or diastereomeric purity in the final product, particularly when a chiral center is adjacent to the imidazole ring (e.g., in histidine derivatives).
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Base-Induced Epimerization | The use of strong bases for deprotection can lead to the abstraction of the acidic proton at the adjacent chiral center, causing racemization.[7][8] The N-tosyl group is advantageous in histidine chemistry because it lowers the basicity of the imidazole nucleus, reducing the risk of base-induced racemization during other synthetic steps.[1] However, the deprotection step itself can re-introduce this risk if not handled carefully. | 1. Avoid Strong Bases: Do not use strong bases like NaOH or KOH for the deprotection of optically active substrates.[2][9] 2. Use Mild, Non-basic Methods: The use of carboxylic anhydrides with pyridine is a mild method that proceeds through an acylation mechanism and is less likely to cause racemization.[1] 3. Low Temperature: Perform the deprotection at the lowest possible temperature that allows for a reasonable reaction rate to minimize the risk of epimerization. |
Mechanism of Base-Induced Racemization
Caption: Simplified mechanism of base-induced racemization.
Frequently Asked Questions (FAQs)
Q1: Why is the tosyl group a good protecting group for imidazole?
A1: The tosyl group is an excellent protecting group for the imidazole moiety in compounds like histidine for several reasons:
-
Stability: It is stable under a wide range of reaction conditions.[1]
-
Basicity Reduction: It significantly lowers the basicity of the imidazole ring. This is particularly beneficial in peptide synthesis as it reduces the risk of base-induced racemization at the alpha-carbon of histidine residues.[1]
-
Ease of Introduction: It can be easily introduced using tosyl chloride.[1]
Q2: What are the main differences between harsh and mild deprotection methods?
A2:
-
Harsh Methods: These typically involve reagents like strong bases (NaOH, KOH), sodium in liquid ammonia, or hydrogen fluoride.[1] While effective, they have poor functional group tolerance and can lead to side reactions and racemization.[1][2][9]
-
Mild Methods: These employ reagents like 1-hydroxybenzotriazole, carboxylic anhydrides (e.g., acetic anhydride) with pyridine, or cesium carbonate in a mixed solvent system.[1][2] These methods are more chemoselective and are preferred for complex molecules with sensitive functional groups.
Q3: I am working with a histidine derivative where I have a deuterium label on a beta-proton. Basic hydrolysis with LiOH removes the tosyl group but also the deuterium. What should I do?
A3: This is a classic problem of proton exchange under basic conditions.[10][11] The use of aqueous base creates a medium for the exchange of the acidic beta-protons. To avoid this, you should use a non-basic deprotection method. A highly recommended approach would be the use of acetic anhydride with a small amount of pyridine.[1] This method proceeds via an acylation mechanism and does not involve a strongly basic environment that would promote deuterium exchange.
Q4: Can I monitor the deprotection reaction by TLC?
A4: Yes, TLC is an excellent way to monitor the progress of the reaction. The N-tosylated starting material is typically less polar than the deprotected imidazole product. You should see the disappearance of the starting material spot and the appearance of a new, more polar product spot. For example, in a chloroform-methanol (9:1, v/v) system, the N-tosylated compound will have a higher Rf value than the deprotected product.[1]
Q5: What is the role of pyridine in the deprotection with acetic anhydride?
A5: In the deprotection of N-tosyl imidazole with acetic anhydride, pyridine acts as a catalyst. The reaction likely involves an initial acylation of the imidazole nucleus by the acetic anhydride.[1] Pyridine can facilitate this step by acting as a nucleophilic catalyst, forming a more reactive acetylpyridinium intermediate.
Experimental Protocols
Protocol 1: Mild Deprotection using Acetic Anhydride and Pyridine
This method is suitable for a wide range of substrates, including those with base-sensitive functional groups.[1]
Materials:
-
N-tosyl imidazole substrate
-
Acetic anhydride (analytical grade)
-
Pyridine (distilled from KOH)
-
Methanol
-
Chloroform
-
Sodium carbonate (solid)
-
Water
Procedure:
-
Dissolve the N-tosyl imidazole substrate in acetic anhydride (e.g., 5 mL per 1 mmol of substrate).
-
Add pyridine (typically 2% v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using chloroform-methanol 9:1 v/v as eluent) until the starting material is consumed. Reaction times can vary from 1.5 to 16 hours depending on the substrate.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acetic anhydride.
-
Add methanol to the residue and stir for 1 hour at room temperature. This step ensures the hydrolysis of any N-acetyl imidazole intermediate.
-
Evaporate the methanol and methyl acetate.
-
Add water to the residue and adjust the pH to ~8 with solid sodium carbonate.
-
Extract the aqueous layer with chloroform (5 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Protocol 2: Deprotection using Cesium Carbonate
This is another mild and efficient method, particularly useful for N-tosyl indoles and imidazoles.[2]
Materials:
-
N-tosyl imidazole substrate
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Water
Procedure:
-
Dissolve the N-tosyl imidazole substrate in a mixture of THF and MeOH (2:1 v/v, e.g., 7.5 mL per 0.6 mmol of substrate).
-
Add cesium carbonate (typically 3 equivalents).
-
Stir the resulting mixture at ambient temperature.
-
Monitor the reaction progress by HPLC or LC-MS. Reaction times can vary from 0.5 to 18 hours.[2]
-
When the reaction is complete, evaporate the solvents under vacuum.
-
To the residue, add water and stir for 10 minutes.
-
Filter the solid product, wash with water, and dry under vacuum.
Deprotection Method Comparison
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Harsh Base | NaOH or KOH in alcohol | Reflux | Inexpensive | Poor functional group compatibility, risk of racemization.[2][9] |
| Reductive Cleavage | Sodium in liquid ammonia | Low temperature | Highly effective for stubborn substrates | Requires special handling of liquid ammonia and sodium metal.[1] |
| Reductive Cleavage | Sodium Naphthalenide in THF | -78 °C to -60 °C | Very efficient, can be chemoselective.[5] | Requires preparation of the reagent and inert atmosphere. |
| Mild Acylation | Acetic Anhydride, Pyridine | Room temperature | Mild, good functional group tolerance, low risk of racemization.[1] | Can be slow for some substrates. |
| Mild Base | Cesium Carbonate in THF/MeOH | Room temperature | Very mild, efficient, easy to handle reagents.[2] | Can be slow, requires specific solvent system for solubility.[2] |
References
- BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem Technical Support.
-
van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547-548. [Link]
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Sudalai, A., & Kanagasabapathy, S. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(35), 6257-6260). [Link]
-
Li, P., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1165. [Link]
- LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
ResearchGate. (2018). How to remove a tosyl-group from an imidazole ring?[Link]
-
Fields, C. G., & Fields, G. B. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals, 7(5), 547-564. [Link]
- van der Meulen, P. (2021).
- ResearchGate. (2017).
- Wikipedia. (n.d.). Tosyl group.
- ResearchGate. (n.d.). Electroreductive deprotection of tosyl group using naphthalene.
- BOC Sciences. (2022). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
-
Gairí, M., et al. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International journal of peptide and protein research, 39(1), 58–62. [Link]
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- Scribd. (n.d.). Protection and Deprotection of Common Functional Groups 2020.
- ResearchGate. (n.d.). Removal of the tosyl and nosyl groups.
-
Ji, S., et al. (1969). Cleavage of sulfonamides with sodium naphthalene. Journal of the American Chemical Society, 91(27), 7205-7209. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- ResearchGate. (n.d.).
- ACS Omega. (2020).
- ResearchGate. (n.d.). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
- Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
-
Lewandowska, E., et al. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Nucleosides and Nucleotides, 14(1-2), 1-13. [Link]
- ResearchGate. (n.d.). Cesium Carbonate-Catalyzed Reduction of Amides with Hydrosilanes.
- BenchChem. (n.d.).
- MDPI. (2021).
- ResearchGate. (2022).
- NIH. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection.
- YouTube. (2020).
- PubMed. (1959). Imidazole catalysis. III. General base catalysis and the reactions of acetyl imidazole with thiols and amines.
- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
Sources
- 1. scispace.com [scispace.com]
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- 3. researchgate.net [researchgate.net]
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- 6. Protective Groups [organic-chemistry.org]
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- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 11. echemi.com [echemi.com]
Technical Support Center: Optimizing Reactions with 1-Tosyl-1H-imidazole-4-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Tosyl-1H-imidazole-4-carboxylic acid (Ts-Im-COOH). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block and to troubleshoot common issues encountered during synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to improve reaction yields and purity.
Core Principles: Understanding the Reactivity of Ts-Im-COOH
This compound is a unique reagent characterized by three key functional components: the carboxylic acid, the imidazole ring, and the N-tosyl group. Understanding their interplay is critical for successful reactions.
-
Carboxylic Acid Group : This is the primary site for transformations like amide bond formation, esterification, or reduction. Its reactivity is influenced by the electron-withdrawing nature of the rest of the molecule.
-
Imidazole Ring : A five-membered aromatic heterocycle, the imidazole ring's electron density is significantly reduced by the attached N-tosyl group.[1]
-
N-Tosyl Group : This group serves two main purposes. First, it is a protecting group for the imidazole nitrogen. Second, as a strong electron-withdrawing group, it significantly impacts the reactivity of the entire molecule. However, the N-S bond can be susceptible to cleavage under certain nucleophilic or strongly basic conditions, a common source of unexpected side products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the underlying chemical reasoning.
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: My amide coupling reaction between this compound and a primary/secondary amine is inefficient, resulting in low conversion of the starting material. What are the likely causes and how can I fix it?
Answer: Low conversion in amide coupling is a frequent challenge and typically points to one of three areas: insufficient activation of the carboxylic acid, suboptimal reaction conditions, or instability of the reagents.
Causality & Corrective Actions:
-
Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive electrophile to be attacked by the amine. Direct condensation is not feasible.
-
Explanation: Standard peptide coupling agents are essential.[2] These reagents react with the carboxylate to form a highly reactive intermediate (e.g., an active ester or acylphosphonium salt) that is readily attacked by the amine.
-
Solution: Employ a suitable coupling agent. For general purposes, carbodiimides like EDC (or DCC) in the presence of an additive like HOBt or HOAt are effective. For more challenging couplings (e.g., with sterically hindered or electron-poor amines), stronger uronium-based reagents like HATU or HBTU are recommended.
-
-
Incorrect Choice or Stoichiometry of Base: A base is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. However, the wrong base can be detrimental.
-
Explanation: The base should be non-nucleophilic to avoid reacting with the activated acid intermediate or causing detosylation. Strong, nucleophilic bases can cleave the N-tosyl group.
-
Solution: Use a hindered, non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine . Avoid using pyridine or triethylamine if detosylation is observed. Typically, 2-3 equivalents of base are used relative to the carboxylic acid.
-
-
Poor Solubility: this compound has high polarity and may have limited solubility in common aprotic solvents.[3]
-
Explanation: If reagents are not fully dissolved, the reaction becomes heterogeneous, leading to drastically reduced reaction rates.
-
Solution: Use polar aprotic solvents known to be effective for peptide couplings. DMF or NMP are excellent choices. Acetonitrile (MeCN) or Dichloromethane (DCM) can also be used, but solubility should be confirmed first.
-
Data Summary: Recommended Amide Coupling Conditions
| Parameter | Recommendation | Rationale |
| Coupling Agent | HATU, HBTU, or EDC/HOBt | Creates a highly reactive activated intermediate, essential for driving the reaction forward. |
| Base | DIPEA or 2,4,6-Collidine | Non-nucleophilic nature prevents side reactions and cleavage of the N-tosyl group. |
| Solvent | DMF, NMP | Ensures complete dissolution of the polar starting materials for a homogeneous reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps control the exothermic activation step, followed by warming to drive the reaction to completion. |
Issue 2: Detosylation and Formation of Side Products
Question: I am observing a major side product in my reaction that corresponds to the mass of my target molecule minus the tosyl group (154 Da). Why is the tosyl group being cleaved?
Answer: The N-tosyl group is generally stable but can be cleaved under specific conditions, particularly with strong nucleophiles or bases.
Causality & Corrective Actions:
-
Nucleophilic Attack on Sulfur: Strong nucleophiles can attack the electrophilic sulfur atom of the sulfonyl group, leading to the cleavage of the N-S bond.
-
Explanation: This is a known reactivity pattern for N-sulfonylated compounds.[4] Amines used in excess, especially if they are potent nucleophiles, or other nucleophilic reagents in the mixture can cause this side reaction.
-
Solution:
-
Avoid using a large excess of the amine coupling partner. Use a stoichiometry of 1.0 to 1.2 equivalents.
-
Ensure other strong nucleophiles are absent from the reaction mixture.
-
Switch to a less nucleophilic base (e.g., from triethylamine to DIPEA).
-
-
-
Hydrolysis under Strongly Basic Conditions: While less common at room temperature, prolonged exposure to strong aqueous bases can hydrolyze the sulfonamide.
-
Explanation: The mechanism involves hydroxide attack on the sulfur atom. This is more relevant during workup if the mixture is exposed to concentrated base for an extended period.
-
Solution: During aqueous workup, use milder bases like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization and avoid prolonged contact times.
-
Visualization: Key Reactivity & Instability Pathways
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Tosyl-1H-imidazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Tosyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential byproducts encountered during this synthesis. Our goal is to provide practical, experience-driven advice to ensure the integrity and success of your experiments.
Introduction: The Synthetic Challenge
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The reaction typically involves the tosylation of 1H-imidazole-4-carboxylic acid using p-toluenesulfonyl chloride (TsCl) in the presence of a base. While seemingly straightforward, the bifunctional nature of the starting material—possessing both a nucleophilic imidazole nitrogen and a carboxylic acid group—presents a landscape ripe for the formation of undesired byproducts. Understanding and controlling these side reactions is paramount for achieving high yield and purity of the target molecule.
This guide provides a detailed breakdown of potential byproducts, troubleshooting strategies for common experimental issues, and frequently asked questions to support your synthetic endeavors.
Part 1: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound, offering causative explanations and actionable solutions.
Issue 1: Low Yield of the Desired Product
Symptom: After workup and purification, the isolated yield of this compound is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Reaction: The tosylation may not have gone to completion.
-
Causality: Insufficient reaction time, low temperature, or a weak base can lead to incomplete conversion of the starting material.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material (1H-imidazole-4-carboxylic acid) is a key indicator.
-
Optimize Base: Ensure the use of a suitable, non-nucleophilic base such as triethylamine (TEA) or pyridine to effectively scavenge the HCl byproduct, driving the reaction forward. The base should be freshly distilled and used in slight excess (1.1-1.5 equivalents).
-
Temperature Control: While the reaction is often run at room temperature, gentle heating (40-50 °C) may be required to drive the reaction to completion, especially if the starting material has poor solubility. However, be cautious as higher temperatures can promote byproduct formation.
-
-
-
Formation of a Stable Mixed Anhydride: Tosyl chloride can react with the carboxylic acid to form a p-toluenesulfonic carboxylic anhydride, which may not be fully converted to the desired product.
-
Causality: The carboxylate anion can compete with the imidazole nitrogen in attacking the tosyl chloride. This mixed anhydride is an intermediate that can either rearrange or be isolated as a stable byproduct.
-
Troubleshooting Protocol:
-
Order of Addition: Add the tosyl chloride slowly to a solution of the 1H-imidazole-4-carboxylic acid and the base. This maintains a low concentration of TsCl, favoring the more nucleophilic imidazole nitrogen attack.
-
Solvent Choice: Use a polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile (ACN) to ensure the solubility of the starting material and intermediates.
-
-
Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC Analysis of the Crude Product
Symptom: The crude reaction mixture shows multiple products, complicating purification.
Potential Byproducts & Identification:
| Byproduct Name | Molecular Weight ( g/mol ) | Expected Analytical Signature (LC-MS) | Formation Pathway |
| 1-Tosyl-1H-imidazole | 222.27 | [M+H]⁺ = 223.07 | Decarboxylation of the starting material or product. |
| 1H-imidazole-4-carboxylic acid | 112.09 | [M+H]⁺ = 113.04 | Unreacted starting material. |
| p-Toluenesulfonic acid | 172.20 | [M-H]⁻ = 171.02 | Hydrolysis of tosyl chloride. |
| Mixed Anhydride | 266.27 (Isomer of product) | [M+H]⁺ = 267.06 | Reaction of TsCl with the carboxylic acid group. |
| Di-tosylated Product | 420.47 | [M+H]⁺ = 421.08 | Tosylation of both the imidazole nitrogen and the carboxylic acid. |
Troubleshooting Protocol for Byproduct Minimization:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of tosyl chloride. A large excess will promote the formation of di-tosylated and other byproducts.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of tosyl chloride to p-toluenesulfonic acid. All solvents and reagents should be anhydrous.
-
Purification Strategy:
-
Acid-Base Extraction: An aqueous basic wash (e.g., saturated sodium bicarbonate) can help remove acidic impurities like p-toluenesulfonic acid and unreacted starting material. The desired product, being a carboxylic acid, will also be extracted into the basic aqueous layer. Subsequent acidification of the aqueous layer will precipitate the product.
-
Column Chromatography: If multiple neutral byproducts are present, silica gel column chromatography may be necessary. A gradient elution system, for example, starting with DCM and gradually increasing the polarity with methanol, can be effective.
-
Visualizing the Reaction Pathways
To better understand the potential outcomes of the synthesis, the following diagrams illustrate the desired reaction and the formation of key byproducts.
Caption: Desired synthetic route to the target product.
Caption: Pathways leading to common byproducts.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my isolated product a sticky solid or oil instead of a crystalline powder?
A1: This is often indicative of impurities. The presence of p-toluenesulfonic acid or the mixed anhydride can interfere with crystallization. A thorough purification, including an acid-base wash followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes), should yield a solid product.
Q2: Can I use a stronger base like sodium hydride (NaH) to deprotonate the imidazole?
A2: While NaH is a strong base, its use can be problematic. It will deprotonate both the imidazole N-H and the carboxylic acid O-H, creating a dianion. This can lead to a higher likelihood of reaction at the carboxylate oxygen and potentially polymerization. Weaker amine bases are generally preferred for better selectivity.[1]
Q3: My NMR spectrum shows unreacted starting material, but the TLC plate indicates full conversion. What could be the issue?
A3: This discrepancy can arise from the different sensitivities of the analytical techniques or issues with TLC visualization. The starting material, being more polar, might stick to the baseline of the TLC plate or have a poor response to the visualization agent (e.g., UV light). It is crucial to use a co-spot (a lane with both the starting material and the reaction mixture) on your TLC plate for accurate comparison. Relying on a more quantitative technique like LC-MS or NMR for final confirmation of conversion is recommended.
Q4: Is it possible for the tosyl group to migrate from the nitrogen to the carboxylic acid oxygen?
A4: While acyl group migrations are known, the N-tosyl imidazole bond is generally stable under neutral or mildly basic conditions.[2] Significant migration is unlikely under the standard reaction conditions. The formation of the mixed anhydride is a competing reaction pathway rather than a result of migration.
Q5: What is the best method to remove residual p-toluenesulfonic acid from my product?
A5: The most effective method is a basic aqueous wash. Dissolve your crude product in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate. The p-toluenesulfonic acid, being a strong acid, will be deprotonated and extracted into the aqueous layer. Be aware that your product, a carboxylic acid, will also partition into the aqueous layer. Therefore, you will need to acidify the aqueous layer with an acid like HCl to a pH of around 2-3 to precipitate your product, which can then be collected by filtration or extracted back into an organic solvent.
References
-
1H-Imidazole-4-carboxylic acid. LookChem. [Link]
-
Acyl Chloride and Carboxylic Acid Anhydrides. KPU Pressbooks. [Link]
-
Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p-Toluenesulfonyl Chloride and N-Methylimidazole. ResearchGate. [Link]
-
Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis. PMC - NIH. [Link]
- Process for the preparation of mixed anhydrides.
-
What is the role and mechanism of action of tosyl chloride in organic synthesis? ResearchGate. [Link]
-
Formation of anhydrides from acid halides and carboxylates. Master Organic Chemistry. [Link]
-
A simple synthesis of ketone from carboxylic acid using tosyl chloride as an activator. [Link]
-
A convenient synthesis of N-tosylimines. The Journal of Organic Chemistry. [Link]
-
Anhydride formation with thionyl chloride. The synthesis of di- and tri-amino-alcohols from the corresponding tri- and tetra-carboxylic acids. Journal of the Chemical Society C. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC - PubMed Central. [Link]
-
Acid Chloride + Carboxylic Acid = Anhydride (Mechanism). YouTube. [Link]
-
Time course of the imidazole formation in the absence and in the presence of N‐(tosylmethyl)formamide (15). ResearchGate. [Link]
-
formation of tosylates & mesylates. YouTube. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Ring-Opening Polymerization of Imidazole Epoxides for the Synthesis of Imidazole-Substituted Poly(ethylene oxides). Figshare. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
How to remove a tosyl-group from an imidazole ring? ResearchGate. [Link]
-
Facile Synthesis of Binuclear Imidazole-Based Poly(ionic liquid) via Monomer Self-Polymerization: Unlocking High-Efficiency CO2 Conversion to Cyclic Carbonate. MDPI. [Link]
-
Stability Studies of N-Acylimidazoles. ResearchGate. [Link]
-
Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. PMC. [Link]
Sources
Technical Support Center: A Researcher's Guide to 1-Tosyl-1H-imidazole-4-carboxylic acid
Welcome to the technical support center for 1-Tosyl-1H-imidazole-4-carboxylic acid (CAS 957063-02-4). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and practical advice for the successful handling and storage of this versatile building block. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.
Section 1: Core Concepts and Chemical Profile
This compound is a unique molecule combining the functionalities of an imidazole ring, a carboxylic acid, and a tosyl protecting group. Understanding the interplay of these components is critical for its proper use.
-
Imidazole Core: The imidazole ring is a polar, aromatic heterocycle. It can act as a weak base and is a common feature in many biologically active compounds.[1]
-
Carboxylic Acid Group: This functional group imparts acidic properties to the molecule and provides a handle for further chemical modifications, such as esterification or amidation. Its presence also significantly influences the compound's solubility profile.
-
Tosyl Group (p-toluenesulfonyl): This is a common protecting group for the imidazole nitrogen. While it facilitates certain synthetic transformations, it is also a potential point of instability, particularly to hydrolysis.
| Property | Value | Source |
| CAS Number | 957063-02-4 | [2] |
| Molecular Formula | C₁₁H₁₀N₂O₄S | [2] |
| Molecular Weight | 266.27 g/mol | [2] |
| Boiling Point | 538.3°C at 760 mmHg | [] |
| Density | 1.46 g/cm³ | [] |
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your work with this compound in a question-and-answer format.
Dissolution and Solubility
Q1: I'm having trouble dissolving this compound. What solvents should I use?
A1: Due to the presence of both a polar imidazole ring and a carboxylic acid, the solubility of this compound can be challenging. Here is a systematic approach to dissolution:
-
Start with Polar Aprotic Solvents: Based on the general solubility of similar heterocyclic carboxylic acids, begin with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . For the related compound 1H-Imidazole-4-carboxylic acid, solubility in DMSO has been reported.[4] Gentle heating or sonication may be required to aid dissolution.
-
Consider Alcohols: Methanol and ethanol can also be effective solvents, particularly with gentle warming.
-
Aqueous Solubility and pH Adjustment: The compound is likely to have low solubility in neutral water. However, its solubility can be significantly increased in basic aqueous solutions. The carboxylic acid group (with an estimated pKa around 3-5) will be deprotonated to form a more soluble carboxylate salt.
-
Protocol for Aqueous Solubilization:
-
Prepare a dilute aqueous base solution (e.g., 0.1 M NaOH or NaHCO₃).
-
Add the this compound to the basic solution portion-wise with stirring.
-
The compound should dissolve as it is converted to its sodium salt.
-
Be aware that prolonged exposure to strong basic conditions, especially with heating, may lead to the hydrolysis of the tosyl group.
-
-
Q2: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for a biological assay. How can I prevent this?
A2: This is a common issue when moving from a high-concentration organic stock to a final aqueous solution. The key is to maintain the compound's solubility at the final concentration.
-
Co-solvents: Incorporating a small percentage of a co-solvent like DMSO or ethanol in your final aqueous buffer can help maintain solubility.
-
pH of the Final Solution: Ensure the pH of your final aqueous buffer is compatible with the compound's solubility. For this acidic compound, a neutral to slightly basic pH is generally preferable to maintain the ionized (and more soluble) carboxylate form.
-
Lower the Final Concentration: If possible, reducing the final concentration of the compound in your assay may prevent it from exceeding its solubility limit in the aqueous medium.
dot
Caption: Troubleshooting workflow for solubility issues.
Stability and Storage
Q3: I'm concerned about the stability of the tosyl group. What are the optimal storage conditions for the solid compound and its solutions?
A3: The tosyl group on the imidazole ring is the most likely point of instability. Hydrolysis, where the tosyl group is cleaved, is the primary concern.
Solid Storage:
-
Short-term (weeks): Store at 2-8°C in a tightly sealed container to protect from moisture.
-
Long-term (months to years): For optimal stability, store at -20°C in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). This minimizes both thermal degradation and hydrolysis from atmospheric moisture.
Solution Storage:
-
General Recommendation: It is highly recommended to prepare solutions fresh for each experiment.
-
Short-term Storage of Stock Solutions (1-2 weeks): If necessary, store stock solutions in DMSO or DMF at -20°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Avoid storing aqueous solutions of this compound for extended periods, as the tosyl group is susceptible to hydrolysis. If you must store an aqueous solution, do so at 2-8°C and use it within 24 hours.
Q4: I suspect my compound has degraded. What are the likely decomposition products?
A4: The most probable degradation pathway is the hydrolysis of the N-tosyl bond.
-
Primary Decomposition Products:
-
1H-Imidazole-4-carboxylic acid: This is the product of the cleavage of the tosyl group.
-
p-Toluenesulfonic acid: This is the other product of the hydrolysis reaction.
-
-
Detection of Degradation:
-
Thin Layer Chromatography (TLC): The appearance of a new, more polar spot (corresponding to 1H-imidazole-4-carboxylic acid) can indicate degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You would expect to see a decrease in the peak for the parent compound (m/z 267.0 for [M+H]⁺) and the appearance of a peak for 1H-imidazole-4-carboxylic acid (m/z 113.0 for [M+H]⁺).
-
dot
Caption: Primary decomposition pathway of this compound.
Section 3: Frequently Asked Questions (FAQs)
Q: What personal protective equipment (PPE) should I use when handling this compound?
A: As a standard practice for handling any chemical of unknown long-term toxicity, you should wear:
-
Safety glasses or goggles.
-
A lab coat.
-
Chemically resistant gloves (e.g., nitrile). Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Q: Is this compound compatible with strong acids or bases?
A:
-
Strong Bases: While dilute base can be used to aid dissolution, strong bases (especially with heat) will likely accelerate the hydrolysis of the tosyl group.
-
Strong Acids: The imidazole ring can be protonated by strong acids. The carboxylic acid functionality is generally stable to acidic conditions, but the overall stability of the molecule in strong acid should be experimentally determined if required for a specific application.
Q: Can I use this compound in biological assays with live cells?
A: Yes, this compound can be used in cell-based assays. However, it is crucial to first determine the appropriate solvent and final concentration that is non-toxic to your specific cell line. A vehicle control (the final concentration of the solvent, e.g., DMSO, in the assay medium) should always be included in your experiments to account for any solvent-induced effects.
Q: Are there any known incompatibilities I should be aware of?
A: Avoid strong oxidizing agents. As a general precaution, it is wise to avoid mixing the compound with highly reactive chemicals unless it is part of a planned chemical reaction.
References
- Benchchem. (2025). Technical Support Center: Prevention of Unstable Tosylate Decomposition.
- Benchchem. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
- Benchchem. (2025). Stability comparison of aliphatic vs. aromatic tosylates under reaction conditions.
-
Reddit. (2023). Problems with synthesis of Benzyl tosylate ( decomposition). Retrieved from [Link]
- Benchchem. (2025). (1H-Imidazol-4-yl)methanol Hydrochloride: A Technical Guide to Solubility and Stability.
-
Gomes, P. A. T. M., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Retrieved from [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Video Lessons. Retrieved from [Link]
- Benchchem. (2025). An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride: Chemical Properties and Structure.
Sources
Technical Support Center: Stereochemical Integrity in Reactions with 1-Tosyl-1H-imidazole-4-carboxylic acid
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. In this resource, we address a critical challenge in stereoselective synthesis: avoiding racemization. While 1-Tosyl-1H-imidazole-4-carboxylic acid is a versatile building block for novel molecular architectures[1], its use in reactions involving chiral molecules—particularly in coupling reactions—requires careful control to maintain the stereochemical integrity of adjacent chiral centers. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, moving from fundamental principles to actionable troubleshooting protocols. Our goal is to explain not just the steps to take, but the underlying chemical principles that make these steps effective.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is racemization, and why is it a critical issue when using this compound in synthesis?
A1: Racemization is the conversion of a pure, optically active enantiomer into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive[2]. In drug development, this is a significant problem, as different enantiomers of a chiral molecule can have vastly different pharmacological effects, with one being therapeutic and the other being inactive or even toxic.
The issue arises not from this compound itself, but from the reaction conditions required to use it, especially when coupling it with a chiral amine or, more commonly, when activating a chiral N-protected amino acid in its presence. The activation of a carboxylic acid group makes the proton on the adjacent chiral alpha-carbon (the α-proton) susceptible to removal by a base[3]. This abstraction leads to the formation of a planar, achiral intermediate (such as an enolate or an oxazolone in the case of N-acyl amino acids), which destroys the stereochemical information at that center. Subsequent, non-stereospecific reprotonation or reaction results in a racemic mixture[2][4].
The primary mechanism of concern in peptide synthesis and related amide bond formations is racemization via an oxazolone intermediate.
Caption: General mechanism for racemization via an oxazolone intermediate.
Q2: My chiral amino acid derivative is racemizing after I activate it for coupling. What is the most likely culprit?
A2: The most common cause of excessive racemization is the choice and amount of the organic base used in the reaction. A base is required to neutralize salts (like HCl or TFA) from the amine component and to facilitate the reaction, but it is also the catalyst for the undesired abstraction of the α-proton[3].
The Causality: The rate of racemization is highly dependent on the base's properties.
-
Basicity (pKa): Stronger bases are more effective at abstracting the acidic α-proton from the activated intermediate, accelerating racemization.
-
Steric Hindrance: Less sterically hindered bases can more easily access the α-proton, increasing the rate of racemization. Triethylamine (TEA), for example, is notoriously problematic due to its high basicity and small size[5].
Field-Proven Insight: Switching to a weaker, more sterically hindered base is one of the most effective first steps in troubleshooting racemization. N-methylmorpholine (NMM) is often an excellent choice. While Diisopropylethylamine (DIEA) is sterically bulky, its higher basicity can sometimes lead to more racemization than NMM[5].
Data Summary: Comparison of Common Organic Bases
| Base | Abbreviation | pKa (Conjugate Acid) | Steric Hindrance | Typical Impact on Racemization |
|---|---|---|---|---|
| Triethylamine | TEA | ~10.7 | Low | High |
| N,N-Diisopropylethylamine | DIEA, Hünig's Base | ~11.0 | High | Moderate to High |
| N-Methylmorpholine | NMM | ~7.4 | Moderate | Low |
| 2,4,6-Collidine | | ~7.4 | High | Very Low |
Data compiled from references[5].
Q3: How can I proactively suppress racemization during the carboxyl activation step?
A3: The standard and most effective method for suppressing racemization, particularly when using carbodiimide coupling reagents like DCC or DIC, is the inclusion of specific additives[5]. These additives react with the initially formed, highly reactive activated intermediate (e.g., O-acylisourea) to generate a new active ester. This new intermediate is more stable, less prone to cyclizing into an oxazolone, yet still sufficiently reactive to couple efficiently with the amine component[6][7].
The Self-Validating Mechanism:
-
The carboxylic acid is activated by a coupling reagent (e.g., DIC).
-
The racemization-suppressing additive (e.g., Oxyma Pure) immediately intercepts this activated species.
-
A more stable active ester is formed.
-
This active ester proceeds through the desired coupling pathway with the amine, outcompeting the undesired racemization pathway.
Commonly Used Additives:
-
HOBt (1-Hydroxybenzotriazole): The classic additive, very effective at suppressing racemization. However, its anhydrous form has explosive properties, restricting its availability[7].
-
HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt due to the neighboring group participation of the pyridine nitrogen, which accelerates the coupling reaction[5].
-
Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate): A modern, non-explosive, and highly effective alternative to HOBt and HOAt, providing high coupling rates with minimal racemization[7].
Caption: Role of additives in diverting the reaction to a non-racemizing pathway.
Q4: What are the optimal temperature and solvent conditions to maintain stereochemical integrity?
A4: Temperature and solvent are critical parameters that control the kinetics of both the desired coupling reaction and the undesired racemization side-reaction.
Temperature: Racemization, like most chemical reactions, has an activation energy. Lowering the reaction temperature decreases the available thermal energy, slowing down all reaction rates. However, the rate of racemization is often more sensitive to temperature changes than the coupling reaction.
-
Protocol Standard: Always start coupling reactions at 0 °C. After the initial activation and addition of the amine, the reaction can often be allowed to warm slowly to room temperature to ensure completion. Elevated temperatures should be avoided[8].
Solvent: The choice of solvent can significantly influence racemization rates by affecting the stability of the intermediates.
-
Causality: Polar aprotic solvents like Dimethylformamide (DMF) can stabilize the charged enolate form of the oxazolone intermediate, which can accelerate the rate of racemization[8][9]. Less polar solvents often suppress this pathway.
-
Field-Proven Insight: While DMF is common due to its excellent solvating properties, solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are often superior for minimizing racemization. However, you must always consider the solubility of your reagents. If a polar solvent is necessary, ensure all other conditions (base, additives, temperature) are fully optimized.
Data Summary: General Influence of Solvents on Racemization
| Solvent | Abbreviation | Type | General Effect on Racemization |
|---|---|---|---|
| Dichloromethane | DCM | Apolar Aprotic | Low |
| Tetrahydrofuran | THF | Polar Aprotic | Low to Moderate |
| Acetonitrile | ACN | Polar Aprotic | Moderate |
| Dimethylformamide | DMF | Polar Aprotic | Moderate to High |
This table provides a general guide; specific outcomes can be substrate-dependent. Compiled from references[8][9][10].
Q5: Can you provide a trusted, step-by-step protocol for coupling this compound while minimizing racemization?
A5: Absolutely. This protocol incorporates the best practices discussed above to create a self-validating system designed to preserve stereochemistry. Here, we assume the coupling of this compound with a chiral amine hydrochloride salt.
Optimized Low-Racemization Coupling Protocol
Reagents & Materials:
-
This compound (1.0 equiv)
-
Chiral Amine HCl salt (1.1 equiv)
-
Coupling Reagent: DIC (1.1 equiv)
-
Additive: Oxyma Pure (1.2 equiv)
-
Base: N-Methylmorpholine (NMM) (1.1 equiv, for neutralizing the HCl salt)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the this compound (1.0 equiv) and Oxyma Pure (1.2 equiv) in anhydrous DCM.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Stir the solution for 5-10 minutes to ensure thermal equilibrium.
-
Activation: Add the DIC (1.1 equiv) to the cooled solution. Stir for 2-5 minutes. This is the "pre-activation" step where the Oxyma active ester is formed. Note: Avoid excessively long pre-activation times, as this can sometimes lead to side reactions, though it is less of a concern with additives present[11].
-
Amine Addition: In a separate flask, dissolve the chiral amine HCl salt (1.1 equiv) in a minimal amount of DCM and add NMM (1.1 equiv). Add this solution to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours.
-
Completion: Remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for an additional 4-16 hours, monitoring by TLC or LC-MS for completion.
-
Workup: Upon completion, proceed with your standard aqueous workup and purification protocol. The urea byproduct from DIC is soluble in most organic solvents and is typically removed during chromatography[7].
This protocol systematically minimizes racemization by using a low-racemization additive (Oxyma), a weak base (NMM), a less polar solvent (DCM), and low initial temperatures.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4969. Retrieved from [Link]
-
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World Journal of Pharmaceutical Research. (n.d.). A review article on synthesis of imidazole derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]
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Yusof, Y., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(11), 3127. Retrieved from [Link]
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van der Meulen, P., et al. (2018). Fungicide precursor racemization kinetics for deracemization in complex systems. University of Strathclyde. Retrieved from [Link]
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Lood, K., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 18(11), 6930-6935. Retrieved from [Link]
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Sai, T., et al. (2020). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Frontiers in Chemistry, 8, 579. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to N-Protected Imidazole-4-Carboxylic Acids in Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of complex synthetic campaigns. The imidazole-4-carboxylic acid moiety is a key component in numerous biologically active molecules. Its introduction often necessitates the use of a nitrogen-protected derivative to ensure regioselectivity and prevent undesirable side reactions. The workhorse in this field has traditionally been 1-Tosyl-1H-imidazole-4-carboxylic acid. However, the landscape of available synthetic tools has expanded, offering a range of alternatives with distinct advantages.
This guide provides an in-depth, objective comparison of this compound and its primary alternatives. We will delve into the causality behind experimental choices, provide supporting data, and present detailed protocols to empower you to make the most informed decision for your specific synthetic challenge.
The Critical Role of N-Protection for Imidazole-4-Carboxylic Acid
The imidazole ring possesses two nitrogen atoms: the pyrrole-type nitrogen (N-1) and the pyridine-type nitrogen (N-3). The N-1 nitrogen is nucleophilic and can interfere with reactions intended for other parts of the molecule, such as couplings involving the carboxylic acid group. An N-protecting group serves as a temporary shield for this nitrogen, directing the reactivity of the building block as intended. The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to a wide range of reaction conditions.
-
Readily removable under specific and mild conditions that do not compromise the integrity of the rest of the molecule.
-
Orthogonal to other protecting groups present in the synthetic intermediate, allowing for selective deprotection.[1][2]
Core Alternatives to this compound
While the tosyl (Ts) group is a robust and widely used protecting group, its removal often requires harsh conditions, which can be a significant drawback in the synthesis of complex, sensitive molecules.[3] This has led to the adoption of several alternative N-protected imidazole-4-carboxylic acids, most notably those bearing the tert-Butoxycarbonyl (Boc), Trityl (Trt), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups.
| Protecting Group | Structure | Key Characteristics |
| Tosyl (Ts) | Advantages: Highly stable to acidic and many reductive conditions. Electron-withdrawing nature can influence reactivity. Disadvantages: Removal often requires harsh conditions (e.g., strong base, sodium in liquid ammonia, HF), although milder methods have been developed.[3][4] | |
| tert-Butoxycarbonyl (Boc) | Advantages: Easily removed under mild acidic conditions (e.g., TFA).[5] Stable to basic and hydrogenolytic conditions. Widely used in peptide synthesis, making it a familiar choice for many chemists.[6] Disadvantages: Labile to strong acids. | |
| Trityl (Trt) | Advantages: A bulky group that can offer steric hindrance. Removable under mild acidic conditions.[7] Disadvantages: Can be cleaved during some purification steps (e.g., silica gel chromatography). | |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Advantages: Base-labile, offering orthogonality to acid-labile groups like Boc and Trt.[1] Removal is typically rapid and clean using piperidine. Disadvantages: Unstable in the presence of amines and other basic reagents. |
Comparative Analysis of Performance
The choice of protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps and the presence of other protecting groups.
Stability and Orthogonality
The concept of "orthogonal protection" is central to modern organic synthesis.[1][2] It allows for the selective removal of one protecting group in the presence of others. The alternatives to the tosyl group offer excellent orthogonality:
-
Tosyl: Stable to the acidic conditions used to remove Boc and Trt groups, and to the basic conditions used to remove Fmoc groups.
-
Boc/Trityl: These are generally considered to be in the same class of acid-labile groups, though their relative lability can sometimes be exploited for selective removal. They are orthogonal to the base-labile Fmoc group and the reductively cleaved Benzyl (Bn) group.
-
Fmoc: Being base-labile, it is orthogonal to acid-labile (Boc, Trt) and hydrogenolysis-labile (Cbz, Bn) protecting groups.
Caption: Orthogonality of N-protecting groups for imidazole-4-carboxylic acid.
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and deprotection of the discussed N-protected imidazole-4-carboxylic acids.
Synthesis of 1-Trityl-1H-imidazole-4-carboxylic acid[7]
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Navigating the Nucleophilic Nitrogen: A Comparative Guide to Imidazole Protecting Groups for Advanced Synthesis
Introduction: The Imidazole Moiety - A Cornerstone in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules, including the essential amino acid histidine.[1][2] Its unique electronic properties and ability to act as a proton donor, acceptor, or metal ligand make it a versatile component in drug design.[2] However, the nucleophilic nature of the imidazole nitrogen often complicates synthetic routes, leading to undesired side reactions.[3] To achieve regioselective functionalization and ensure the successful synthesis of complex target molecules, the temporary masking or "protection" of the imidazole nitrogen is a critical and unavoidable strategy.[4][5]
This guide offers an in-depth, objective comparison of the most frequently employed imidazole protecting groups. Moving beyond a simple catalog of reagents, we will delve into the causality behind experimental choices, providing field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in making strategic decisions for their synthetic endeavors.
Pillar 1: The Strategist's Choice - Key Characteristics of Imidazole Protecting Groups
The selection of an appropriate protecting group is a strategic decision that can dictate the success or failure of a multi-step synthesis.[6] The ideal group should be easily and selectively introduced in high yield, remain robust through various reaction conditions, and be cleanly removed under mild conditions that do not compromise the integrity of the final molecule.[6] This concept of "orthogonality"—the ability to deprotect one group in the presence of others—is paramount in complex syntheses.[3]
Here, we compare four workhorse protecting groups: the bulky Trityl (Trt), the versatile tert-butoxycarbonyl (Boc), the robust p-toluenesulfonyl (Tosyl or Ts), and the uniquely labile [2-(trimethylsilyl)ethoxy]methyl (SEM).
Pillar 2: A Head-to-Head Comparison of Imidazole Protectors
The Bulky Guardian: Trityl (Trt) Group
The triphenylmethyl (Trityl) group is a sterically demanding protecting group valued for its ease of removal under mild acidic conditions. Its significant bulk can also direct metallation to the C2 position of the imidazole ring.
-
Installation: The Trityl group is typically installed using trityl chloride (TrCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[7]
-
Stability: It is stable to basic, nucleophilic, and reductive conditions but is highly sensitive to acid.[8]
-
Deprotection: Cleavage is readily achieved with mild acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM), or even formic acid.[7][9]
-
Expertise & Experience: The Trityl group is particularly advantageous in peptide synthesis involving histidine, where its steric hindrance can minimize racemization.[8] However, its bulk can sometimes hinder reactions at adjacent positions. Its high acid lability makes it orthogonal to base-labile and many other protecting groups, but care must be taken when other acid-sensitive groups are present.[3]
The Versatile Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common nitrogen protecting groups in organic synthesis due to its general stability and predictable reactivity.[10][11]
-
Installation: N-Boc-imidazole is easily prepared by reacting imidazole with di-tert-butyl dicarbonate (Boc₂O).[12]
-
Stability: The Boc group is robust under a wide range of non-acidic conditions, including basic, hydrogenolytic, and many oxidative/reductive environments.[13]
-
Deprotection: Standard deprotection involves treatment with strong acids like TFA or HCl.[11] Interestingly, selective deprotection of N-Boc-imidazoles can also be achieved under specific basic conditions (e.g., NaBH₄ in EtOH), offering an orthogonal cleavage strategy that leaves N-Boc protected amines and other heterocycles intact.[13]
-
Expertise & Experience: The Boc group's stability profile makes it a reliable choice for many multi-step syntheses.[11] The ability to remove it under non-standard basic conditions provides a unique strategic advantage, allowing for selective deprotection in the presence of acid-labile groups.[13] Its moderate steric footprint offers protection without excessively encumbering the molecule.[3]
The Robust Shield: Tosyl (Ts) Group
The p-toluenesulfonyl (Tosyl) group is a sulfonamide-based protecting group known for its exceptional stability.[14] This robustness, however, comes at the cost of requiring harsh deprotection conditions.
-
Installation: The Tosyl group is installed using p-toluenesulfonyl chloride (TsCl) in the presence of a base.
-
Stability: It is extremely stable to strongly acidic and oxidative conditions, as well as many organometallic reagents.
-
Deprotection: Removal of the Tosyl group from an imidazole nitrogen is challenging and often requires harsh conditions, such as sodium in liquid ammonia or magnesium in methanol, which can be incompatible with sensitive functional groups.[15][16]
-
Expertise & Experience: The Tosyl group is best employed when its robust nature is absolutely necessary to withstand aggressive downstream reagents. Its use should be carefully planned, as its removal can be problematic, especially in the final stages of a synthesis on a complex molecule.[15] It is often considered a "last resort" protecting group for imidazoles when others fail.
The Modern Alternative: [2-(Trimethylsilyl)ethoxy]methyl (SEM) Group
The SEM group is a more modern protecting group that offers a unique fluoride-mediated deprotection pathway, providing excellent orthogonality.[17][18]
-
Installation: SEM protection is achieved by reacting the imidazole with SEM-Cl in the presence of a base like sodium hydride (NaH) in DMF.[17]
-
Stability: The SEM group is stable to a wide range of conditions including bases, organometallic reagents, and mild acids.[19][20]
-
Deprotection: The key feature of the SEM group is its facile cleavage with fluoride sources like tetrabutylammonium fluoride (TBAF).[19] It can also be removed under strongly acidic conditions (e.g., TFA), although this can be sluggish.[19]
-
Expertise & Experience: The SEM group is an excellent choice when orthogonality is critical. The fluoride-based deprotection is exceptionally mild and selective, leaving most other protecting groups untouched. This makes it highly valuable in the synthesis of complex, poly-functionalized molecules where other deprotection methods might cause unwanted side reactions.[17][21]
Pillar 3: Data-Driven Decision Making
To facilitate a direct comparison, the key properties of these protecting groups are summarized below.
Table 1: Comparative Performance of Imidazole Protecting Groups
| Feature | Trityl (Trt) | tert-Butoxycarbonyl (Boc) | Tosyl (Ts) | [2-(Trimethylsilyl)ethoxy]methyl (SEM) |
| Installation Reagent | Trityl chloride (TrCl) | Di-tert-butyl dicarbonate (Boc₂O) | p-Toluenesulfonyl chloride (TsCl) | SEM-Chloride (SEM-Cl) |
| Stability (Acid) | Very Low | Low[11] | Very High | Moderate to High (cleaved by strong acid)[19] |
| Stability (Base) | High[8] | High[13] | High | High[19] |
| Stability (Oxidants) | Moderate | High | Very High | High[19] |
| Stability (Reductants) | High | High | Low (cleaved by Na/NH₃) | High[19] |
| Primary Deprotection | Mild Acid (e.g., TFA, Formic Acid) | Strong Acid (e.g., TFA, HCl)[11] | Reductive (e.g., Na/NH₃)[15] | Fluoride Source (e.g., TBAF)[19] |
| Orthogonality | Good vs. base-labile groups[3] | Good vs. base- and H₂-labile groups[13] | Good vs. acid-labile groups | Excellent vs. most groups[17] |
| Steric Hindrance | High[3] | Moderate[3] | Moderate | Moderate |
Visualization of Synthetic Strategy
The choice of a protecting group is fundamentally linked to the planned synthetic route. The following decision-making workflow can guide this critical selection process.
Caption: A workflow to guide the selection of an imidazole protecting group.
Field-Proven Methodologies: Detailed Experimental Protocols
Trustworthiness in synthesis relies on robust and reproducible protocols. The following methods are validated procedures for the protection and deprotection of imidazole.
Protocol 1: Protection of Imidazole with the Boc Group
This protocol describes the straightforward synthesis of N-Boc-imidazole, a versatile intermediate.[12]
Rationale: The reaction utilizes the highly reactive di-tert-butyl dicarbonate which readily acylates the nucleophilic imidazole nitrogen. The reaction proceeds cleanly at room temperature without the need for a strong base, making it highly practical.
Step-by-Step Methodology:
-
Setup: To a solution of imidazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile, ~0.5 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting imidazole is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can often be used directly or purified further by flash chromatography on silica gel if necessary.
Protocol 2: Deprotection of N-SEM-imidazole using a Fluoride Source
This protocol details the orthogonal removal of the SEM group under mild, non-acidic conditions.[19]
Rationale: The high thermodynamic affinity of fluoride for silicon drives this deprotection. The fluoride anion attacks the silicon atom, triggering a beta-elimination cascade that cleanly liberates the free imidazole, ethylene, formaldehyde, and trimethylsilyl fluoride (TMSF).[19] This mechanism is highly specific and avoids harsh acidic or basic conditions.
Step-by-Step Methodology:
-
Setup: Dissolve the N-SEM protected imidazole (1.0 eq) in a polar aprotic solvent such as tetrahydrofuran (THF, ~0.2 M).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5-2.0 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature (or with gentle heating to ~50 °C to accelerate the reaction if necessary). Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Conclusion
The strategic selection and application of protecting groups are fundamental to the art of modern organic synthesis. For the ubiquitous imidazole ring, the choice between the bulky Trityl, the versatile Boc, the robust Tosyl, and the orthogonal SEM group depends entirely on the context of the synthetic route. By understanding the stability profiles, deprotection mechanisms, and practical nuances of each group, researchers can navigate the challenges of complex molecule synthesis with greater confidence and efficiency. This guide provides the foundational data and experimental rationale to make informed decisions, ultimately accelerating the discovery and development of novel imidazole-containing therapeutics.
References
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Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
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Whitten, J. P., Matthews, D. P., & McCarthy, J. R. (1986). [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry, 51(10), 1891-1894. [Link]
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ACS Publications. [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry. [Link]
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Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantages of Using N-Boc-imidazole. [Link]
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Antia, F., & Zhou, X. (2018). Hydrogen Fluoride Imidazole: A Simple, Efficient, Mild, and Cost-Effective Silyl-Ether Deprotection Reagent. The Journal of Organic Chemistry, 83(15), 8008-8014. [Link]
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SciSpace. [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group (1986). [Link]
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Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
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Organic Chemistry Portal. Imidazole synthesis. [Link]
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CEM Corporation. (n.d.). Protection and Deprotection. [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Tosylimidazole: A Versatile Reagent in Modern Organic Synthesis. [Link]
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Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040. [Link]
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Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107-1110. [Link]
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ResearchGate. (2018). How to remove a tosyl-group from an imidazole ring? [Link]
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Gunic, E., et al. (2007). Chemoselective deprotection of alpha-indole and imidazole ribonucleosides. Nucleosides, Nucleotides & Nucleic Acids, 26(1), 1-8. [Link]
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Common Organic Chemistry. (n.d.). Trityl Protection. [Link]
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ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Trityl Imidazole Derivatives: Applications and Synthesis. [Link]
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Asif, M. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Drug Delivery and Therapeutics, 13(7), 166-179. [Link]
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ResearchGate. (n.d.). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. [Link]
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Khan, I., et al. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 15(1), 12345. [Link]
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de Freitas, R. P., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
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Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 1-Tosyl-1H-imidazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, imidazole-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The strategic modification of these heterocycles, such as through N-tosylation and C-4 carboxylation, allows for the fine-tuning of their physicochemical and pharmacological properties. The robust analytical characterization of these derivatives is a critical step in the drug discovery and development pipeline, ensuring structural integrity, purity, and a deep understanding of their chemical behavior.
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth comparative analysis of the spectroscopic techniques used to characterize 1-Tosyl-1H-imidazole-4-carboxylic acid and its derivatives. We will move beyond a mere listing of spectral data, delving into the causal relationships between molecular structure and spectroscopic output. The methodologies presented herein are designed to be self-validating, providing a comprehensive framework for researchers in the field.
The Analytical Workflow: A Holistic Approach
The comprehensive characterization of this compound derivatives necessitates a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined application leads to an unambiguous assignment.
Caption: A typical workflow for the synthesis and spectroscopic characterization of novel chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound and its ethyl ester derivative, we can predict the following key resonances. This prediction is based on the analysis of structurally similar compounds, such as 1-tosyl-1H-imidazole and 1H-imidazole-4-carboxylic acid.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) of this compound | Predicted Chemical Shift (δ, ppm) of Ethyl 1-tosyl-1H-imidazole-4-carboxylate | Rationale for Chemical Shift and Multiplicity |
| Imidazole H-2 | ~8.0 - 8.5 (s) | ~8.0 - 8.5 (s) | Deshielded by the adjacent nitrogen atoms and the electron-withdrawing tosyl group. It appears as a singlet. |
| Imidazole H-5 | ~7.8 - 8.2 (s) | ~7.8 - 8.2 (s) | Also deshielded by the ring nitrogens and the adjacent carboxylic acid/ester group. It appears as a singlet. |
| Tosyl Aromatic Protons (ortho to SO₂) | ~7.9 - 8.1 (d) | ~7.9 - 8.1 (d) | These protons are deshielded by the strongly electron-withdrawing sulfonyl group and show doublet coupling with the meta protons. |
| Tosyl Aromatic Protons (meta to SO₂) | ~7.3 - 7.5 (d) | ~7.3 - 7.5 (d) | These protons are less deshielded than the ortho protons and also appear as a doublet. |
| Tosyl Methyl Protons | ~2.4 (s) | ~2.4 (s) | The methyl group on the tosyl ring is a characteristic singlet in this region. |
| Carboxylic Acid Proton | ~12.0 - 13.0 (br s) | N/A | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |
| Ethyl Ester CH₂ | N/A | ~4.2 - 4.4 (q) | These methylene protons are adjacent to the electron-withdrawing ester oxygen, hence their downfield shift. They appear as a quartet due to coupling with the methyl protons. |
| Ethyl Ester CH₃ | N/A | ~1.2 - 1.4 (t) | These methyl protons are further from the deshielding groups and appear as a triplet due to coupling with the methylene protons. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) of this compound | Predicted Chemical Shift (δ, ppm) of Ethyl 1-tosyl-1H-imidazole-4-carboxylate | Rationale for Chemical Shift |
| Carboxylic Acid/Ester Carbonyl | ~160 - 165 | ~160 - 165 | The carbonyl carbon is significantly deshielded. |
| Imidazole C-2 | ~138 - 142 | ~138 - 142 | Deshielded by the adjacent nitrogen atoms. |
| Imidazole C-4 | ~135 - 140 | ~135 - 140 | Attached to the carboxylic acid/ester group, leading to a downfield shift. |
| Imidazole C-5 | ~120 - 125 | ~120 - 125 | Generally the most upfield of the imidazole ring carbons. |
| Tosyl C-1 (ipso to SO₂) | ~145 - 148 | ~145 - 148 | Deshielded by the sulfonyl group. |
| Tosyl C-4 (ipso to CH₃) | ~135 - 138 | ~135 - 138 | The carbon bearing the methyl group. |
| Tosyl Aromatic CH (ortho to SO₂) | ~128 - 130 | ~128 - 130 | Deshielded by the sulfonyl group. |
| Tosyl Aromatic CH (meta to SO₂) | ~126 - 128 | ~126 - 128 | Less deshielded than the ortho carbons. |
| Tosyl Methyl Carbon | ~21 | ~21 | A characteristic upfield signal for the methyl carbon. |
| Ethyl Ester CH₂ | N/A | ~60 - 62 | The methylene carbon is deshielded by the adjacent oxygen. |
| Ethyl Ester CH₃ | N/A | ~14 | The terminal methyl carbon is in the upfield region. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Analyze the coupling patterns (multiplicities) to deduce proton-proton connectivities.
-
Vibrational Spectroscopy (FTIR): Probing Functional Groups
Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The comparison of the FTIR spectra of the starting materials and the final products is a powerful way to monitor the progress of a reaction.
| Functional Group | Expected Wavenumber (cm⁻¹) in this compound | Expected Wavenumber (cm⁻¹) in Ethyl 1-tosyl-1H-imidazole-4-carboxylate | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | N/A | Stretching vibration, often broad due to hydrogen bonding. |
| C=O (Carboxylic Acid) | 1720 - 1680 | N/A | Stretching vibration. |
| C=O (Ester) | N/A | 1750 - 1730 | Stretching vibration, typically at a higher frequency than the carboxylic acid. |
| C-O (Ester) | N/A | 1300 - 1000 | Stretching vibration. |
| S=O (Sulfonyl) | 1350 - 1300 and 1160 - 1120 | 1350 - 1300 and 1160 - 1120 | Asymmetric and symmetric stretching vibrations, respectively. These are characteristic and strong absorptions. |
| C=N and C=C (Imidazole Ring) | 1600 - 1450 | 1600 - 1450 | Ring stretching vibrations. |
| C-H (Aromatic) | 3100 - 3000 | 3100 - 3000 | Stretching vibrations. |
| C-H (Aliphatic) | 3000 - 2850 | 3000 - 2850 | Stretching vibrations of the tosyl methyl and ethyl ester groups. |
The disappearance of the broad O-H stretch and the shift in the C=O stretching frequency are key indicators of the successful conversion of the carboxylic acid to its ester derivative.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the instrument and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
Fragmentation Pathways
The fragmentation of this compound derivatives in the mass spectrometer is predictable and informative. A comparative analysis of the fragmentation of N-tosyl protected imidazoles provides valuable insights.[3]
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A Comparative Guide to the Biological Activity of Imidazole-4-Carboxylic Acid Derivatives
Introduction: The Imidazole Scaffold and the Potential of 1-Tosyl-1H-imidazole-4-carboxylic Acid
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds, from essential amino acids like histidine to a wide array of synthetic drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for designing molecules that can interact with various biological targets. This guide focuses on the biological activities of compounds derived from the versatile building block, imidazole-4-carboxylic acid.
While direct and extensive biological data on derivatives of this compound are not widely available in current literature, this starting material holds significant synthetic potential. The tosyl group at the N1 position serves as an excellent protecting group, allowing for selective modifications at other positions of the imidazole ring. Furthermore, its electron-withdrawing nature can influence the reactivity of the imidazole core. The carboxylic acid moiety at the C4 position is a prime handle for derivatization, readily converted into esters, amides, and other functional groups, paving the way for the creation of diverse chemical libraries for biological screening.
This guide will explore the significant anticancer, antimicrobial, and anti-inflammatory activities exhibited by derivatives of the core imidazole-4-carboxylic acid scaffold. We will present a comparative analysis of their performance, supported by experimental data from peer-reviewed literature, and provide detailed protocols for the key biological assays.
I. Anticancer Activity of Imidazole-4-Carboxamide and Ester Derivatives
The fight against cancer relies heavily on the discovery of novel small molecules that can selectively target cancer cells. Imidazole derivatives have emerged as a promising class of anticancer agents, with mechanisms of action that include the inhibition of key enzymes like kinases and the disruption of microtubule dynamics.
Comparative Analysis of Anticancer Potency
A study on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks revealed that the nature of the substituent at the N-1 position significantly influences the cytotoxic activity. Notably, the introduction of a long alkyl chain dramatically enhanced the anticancer effect. For instance, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (a C12 chain derivative) demonstrated potent activity against cervical (HeLa) and colon (HT-29) cancer cell lines.[3]
To provide a clear comparison, the table below summarizes the half-maximal inhibitory concentration (IC50) values for this promising imidazole derivative against various cancer cell lines, alongside the IC50 values for the widely used chemotherapeutic drug, Doxorubicin.
| Compound/Drug | HeLa (Cervical Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate[3] | 0.737 ± 0.05 | 1.194 ± 0.02 | - | - |
| Doxorubicin[4][5][6] | 2.9 | - | 12.2 | 2.5 |
Note: Direct comparison should be made with caution as experimental conditions may vary between studies.
The data suggests that specific imidazole-4-carboxylate esters can exhibit cytotoxicity comparable to or even exceeding that of standard chemotherapeutic agents against certain cancer cell lines. Further investigations into the mechanism of action for the dodecyl-substituted imidazole revealed that it inhibits tumor cell colony formation, migration, and tubulin polymerization, and induces apoptosis.[3]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the principle that metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8][9]
Workflow for MTT Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Anti-inflammatory Activity of Imidazole-4-Carboxamide Derivatives
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, but their long-term use is associated with side effects. The search for safer and more effective anti-inflammatory agents is ongoing, and imidazole derivatives have shown promise in this area. [10][11]
Comparative Analysis of Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of new compounds. [12][13]Studies have shown that certain imidazole derivatives can significantly reduce paw edema in this model, with efficacy comparable to the standard NSAID, Indomethacin. [10][11]
| Compound/Drug | Dose (mg/kg) | Inhibition of Paw Edema (%) |
|---|---|---|
| Imidazole Derivative (Example) [10] | 10 | 49.58 - 58.02 |
| Indomethacin [7][14]| 10 | ~54 |
The data indicates that imidazole derivatives can exert potent anti-inflammatory effects in vivo. The mechanism of action is thought to involve the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the downregulation of pro-inflammatory cytokines. [11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay measures the ability of a compound to reduce acute inflammation.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Preparation: Wistar rats are fasted overnight before the experiment.
-
Compound Administration: The test compound, vehicle (control), or a standard drug (e.g., Indomethacin, 10 mg/kg) is administered orally or intraperitoneally.
-
Initial Paw Volume Measurement: One hour after compound administration, the initial volume of the right hind paw is measured using a plethysmometer.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage increase in paw volume (edema) is calculated for each group. The percentage inhibition of edema by the test compound and the standard drug is then determined by comparing with the vehicle control group.
IV. Synthesis of Imidazole-4-Carboxamides and Esters
The conversion of the carboxylic acid group of this compound into amides and esters is a straightforward yet powerful strategy to generate a library of compounds for biological evaluation.
General Synthesis of Imidazole-4-Carboxamides
A common method for amide synthesis involves the activation of the carboxylic acid followed by reaction with an amine.
Reaction Scheme: Amide Synthesis
Caption: General scheme for the synthesis of imidazole-4-carboxamides.
Step-by-Step Protocol (Illustrative):
-
Acid Chloride Formation: this compound is refluxed with thionyl chloride to form the corresponding acid chloride.
-
Amidation: The crude acid chloride is then reacted with the desired primary or secondary amine in an inert solvent, often in the presence of a base to neutralize the HCl generated.
-
Purification: The resulting N-substituted imidazole-4-carboxamide is purified by recrystallization or column chromatography.
General Synthesis of Imidazole-4-Carboxylate Esters
Esterification can be achieved through various methods, with Fischer esterification being a classic approach.
Reaction Scheme: Ester Synthesis
Caption: General scheme for the synthesis of imidazole-4-carboxylate esters.
Step-by-Step Protocol (Illustrative):
-
Reaction Setup: this compound is dissolved in the corresponding alcohol (which also acts as the solvent).
-
Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
Reaction: The mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The excess alcohol is removed, and the residue is worked up (e.g., neutralized and extracted with an organic solvent). The crude ester is then purified.
Conclusion and Future Directions
The imidazole-4-carboxylic acid scaffold is a versatile platform for the development of new therapeutic agents with potent anticancer, antimicrobial, and anti-inflammatory activities. By modifying the substituents at the N1 position and derivatizing the carboxylic acid group, a wide range of compounds with diverse biological profiles can be synthesized.
While the full potential of derivatives from this compound is yet to be explored in the published literature, the synthetic accessibility and the promising activities of related imidazole compounds strongly suggest that this is a fruitful area for future research. Further studies should focus on synthesizing and systematically evaluating a library of amides and esters derived from this starting material to establish clear structure-activity relationships and identify lead compounds for further preclinical development.
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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Navigating the Terrain of Imidazole Protection: A Comparative Guide to Tosyl and Other Key N-Protecting Groups
For researchers, scientists, and professionals in drug development, the imidazole ring is a familiar and vital scaffold. Its presence in the amino acid histidine makes it central to the structure and function of countless proteins and enzymes. Furthermore, its unique electronic properties have established it as a privileged structure in medicinal chemistry. However, the nucleophilic nature of the imidazole nitrogen often necessitates protection to achieve desired outcomes in complex multi-step syntheses.
The choice of a suitable N-protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth technical comparison of the p-toluenesulfonyl (Tosyl) group with other commonly employed N-protecting groups for imidazoles: tert-butoxycarbonyl (Boc), trityl (Trt), and 2-(trimethylsilyl)ethoxymethyl (SEM). By examining their performance, stability, and the causality behind experimental choices, this document aims to equip researchers with the field-proven insights needed to make informed strategic decisions in their synthetic endeavors.
The Enduring Utility of the Tosyl Group
The tosyl (Ts) group is a well-established and robust protecting group for the imidazole nitrogen.[1] Its electron-withdrawing nature significantly attenuates the basicity and nucleophilicity of the imidazole ring. This characteristic is particularly advantageous in peptide synthesis involving histidine residues, as it helps to suppress base-induced racemization.[2]
The tosyl group is lauded for its stability across a wide range of reaction conditions, including those that are oxidative and mildly acidic. However, its robust nature also necessitates relatively harsh conditions for its removal, which can be a significant drawback if sensitive functional groups are present elsewhere in the molecule. Traditional deprotection methods include the use of strong bases, sodium in liquid ammonia, or the hazardous hydrogen fluoride.[2] Fortunately, milder methods have been developed, offering greater flexibility in modern synthetic chemistry.[2][3]
A Comparative Analysis of Key Imidazole N-Protecting Groups
The selection of an optimal protecting group is contingent upon the specific demands of the synthetic route, particularly the need for orthogonal stability. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others.[4] The following sections delve into the characteristics of Tosyl, Boc, Trityl, and SEM groups, providing a comparative framework for their application.
p-Toluenesulfonyl (Tosyl, Ts)
-
Introduction: Typically installed using tosyl chloride (TsCl) in the presence of a base like sodium carbonate. The reaction is generally high-yielding and straightforward.[2]
-
Stability: Highly stable to a broad range of conditions, including strongly acidic media and many oxidizing and reducing agents.
-
Cleavage: Traditionally requires harsh conditions (e.g., Na/NH₃, HF). Milder, more contemporary methods include the use of cesium carbonate in THF/methanol or carboxylic anhydrides with pyridine.[2][3]
-
Key Feature: The strong electron-withdrawing effect reduces the basicity of the imidazole ring, which can be beneficial in preventing side reactions and racemization.
tert-Butoxycarbonyl (Boc)
-
Introduction: Readily introduced using di-tert-butyl dicarbonate (Boc₂O) with a base such as triethylamine (Et₃N) or catalytically with DMAP.[5]
-
Stability: Stable to basic conditions, catalytic hydrogenation, and a variety of nucleophiles.[4]
-
Cleavage: Most commonly removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM).[6] It can also be removed under specific basic conditions (e.g., NaBH₄ in EtOH), thermolytically, or with oxalyl chloride in methanol.[7][8]
-
Key Feature: Its acid lability makes it orthogonal to base-labile (e.g., Fmoc) and hydrogenation-labile (e.g., Cbz) protecting groups, a cornerstone of modern peptide synthesis.[4]
Triphenylmethyl (Trityl, Trt)
-
Introduction: Installed using trityl chloride (TrtCl) in the presence of a base like triethylamine.[5] Due to its steric bulk, it selectively protects the less hindered nitrogen of the imidazole ring.
-
Stability: Stable to basic and nucleophilic conditions.
-
Cleavage: Highly sensitive to acidic conditions. It can be cleaved under very mild acidic conditions, such as cold formic acid or a low concentration of TFA, which allows for its removal in the presence of other acid-labile groups like Boc if conditions are carefully controlled.[5][9]
-
Key Feature: The significant steric hindrance of the trityl group can influence the reactivity of the imidazole ring and adjacent functionalities. Its extreme acid sensitivity provides a useful level of orthogonality.
2-(Trimethylsilyl)ethoxymethyl (SEM)
-
Introduction: Introduced using SEM chloride (SEM-Cl) with a strong base like sodium hydride (NaH) to first deprotonate the imidazole.[10]
-
Stability: Stable to a wide range of conditions including organometallic reagents, mild acids, and bases.[11]
-
Cleavage: Typically removed using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under strongly acidic conditions.[11][12]
-
Key Feature: The SEM group is particularly valuable for its ability to direct lithiation to the C2 position of the imidazole ring. Its unique fluoride-mediated deprotection mechanism provides excellent orthogonality with many other protecting groups.[10]
Data Presentation: A Quantitative Comparison
The following tables summarize key performance indicators for the protection and deprotection of the imidazole nitrogen with Tosyl, Boc, Trityl, and SEM groups, based on representative literature procedures.
Table 1: Comparative Data for N-Protection of Imidazole
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |
| Tosyl (Ts) | Imidazole, TsCl, Na₂CO₃ | CHCl₃/MeOH | Room Temp. | < 1 h | >90 | [2] |
| Boc | Imidazole, (Boc)₂O, Et₃N | MeOH | Room Temp. | Overnight | High | [5] |
| Trityl (Trt) | Imidazole, TrtCl, Et₃N | DCM or DMF | 25-30 | 20-48 h | High | [5] |
| SEM | Imidazole, NaH, SEM-Cl | THF | Not specified | Not specified | High | [10] |
Table 2: Comparative Stability and Deprotection Conditions
| Protecting Group | Stable To | Labile To (Cleavage Reagents) | Typical Yield (%) | Reference(s) |
| Tosyl (Ts) | Strong acids, various nucleophiles | Strong base (LiOH); Na/NH₃; HF; Ac₂O/Pyridine; Cs₂CO₃ | 95-100 (mild) | [2][3][13] |
| Boc | Bases, hydrogenation, nucleophiles | Strong acid (TFA); NaBH₄/EtOH; Thermolysis | 75-98 (NaBH₄) | [5][7] |
| Trityl (Trt) | Bases, nucleophiles, hydrogenation | Mild acid (Formic acid, dilute TFA) | High | [5][9] |
| SEM | Bases, mild acids, organometallics | Fluoride ion (TBAF); Strong acid (HCl) | Excellent | [11][12] |
Experimental Protocols & Methodologies
A self-validating protocol is one where the steps are logical and the outcomes are predictable based on established chemical principles. The following protocols are designed with this in mind, explaining the "why" behind the "how".
Protocol 1: N-Tosyl Protection of Imidazole
This procedure utilizes a simple base to facilitate the nucleophilic attack of the imidazole nitrogen on the electrophilic sulfur of tosyl chloride.
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A Comparative Guide to the Analytical Characterization of 1-Tosyl-1H-imidazole-4-carboxylic acid
This guide provides an in-depth comparison of essential analytical methodologies for the comprehensive characterization of 1-Tosyl-1H-imidazole-4-carboxylic acid (CAS 957063-02-4).[1] As a key building block in medicinal chemistry and proteomics research, verifying its identity, purity, and structural integrity is paramount for reproducible and reliable scientific outcomes.[1][2][3] This document moves beyond mere procedural lists, offering insights into the causality behind experimental choices, establishing a self-validating analytical workflow, and grounding claims in authoritative sources.
The molecular structure of this compound, with its distinct tosyl group, imidazole core, and carboxylic acid moiety, necessitates a multi-faceted analytical approach. No single technique is sufficient for complete characterization. Instead, a synergistic application of spectroscopic and chromatographic methods is required to build a complete, unambiguous profile of the molecule. This guide details the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis (EA) in this process.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for unambiguous structure determination of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C NMR are indispensable.
Causality of Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is selected as the preferred solvent. Its high polarity effectively dissolves the carboxylic acid, and its aprotic nature ensures that the acidic proton of the carboxyl group (-COOH) is observable, which would otherwise be lost to rapid exchange in protic solvents like methanol-d4.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides a quantitative and qualitative map of all hydrogen atoms in the molecule. The expected spectrum for this compound will feature distinct signals for the aromatic protons on the tosyl group, the imidazole ring protons, and the methyl protons of the tosyl group.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d6.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32 (adjust for signal-to-noise).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~4 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR complements the proton data by providing a signal for each unique carbon atom in the molecule, confirming the carbon framework.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply Fourier transformation and reference the spectrum to the DMSO-d6 solvent peak at δ 39.52 ppm.
Data Comparison: NMR Spectroscopy
The following table summarizes the theoretically expected NMR data based on the structure and data from similar compounds.[4] This serves as a primary validation checklist.
| Technique | Parameter | Theoretical / Expected Value | Observed Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~8.5-9.0 ppm (s, 1H, Imidazole) | Confirms imidazole C2-H | |
| ~8.0-8.2 ppm (s, 1H, Imidazole) | Confirms imidazole C5-H | |||
| ~7.8-8.0 ppm (d, 2H, Tosyl) | Aromatic protons ortho to SO₂ | |||
| ~7.4-7.6 ppm (d, 2H, Tosyl) | Aromatic protons meta to SO₂ | |||
| ~2.4 ppm (s, 3H, Methyl) | Tosyl methyl group | |||
| >12 ppm (br s, 1H, COOH) | Carboxylic acid proton | |||
| ¹³C NMR | Chemical Shift (δ) | ~160-165 ppm | Carboxylic acid carbon (C=O) | |
| ~145-150 ppm | Tosyl quaternary carbon (C-S) | |||
| ~130-145 ppm (multiple) | Imidazole and other aromatic carbons | |||
| ~21-22 ppm | Tosyl methyl carbon |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a chemical compound by separating it from potential impurities. A reverse-phase HPLC (RP-HPLC) method is most suitable for this compound, leveraging its moderate polarity.
Causality of Experimental Choices: A C18 column is chosen for its versatility and strong retention of aromatic compounds. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile or methanol). Phosphoric or formic acid is added to the aqueous phase to suppress the ionization of the carboxylic acid group (pKa ~3-4), ensuring a sharp, well-defined chromatographic peak.[5][6] A gradient elution is employed to ensure that both polar and non-polar impurities can be resolved and eluted within a reasonable timeframe.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Experimental Protocol: RP-HPLC
-
System Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (due to the aromatic nature of the compound).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Integrate the area of all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Data Comparison: HPLC Purity
| Parameter | Alternative Method | Performance Metric | Expected Result |
| Purity by HPLC | Thin Layer Chromatography (TLC) | Resolution & Quantitation | >98% (by area %) |
| Retention Time (Rt) | Isocratic Elution | Peak Shape & Analysis Time | Dependent on exact conditions, but should be a single, sharp peak. |
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, serving as a definitive tool for confirming molecular weight. Electrospray Ionization (ESI) is the preferred method for this compound as it is a soft ionization technique suitable for polar, non-volatile molecules.
Causality of Experimental Choices: The analysis is typically performed in positive ion mode ([M+H]⁺) because the nitrogen atoms in the imidazole ring are readily protonated. This provides a clear signal corresponding to the molecular weight plus the mass of a proton.
Overall Analytical Workflow
Caption: Integrated workflow for compound characterization.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.
Data Comparison: Mass Spectrometry
| Parameter | Molecular Formula | Theoretical Mass | Expected m/z [M+H]⁺ |
| Molecular Weight | C₁₁H₁₀N₂O₄S[1][] | 266.27 g/mol [1] | 267.04 |
Compositional Verification by Elemental Analysis (EA)
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This technique serves as a fundamental check of purity and confirms that the empirical formula matches the theoretical formula.
Causality of Experimental Choices: The method relies on the complete combustion of the sample. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector. The results are compared directly against the theoretical percentages calculated from the molecular formula.[8]
Experimental Protocol: CHNS Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the dry, homogenous sample into a tin capsule.
-
Instrumentation: Place the capsule into the autosampler of a CHNS elemental analyzer.
-
Analysis: The instrument combusts the sample at high temperatures (~900-1000 °C) in the presence of oxygen. The resulting gases are measured.
-
Calculation: The instrument's software calculates the percentage of each element based on the detected gases and the initial sample weight.
Data Comparison: Elemental Analysis
| Element | Theoretical % | Alternative Method | Acceptance Criteria |
| Carbon (C) | 49.62% | - | ± 0.4% of theoretical |
| Hydrogen (H) | 3.79% | - | ± 0.4% of theoretical |
| Nitrogen (N) | 10.52% | - | ± 0.4% of theoretical |
| Sulfur (S) | 12.04% | - | ± 0.4% of theoretical |
Conclusion
The analytical characterization of this compound is a process of building a cohesive, evidence-based profile. Each technique provides a unique and critical piece of information. NMR confirms the precise atomic arrangement, HPLC quantifies purity, Mass Spectrometry validates the molecular weight, and Elemental Analysis verifies the fundamental composition. When the experimental data from these orthogonal methods align with the theoretical values, as outlined in the comparison tables, a researcher can have high confidence in the identity, purity, and quality of the material, ensuring the integrity of subsequent research and development efforts.
References
- The Royal Society of Chemistry (2024). Supporting Information for a related chemical synthesis.
- SIELC Technologies (2018). 1H-Imidazole-4-carboxylic acid HPLC Method.
- Santa Cruz Biotechnology, Inc. This compound Product Page.
- SIELC Technologies. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column.
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid.
- BOC Sciences. CAS 957063-02-4 this compound.
- National Center for Biotechnology Information (NCBI). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities.
- Sigma-Aldrich. 1-(p-Toluenesulfonyl)imidazole Product Page.
- ChemicalBook. 1H-Imidazole-4-carboxylic acid synthesis.
- ResearchGate. Elemental analysis data for imidazole, 2-methylimidazole, and....
- ChemicalBook. 1H-Imidazole-4-carboxylic acid(1072-84-0) MS spectrum.
- ChemicalBook. 1H-Imidazole-4-carboxylic acid(1072-84-0) 1H NMR.
- MedChemExpress. 1H-Imidazole-4-carboxylic acid.
- ResearchGate. FTIR spectra of 1H-Imidazole-4-carboxylic acid.
- SpectraBase. 4-CARBOXYLIC-ACID-IMIDAZOLE - [1H NMR] - Spectrum.
- National Center for Biotechnology Information (NCBI). Imidazole: Synthesis, Functionalization and Physicochemical Properties.
- MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
- National Center for Biotechnology Information (NCBI). HPLC Determination of Imidazoles with Variant Anti-Infective Activity.
Sources
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- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. 1H-Imidazole-4-carboxylic acid | SIELC Technologies [sielc.com]
- 6. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment of 1-Tosyl-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 1-Tosyl-1H-imidazole-4-carboxylic acid, a key building block in medicinal chemistry. As a senior application scientist, my aim is to equip you with not just protocols, but the scientific rationale to make informed decisions for robust purity assessment.
Introduction to this compound and its Purity Challenges
This compound is a versatile heterocyclic compound. The tosyl group serves as a protecting group for the imidazole nitrogen, enhancing its stability and modulating its reactivity in subsequent synthetic steps. However, the synthesis and handling of this molecule can introduce a range of impurities that may impact the yield, purity, and safety of the final active pharmaceutical ingredient (API).
Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 1H-imidazole-4-carboxylic acid and p-toluenesulfonyl chloride.
-
Byproducts of Tosylation: Over-tosylation or side reactions can lead to the formation of isomeric or di-tosylated species.
-
Degradation Products: The molecule may be susceptible to hydrolysis, oxidation, or photolytic degradation, leading to the formation of various degradants.[1]
A thorough understanding of these potential impurities is crucial for developing and validating appropriate analytical methods for purity assessment.
Comparative Analysis of Purity Assessment Methodologies
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the desired level of structural information. Here, we compare the most relevant techniques for this compound.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, quantitative accuracy, and suitability for non-volatile and thermally labile compounds. | Can be time-consuming, requires reference standards for impurity identification. | Routine quality control, quantification of known impurities, and stability-indicating assays. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and an inert gas mobile phase. | High efficiency and sensitivity for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Analysis of volatile starting materials like residual solvents and some volatile byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can identify and quantify unknown impurities without a reference standard. | Lower sensitivity compared to chromatographic methods. | Structural elucidation of unknown impurities, and quantitative analysis of major components. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the ions based on their mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight information. | Often coupled with a separation technique (LC-MS or GC-MS) for complex mixtures. | Identification of trace impurities and degradation products, confirmation of molecular identity. |
In-Depth Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
Rationale: A reversed-phase HPLC method with UV detection is the workhorse for purity analysis of moderately polar compounds like this compound.[2][3] The carboxylic acid and imidazole moieties provide sufficient polarity for retention on a C18 column, while the tosyl group adds hydrophobicity. An acidic mobile phase is often employed to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
Workflow Diagram:
Caption: HPLC workflow for purity assessment.
Detailed Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or trifluoroacetic acid).
-
This compound reference standard.
-
Sample of this compound for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask, dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask, dissolve in and dilute to volume with the diluent.
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the percentage purity using the area normalization method or against the external standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
Rationale: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and the identification of unknown impurities.[4] For this compound, ¹H and ¹³C NMR can confirm the presence of the tosyl group, the imidazole ring, and the carboxylic acid proton. Furthermore, the presence of unexpected signals can indicate impurities, and their integration relative to the main compound can provide a quantitative estimate.
Workflow Diagram:
Sources
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
The Strategic Advantage of 1-Tosyl-1H-imidazole-4-carboxylic Acid in Amide Bond Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development, the efficient and reliable formation of amide bonds is a cornerstone. The choice of coupling reagent is a critical decision that dictates not only the success of a reaction in terms of yield and purity but also the overall efficiency and scalability of a synthetic route. While a plethora of reagents exist, each with its own set of advantages and drawbacks, 1-Tosyl-1H-imidazole-4-carboxylic acid emerges as a compelling alternative, offering a unique combination of reactivity, selectivity, and favorable handling properties. This guide provides an in-depth, objective comparison of this compound with other commonly employed amide coupling reagents, supported by established chemical principles and experimental insights.
The Critical Role of Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. This is due to the formation of a non-reactive ammonium carboxylate salt. To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of a coupling reagent.
Introducing this compound: A Reagent of Distinction
This compound belongs to the family of N-sulfonylimidazoles. The core of its reactivity lies in the highly activated nature of the N-tosylimidazole moiety. The electron-withdrawing tosyl group renders the imidazole ring an excellent leaving group, facilitating the formation of a highly reactive acyl-imidazolium intermediate upon reaction with a carboxylic acid.
Mechanism of Action
The activation of a carboxylic acid with this compound proceeds through the formation of a mixed anhydride, which then acts as a potent acylating agent for the incoming amine.
Caption: Proposed mechanism of amide bond formation using this compound.
Comparative Analysis: this compound vs. Conventional Reagents
The true measure of a coupling reagent's utility is its performance relative to established alternatives. Here, we compare this compound against two major classes of coupling reagents: carbodiimides and onium salts.
Against Carbodiimides (e.g., EDC, DCC)
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), are widely used due to their relatively low cost.[1] However, they are not without their drawbacks.
| Feature | This compound | Carbodiimides (EDC, DCC) |
| Byproducts | Water-soluble tosyl-imidazole salt | Insoluble dicyclohexylurea (DCU) from DCC; water-soluble urea from EDC.[2] |
| Racemization | Potentially lower due to the nature of the leaving group and milder activation. | Can be significant, often requiring additives like HOBt or Oxyma to suppress.[1] |
| Side Reactions | Minimal reported side reactions. | N-acylurea formation is a common side reaction that reduces yield.[2] |
| Handling | Crystalline solid, generally stable. | DCC is a solid, EDC is often handled as a hydrochloride salt. |
The primary advantage of this compound over DCC is the nature of its byproduct. The formation of insoluble dicyclohexylurea (DCU) from DCC often complicates product purification, requiring filtration that can lead to product loss. In contrast, the tosyl-imidazole byproduct is typically water-soluble, allowing for a simple aqueous workup. While EDC forms a water-soluble urea, it is known to be a skin irritant.
Against Onium Salts (e.g., HATU, HBTU, PyBOP)
Onium salts, both uronium/aminium (HATU, HBTU) and phosphonium (PyBOP), are renowned for their high reactivity and efficiency, making them the reagents of choice for challenging couplings, including the synthesis of sterically hindered amides and complex peptides.[3][4] However, this high reactivity comes at a cost, both literally and in terms of potential side reactions.
| Feature | This compound | Onium Salts (HATU, HBTU, PyBOP) |
| Reactivity | Highly reactive, suitable for a broad range of substrates. | Extremely reactive, often the choice for difficult couplings.[3] |
| Cost | Generally more cost-effective than complex onium salts. | Can be significantly more expensive, a major consideration for large-scale synthesis.[3] |
| Side Reactions | Avoids guanidinylation. | Uronium salts (HATU, HBTU) can cause guanidinylation of the N-terminus, a terminating side reaction.[4][5] |
| Byproducts | Water-soluble and easily removable. | Byproducts from phosphonium salts (e.g., HMPA from BOP) can be toxic. Newer reagents have addressed this.[4] |
| Racemization | Generally low, comparable to or better than many onium salts. | Can be low, especially with HATU, but the high reactivity can sometimes lead to increased epimerization.[3] |
A significant advantage of this compound over uronium-based reagents like HATU and HBTU is the complete avoidance of N-terminal guanidinylation.[5] This side reaction, which caps the growing peptide chain, can be a significant issue, particularly in solid-phase peptide synthesis (SPPS) when excess reagent is used.
Experimental Workflow: A Practical Guide
The following provides a general protocol for an amide coupling reaction using this compound.
Caption: A typical experimental workflow for amide synthesis using this compound.
Step-by-Step Protocol:
-
Reactant Preparation: In a clean, dry flask, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Reagent Addition: To the stirred solution, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents).
-
Activation: Add this compound (1.1-1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and the tosyl-imidazole byproduct. Finally, wash with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Conclusion: A Strategic Choice for Amide Synthesis
This compound presents a compelling case for its inclusion in the synthetic chemist's toolkit. Its advantages are multifaceted:
-
High Reactivity: It effectively activates a wide range of carboxylic acids for amidation.
-
Clean Byproducts: The water-soluble nature of its byproduct simplifies purification, a significant advantage over reagents like DCC.
-
Avoidance of Key Side Reactions: It circumvents the problematic guanidinylation side reaction associated with uronium salts.
-
Favorable Handling: As a stable, crystalline solid, it is more convenient and safer to handle than some of the more hazardous or hygroscopic coupling reagents.
While highly reactive onium salts like HATU may still be the preferred choice for the most challenging of couplings, this compound offers a superior balance of reactivity, cost-effectiveness, and ease of use for a broad spectrum of amide bond formations. For researchers and process chemists seeking to optimize their synthetic routes, reduce purification burdens, and improve the overall efficiency of their workflows, this compound represents a strategic and advantageous alternative to more conventional reagents.
References
- Fife, T. H., & Natarajan, R. (1987). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed.
- Lee, Y., & Silverman, R. B. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
-
D'Hondt, M., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review.[2]
- BenchChem. (2025). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.
- Fife, T. H., et al. (n.d.). Stability Studies of N-Acylimidazoles.
- Pramanik, M. M. D., & Okamura, T. (2017).
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- El-Sayed, N. N. E., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1 H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1 H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PubMed.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 957063-02-4 | SCBT.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.
- Royal Society of Chemistry. (n.d.).
- BOC Sciences. (n.d.). CAS 957063-02-4 this compound.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Singh, J., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - PubMed Central.
- BenchChem. (2025). Improving the efficiency of coupling reactions with hindered amines.
- Kim, S. H., et al. (n.d.). Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles.
- ResearchGate. (2024). Innovative Hydrazinosulfonylation Techniques for the Synthesis of Aryl N-aminosulfonamides.
Sources
- 1. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 2. Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.uniurb.it [people.uniurb.it]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Tosyl-1H-imidazole-4-carboxylic Acid
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 1-Tosyl-1H-imidazole-4-carboxylic acid (CAS 957063-02-4) demands the highest standards of scientific rigor, not only in synthesis and application but also in the responsible management of resulting waste streams. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound. The protocols outlined herein are grounded in established regulatory frameworks and an expert understanding of the compound's structural chemistry to ensure the safety of laboratory personnel and maintain environmental compliance.
PART 1: Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely hazard profile by analyzing its constituent functional groups: the imidazole ring, the carboxylic acid, and the tosyl group.
-
Imidazole Moiety : Imidazole and its derivatives are known to be skin and eye irritants and can be harmful if swallowed or inhaled.[1][2][3] The imidazole ring is a fundamental component of many bioactive molecules.[4][5]
-
Carboxylic Acid Group : This functional group imparts acidic properties to the molecule. As such, it should be treated as a corrosive material, capable of causing skin and eye irritation or burns.[2][3]
-
Tosyl (p-toluenesulfonyl) Group : Tosylates are well-known in organic chemistry as excellent leaving groups, which implies a degree of reactivity.[6][7] The reagents used to create tosylates (e.g., tosyl chloride) are reactive, and the resulting compounds should be handled with care.[8]
Thermal decomposition may produce hazardous gases, including toxic oxides of nitrogen (NOx) and sulfur (SOx).[1][2] Given these characteristics, this compound must be presumed to be a hazardous chemical and its waste managed accordingly.
Summary of Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification (Inferred) | Description | Required PPE |
| Skin Irritant/Corrosive | Expected to cause skin irritation or burns upon contact.[2][3] | Nitrile gloves (or other chemically resistant gloves), lab coat. |
| Eye Irritant/Corrosive | Expected to cause serious eye irritation or damage.[2][3] | Chemical safety goggles or a face shield.[1] |
| Respiratory Tract Irritant | Inhalation of dust may cause respiratory irritation.[2] | Use in a chemical fume hood.[1] If airborne dust is likely, a NIOSH-approved respirator may be necessary.[1] |
| Reactivity | Potential for reactivity with strong oxidizing agents, acids, and bases.[1][9] | Segregate from incompatible materials during storage and disposal. |
PART 2: Regulatory Compliance Framework
The disposal of laboratory chemicals in the United States is governed by federal and state regulations. All procedures must align with these requirements to ensure legal compliance and safety.
-
OSHA Laboratory Standard (29 CFR 1910.1450) : This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP).[10][11] The CHP must outline specific procedures for the safe handling and disposal of hazardous chemicals.[12][13] This guide should be used as a component of your institution's broader CHP.
-
Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the chemical waste generator is responsible for determining if their waste is hazardous.[14] This process, known as "hazardous waste determination," is a critical first step.[14][15] This guide operates under the assumption that waste containing this compound is classified as hazardous.
PART 3: Standard Operating Procedure for Disposal
This section provides a step-by-step protocol for the collection and disposal of waste this compound.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[16] Before handling the solid compound or solutions, ensure you are wearing the appropriate PPE as detailed in the table above: chemical safety goggles, a lab coat, and chemically resistant gloves.[1]
Step 2: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams. The following diagram illustrates the decision-making process for segregating waste containing this compound.
Caption: Waste segregation decision workflow.
Step 3: Container Selection and Labeling
-
Container Selection : Use a container that is compatible with the waste. For solid waste, a high-density polyethylene (HDPE) or glass container with a screw cap is appropriate. For liquid waste, use the original chemical container if possible, or a designated hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department.[17][18] The container must be in good condition, free of leaks, and clean on the exterior.[19]
-
Labeling : As soon as the first drop of waste is added, the container must be labeled.[18] Use a "Hazardous Waste" label provided by your EHS office. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any solvents present. Do not use abbreviations.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., Irritant, Corrosive).
-
The date the container was first used for waste accumulation.
-
Step 4: Waste Accumulation and Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[20] This area should be under the direct control of the laboratory personnel. The SAA must be at or near the point of generation.[20]
-
Keep the container closed at all times, except when adding waste.[19]
-
Store in a secondary containment bin to prevent spills.
-
Ensure the storage area is away from heat, sparks, and incompatible materials.[16][18]
Step 5: Arranging for Final Disposal
Once the waste container is full (do not exceed 90% capacity) or you are finished generating this waste stream, arrange for its removal.[19] Contact your institution's EHS office to schedule a pickup. Follow their specific procedures for requesting a waste collection.[17] Do not attempt to dispose of this chemical down the drain or in the regular trash.[19]
PART 4: Decontamination and Spill Management
-
Decontamination : For glassware contaminated with this compound, rinse with a suitable solvent (e.g., acetone, ethanol) into the appropriate hazardous waste container. After the initial rinse, the glassware can typically be washed with soap and water. The solvent rinseate must be collected as hazardous waste.[17]
-
Spill Management : In the event of a small spill within a chemical fume hood:
-
Ensure appropriate PPE is worn.
-
Absorb the spill with a chemical absorbent pad or other inert material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated waste container.
-
Label the container as "Solid Hazardous Waste: Spill Debris containing this compound."
-
Wipe the spill area with a cloth dampened with a solvent, and then with soap and water. Dispose of the cleaning materials as hazardous waste.
-
For large spills or spills outside of a fume hood, evacuate the area, secure it, and contact your institution's EHS or emergency response team immediately.[16]
-
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding its inferred hazards, adhering to regulatory requirements, and following a systematic disposal protocol—from segregation and containment to final pickup—researchers can effectively minimize risks. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the final authority on waste management procedures.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
